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  • Product: 3-Nitro-5-(pyridin-3-yloxy)aniline
  • CAS: 208122-66-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Nitro-5-(pyridin-3-yloxy)aniline

For Correspondence: [email protected] Abstract This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, predicted reactivity, and potential applications of the novel...

Author: BenchChem Technical Support Team. Date: January 2026

For Correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, predicted reactivity, and potential applications of the novel chemical entity, 3-Nitro-5-(pyridin-3-yloxy)aniline (CAS No. 208122-66-1).[1][2] Due to the limited availability of experimental data in peer-reviewed literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer a predictive yet scientifically grounded perspective. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the unique structural and electronic features of this molecule, which combines a nitroaniline moiety with a pyridyl ether scaffold.

Introduction

3-Nitro-5-(pyridin-3-yloxy)aniline is a distinct organic molecule that merges three key functional groups: a nitroaromatic system, an aniline, and a pyridyl ether. The strategic placement of these groups—a meta-substituted nitroaniline core linked to a pyridine ring via an ether linkage—suggests a unique electronic and conformational profile. Nitroaromatic compounds are a cornerstone in medicinal chemistry, often employed for their bioreductive properties and their role in a range of therapeutic agents, including antibacterial and anticancer drugs.[3][4][5][6] Similarly, the pyridine scaffold is a privileged structure in drug discovery, known to enhance solubility, bioavailability, and provide a key hydrogen bond acceptor.[7][8][9][10][11] The diaryl ether linkage offers a balance of rigidity and conformational flexibility, which is often crucial for optimal binding to biological targets.

This guide aims to provide a detailed, albeit predictive, exploration of this molecule to stimulate further experimental investigation and unlock its potential in various scientific domains.

Physicochemical Properties (Predicted)

Given the absence of published experimental data, the following properties of 3-Nitro-5-(pyridin-3-yloxy)aniline are predicted based on its constituent functional groups and data from similar molecules like 3-nitroaniline.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₁H₉N₃O₃Derived from the chemical structure.
Molecular Weight 231.21 g/mol Calculated from the molecular formula.[2]
Appearance Yellowish solidBased on the typical appearance of nitroaniline derivatives.[12]
Melting Point 120-150 °CAn estimation; likely higher than 3-nitroaniline (114 °C) due to increased molecular weight and potential for additional intermolecular interactions, but lower than highly crystalline solids.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and acetone.The polar nitro and amine groups, along with the pyridine nitrogen, may confer slight aqueous solubility. However, the overall aromatic character suggests better solubility in organic solvents. 3-Nitroaniline has a water solubility of 1.25 g/L at 20 °C.[13]
pKa (amine) ~2.0 - 3.0The pKa of the anilinic nitrogen is expected to be significantly lower than that of aniline (~4.6) due to the strong electron-withdrawing effect of the meta-nitro group. The pKa of 3-nitroaniline is approximately 2.47.[12]
pKa (pyridine) ~4.5 - 5.5The pyridinium ion's pKa is anticipated to be slightly lower than that of pyridine (~5.2) due to the electron-withdrawing nature of the attached substituted phenyl ring.

Proposed Synthesis

A plausible and efficient synthetic route to 3-Nitro-5-(pyridin-3-yloxy)aniline would likely involve an Ullmann condensation, a classic and robust method for the formation of diaryl ethers.[14][15]

Proposed Synthetic Pathway: Ullmann Condensation

This two-step synthesis begins with commercially available starting materials.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Overall Reaction A 3-Bromo-5-nitroaniline C 3-Nitro-5-(pyridin-3-yloxy)aniline A->C CuI, L-proline, K2CO3, DMSO, 100-120 °C B 3-Hydroxypyridine B->C 3-Bromo-5-nitroaniline 3-Bromo-5-nitroaniline 3-Nitro-5-(pyridin-3-yloxy)aniline 3-Nitro-5-(pyridin-3-yloxy)aniline

Caption: Proposed Ullmann condensation for the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-nitroaniline (1.0 eq), 3-hydroxypyridine (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 3-Nitro-5-(pyridin-3-yloxy)aniline.

Causality Behind Experimental Choices:

  • Catalyst System: The use of a copper(I) salt, such as CuI, is standard for Ullmann ether syntheses.[16] The addition of a ligand, like L-proline, can significantly accelerate the reaction and allow for milder conditions.[17]

  • Base and Solvent: Potassium carbonate is a common and effective base for this transformation. DMSO is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Work-up and Purification: A standard aqueous work-up is employed to remove the inorganic salts and the polar solvent. Column chromatography is a reliable method for purifying the final product from any unreacted starting materials or byproducts.

Predicted Chemical Reactivity

The reactivity of 3-Nitro-5-(pyridin-3-yloxy)aniline is governed by the interplay of its functional groups.

  • Aniline Moiety: The amino group is a versatile handle for further functionalization. It can undergo diazotization followed by Sandmeyer-type reactions. The aniline ring is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nitro group.

  • Nitro Group: The nitro group is readily reducible to an amine, which would significantly alter the electronic properties of the molecule, transforming the electron-deficient aniline ring into an electron-rich one. This reduction is a key transformation in the bioactivation of many nitroaromatic drugs.[3]

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring is generally less susceptible to electrophilic substitution than benzene and can undergo nucleophilic aromatic substitution under harsh conditions.

Key Reaction: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that would yield 3-amino-5-(pyridin-3-yloxy)aniline, a potentially valuable intermediate for further derivatization.

G cluster_0 Nitro Group Reduction A 3-Nitro-5-(pyridin-3-yloxy)aniline B 3-Amino-5-(pyridin-3-yloxy)aniline A->B SnCl2·2H2O, EtOH, reflux or H2, Pd/C, MeOH

Caption: Proposed reduction of the nitro group to an amine.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for 3-Nitro-5-(pyridin-3-yloxy)aniline, its structural motifs are prevalent in pharmacologically active compounds.

  • Kinase Inhibitors: The aniline and pyridine scaffolds are common features in many kinase inhibitors, where they often form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history as antibacterial and antiprotozoal agents.[4] The nitro group can be bioreduced in anaerobic or hypoxic environments to generate reactive nitrogen species that are toxic to pathogens.

  • Hypoxia-Activated Prodrugs: The nitro group can serve as a trigger for drug release in the hypoxic microenvironment of solid tumors, making this scaffold a potential candidate for the development of targeted cancer therapies.[6][18]

  • CNS-Active Agents: The pyridine ring can improve the pharmacokinetic properties of a molecule, including its ability to cross the blood-brain barrier.

Safety and Handling

No specific safety data is available for 3-Nitro-5-(pyridin-3-yloxy)aniline. Therefore, it should be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety profile can be inferred from related compounds like 3-nitroaniline.

  • Toxicity: 3-Nitroaniline is toxic if swallowed, in contact with skin, or if inhaled.[19][20] It may cause damage to organs through prolonged or repeated exposure.[19]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][21] Work in a well-ventilated area or under a chemical fume hood.[19]

  • Handling: Avoid breathing dust.[13][19] Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[22]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[19]

Conclusion

3-Nitro-5-(pyridin-3-yloxy)aniline is a molecule with significant potential for further investigation, particularly in the field of medicinal chemistry. Its unique combination of a nitroaniline core and a pyridyl ether moiety suggests a rich chemical reactivity and the possibility of interesting biological activities. While this guide is based on predictive analysis due to the current lack of experimental data, it provides a solid foundation for future research. The proposed synthetic route is robust and relies on well-established chemistry. The predicted properties and reactivity offer a roadmap for the rational design of experiments to explore the full potential of this intriguing compound. It is our hope that this technical guide will serve as a catalyst for the scientific community to further investigate and characterize 3-Nitro-5-(pyridin-3-yloxy)aniline.

References

  • Chem-Impex International. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 3-Nitroaniline. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • de Souza, M. V. N. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1539-1563. Retrieved from [Link]

  • De, S., S K, A. K., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 647-667. Retrieved from [Link]

  • Behera, S., Patra, M., & Behera, A. K. (2018). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 83(15), 8237-8247. Retrieved from [Link]

  • The Ullmann Ether Condensation. (2025, August 5). In ResearchGate. Retrieved from [Link]

  • De, S., S K, A. K., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 647-667. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Phenazopyridine. Retrieved from [Link]

  • Gonzalez-Beron, L., & Pui, A. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 953. Retrieved from [Link]

  • Singh, R. P., & Kumar, V. (2016). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 59(22), 10143-10168. Retrieved from [Link]

  • Muci, A. R., & Buchwald, S. L. (2002). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 46(2), 121-124. Retrieved from [Link]

  • Patel, D., & Preuss, C. V. (2023, May 3). Phenazopyridine. In StatPearls. Retrieved from [Link]

  • Mayo Clinic. (2025, February 28). Phenazopyridine (Oral Route). Retrieved from [Link]

  • Hassan, S. Z., & Khan, K. M. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1248. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7. Retrieved from [Link]

  • Kumar, A., & Singh, R. K. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(21), 6649. Retrieved from [Link]

  • WebMD. (2025, May 19). Phenazopyridine (Azo, Pyridium, and others) – Uses, Side Effects, and More. Retrieved from [Link]

  • IntechOpen. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025, April 9). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. In ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenazopyridine. In PubChem. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]

  • Dorel, R., & van der Eycken, E. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17136-17148. Retrieved from [Link]

  • ChemBK. (n.d.). 3-nitro-5-(pyridin-3-yloxy)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Dorel, R., & van der Eycken, E. (2019). The Buchwald–Hartwig Amination After 25 Years. In ResearchGate. Retrieved from [Link]

  • Fitzner, M., Wuitschik, G., & von Lilienfeld, O. A. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(12), 2315-2326. Retrieved from [Link]

Sources

Exploratory

Spectroscopic and Structural Elucidation of 3-Nitro-5-(pyridin-3-yloxy)aniline: A Technical Guide

< Abstract This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Nitro-5-(pyridin-3-yloxy)aniline. Due to the limited availability of published experimental data for this specif...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Nitro-5-(pyridin-3-yloxy)aniline. Due to the limited availability of published experimental data for this specific molecule, this document leverages predictive analysis based on fundamental principles of spectroscopy and the known effects of its constituent functional groups.[1][2] It serves as a foundational resource for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this and structurally related compounds. The guide details predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside validated experimental protocols for data acquisition.

Introduction and Molecular Structure

3-Nitro-5-(pyridin-3-yloxy)aniline is a complex aromatic molecule featuring a unique combination of electron-donating and electron-withdrawing substituents. Its structure comprises a central 1,3,5-substituted benzene ring bearing an amino (-NH₂), a nitro (-NO₂), and a pyridin-3-yloxy (-O-Py) group. This arrangement of functional groups is anticipated to create a distinct electronic and structural environment, resulting in a characteristic spectroscopic fingerprint. Understanding these spectroscopic features is paramount for confirming molecular identity, assessing purity, and predicting chemical reactivity.[3]

The molecule's character is shaped by the interplay of the strongly electron-withdrawing nitro group and the electron-donating amino group, positioned meta to each other.[4] This meta-relationship prevents direct resonance conjugation between them, leading to complex electronic effects that influence the chemical shifts of the aromatic protons and carbons. The pyridin-3-yloxy moiety introduces an additional aromatic system and an ether linkage, further diversifying the spectroscopic landscape.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-recommended numbering scheme will be used throughout this guide.

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation parent [M+H]⁺ m/z = 232.07 frag1 Loss of Pyridine C₅H₅N m/z = 153.04 parent->frag1 - C₅H₅N frag2 Loss of Nitrophenol C₆H₄NO₃ m/z = 79.04 parent->frag2 - C₆H₄NO₃ frag1_1 Loss of NO₂ m/z = 107.05 frag1->frag1_1 - NO₂

Caption: Predicted ESI-MS/MS fragmentation of 3-Nitro-5-(pyridin-3-yloxy)aniline.

Major Predicted Fragments:

  • m/z 153.04: This fragment would result from the cleavage of the C-O ether bond with the loss of a neutral pyridine molecule, leaving the protonated 3-amino-5-nitrophenol fragment.

  • m/z 107.05: Subsequent loss of the nitro group (NO₂) as a radical from the m/z 153 fragment would yield this ion.

  • m/z 79.04: Cleavage of the ether bond resulting in the pyridin-3-ol fragment cation.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of 3-Nitro-5-(pyridin-3-yloxy)aniline. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and orthogonal set of analytical techniques for the unambiguous structural confirmation and purity assessment of this molecule. The predicted data, grounded in established spectroscopic principles and comparisons with analogous structures, offer valuable benchmarks for researchers. [1][5]The provided experimental protocols represent robust, field-proven methods for acquiring high-quality data, ensuring scientific integrity and reproducibility in a research or drug development setting.

References

  • Benchchem. Spectroscopic Fingerprinting: Confirming the Structure of N-(2-Ethoxyethyl)-2-nitroaniline and its Analogs.
  • Organic Spectroscopy International. MASS SPECTRUM OF ETHERS. (2015).
  • Scribd. Mass Spectrometry: Fragmentation Patterns.
  • Ando, R. A., et al. "Spectroscopic investigation of conjugated polymers derived from nitroanilines." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 69, no. 2, 2008, pp. 319-26. Available from: [Link]

  • Whitman College. GCMS Section 6.13.
  • Unknown. Mass Spectrometry: Fragmentation.
  • Benchchem. Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline.
  • Máximo-Canadas, M., & Borges, I. "Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents." ResearchGate, 2023. Available from: [Link]

  • Unknown. 13C-NMR Shift Increments for 3-Substituted Pyridines. HETEROCYCLES, 1981. Available from: [Link]

  • Stenutz, R. NMR chemical shift prediction of pyridines. Available from: [Link]

  • Novotný, J., et al. "Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines." Inorganic Chemistry, vol. 56, no. 24, 2017, pp. 15037-15053. Available from: [Link]

  • Ordione. IR: nitro groups. Available from: [Link]

  • Smith, B. C. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Spectroscopy Online, 2020. Available from: [Link]

  • Thomas, S., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Magnetic Resonance in Chemistry, vol. 35, no. 9, 1997, pp. 587-592. Available from: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Available from: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Reddit. Resonance and C NMR spectra of 3 Nitroaniline. (2016). Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Nitro-5-(pyridin-3-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Nitro-5-(pyridin-3-yloxy)aniline, with the Chemical Abstracts Service (CAS) number 208122-66-1 , is an organic compound characterized by a mo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-5-(pyridin-3-yloxy)aniline, with the Chemical Abstracts Service (CAS) number 208122-66-1 , is an organic compound characterized by a molecular structure that incorporates a nitroaniline moiety linked to a pyridine ring through an ether bond.[1] Its molecular formula is C₁₁H₉N₃O₃, and it has a molecular weight of 231.21 g/mol . The unique arrangement of a nitro group, an aniline, and a pyridine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The chemical nature of this compound is influenced by its constituent parts: nitroaromatic compounds and anilino-pyridines.[1]

This guide provides a comprehensive overview of the synthesis, properties, and safety considerations for 3-Nitro-5-(pyridin-3-yloxy)aniline, drawing from available scientific and technical literature.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of 3-Nitro-5-(pyridin-3-yloxy)aniline is provided in the table below.

PropertyValueSource
CAS Number 208122-66-1[1]
Molecular Formula C₁₁H₉N₃O₃[1]
Molecular Weight 231.21 g/mol [1]
IUPAC Name 3-nitro-5-(pyridin-3-yloxy)aniline[1]
Canonical SMILES C1=CC(=CN=C1)OC2=CC(=CC(=C2)N)N(=O)=O[1]
Appearance Not explicitly documented; likely a solid at room temperature based on similar compounds.Inferred
Solubility Not explicitly documented; likely soluble in common organic solvents.Inferred

Synthesis

The synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline can be achieved through a nucleophilic aromatic substitution reaction. A documented method involves the reaction of 3-hydroxypyridine with 5-fluoro-1-nitrobenzene in the presence of a suitable base.

Experimental Protocol

The following protocol is based on synthetic procedures for analogous compounds and specific details mentioned in patent literature.

Materials:

  • 3-Hydroxypyridine

  • 5-Fluoro-1-nitrobenzene

  • Potassium tert-butoxide (t-BuOK) or a similar strong base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: To a solution of 3-hydroxypyridine (1.0 equivalent) in anhydrous DMF, add potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Electrophile: Stir the resulting mixture for a short period to ensure the formation of the potassium pyridin-3-olate salt. Then, add a solution of 5-fluoro-1-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3_hydroxypyridine 3-Hydroxypyridine reaction_mixture Nucleophilic Aromatic Substitution 3_hydroxypyridine->reaction_mixture 5_fluoro_nitrobenzene 5-Fluoro-1-nitrobenzene 5_fluoro_nitrobenzene->reaction_mixture base Potassium tert-butoxide base->reaction_mixture solvent Anhydrous DMF solvent->reaction_mixture extraction Extraction with Ethyl Acetate reaction_mixture->extraction Reaction Completion purification Column Chromatography extraction->purification final_product 3-Nitro-5-(pyridin-3-yloxy)aniline purification->final_product

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Nitro-5-(pyridin-3-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Nitro-5-(pyridin-3-yloxy)anilin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Nitro-5-(pyridin-3-yloxy)aniline. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and outlines the established experimental and computational methodologies required for its full characterization. By detailing the causality behind experimental choices and providing self-validating protocols, this document serves as a robust framework for researchers investigating this and similar molecules. The guide covers spectroscopic characterization (NMR, IR), a proposed synthetic route, and the application of computational chemistry to elucidate its three-dimensional structure and electronic properties, which are critical for its potential applications in drug discovery and materials science.

Introduction

3-Nitro-5-(pyridin-3-yloxy)aniline is a multifaceted molecule that incorporates three key chemical motifs: a nitroaromatic ring, an aniline moiety, and a pyridyl ether linkage.[1] This unique combination of functional groups imparts a distinct electronic and structural profile, making it a molecule of significant interest in medicinal chemistry and materials science. The nitro group, a strong electron-withdrawing moiety, and the amino group, a strong electron-donating group, create a "push-pull" system that can lead to interesting photophysical properties and non-linear optical behavior. The pyridyloxy linker introduces a degree of conformational flexibility and potential for hydrogen bonding, which are crucial determinants of a molecule's interaction with biological targets.

Understanding the precise three-dimensional arrangement of the atoms (molecular structure) and the accessible rotational states (conformation) is paramount for predicting the molecule's physicochemical properties, reactivity, and biological activity. This guide will delve into the methodologies used to elucidate these features, providing a roadmap for its comprehensive characterization.

Elucidating the Molecular Structure: A Multi-Technique Approach

A definitive understanding of the molecular structure of 3-Nitro-5-(pyridin-3-yloxy)aniline would be best achieved through single-crystal X-ray diffraction. However, in the absence of a reported crystal structure, a combination of spectroscopic and computational methods can provide a detailed and reliable structural model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is an indispensable tool for confirming the connectivity and electronic environment of the molecule. Based on data from analogous compounds, we can predict the salient features of the ¹H and ¹³C NMR spectra.[2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Nitro-5-(pyridin-3-yloxy)aniline

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
Protons on the aniline ring6.5 - 7.5105 - 150The electron-donating amino group and electron-withdrawing nitro and pyridyloxy groups will create a complex splitting pattern. Protons ortho to the amino group will be most shielded, while those ortho/para to the nitro group will be deshielded.
Protons on the pyridine ring7.0 - 8.5120 - 155The electronegative nitrogen atom in the pyridine ring leads to a general deshielding of the ring protons compared to benzene.
Amino protons4.0 - 5.0 (broad)N/AThe chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.
Carbons of the aniline ring105 - 150The carbon bearing the amino group will be shielded, while the carbon attached to the nitro group will be significantly deshielded. The carbon attached to the ether oxygen will also be deshielded.
Carbons of the pyridine ring120 - 155The carbons adjacent to the nitrogen will be the most deshielded.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of 3-Nitro-5-(pyridin-3-yloxy)aniline in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • 2D NMR (COSY and HSQC): To unambiguously assign the proton and carbon signals, acquire a 2D Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings and a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the coupling constants (J-values) in the ¹H NMR spectrum to determine the substitution pattern on the aromatic rings.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule.

Table 2: Characteristic IR Absorption Bands for 3-Nitro-5-(pyridin-3-yloxy)aniline

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric stretch~1550
Nitro (NO₂)Symmetric stretch~1350
Amino (N-H)N-H stretch3300 - 3500 (two bands for primary amine)
Aromatic C-HC-H stretch> 3000
C-O-C (ether)Asymmetric stretch1200 - 1250

The presence of a pair of strong absorption bands around 1550 cm⁻¹ and 1350 cm⁻¹ is a definitive indicator of the nitro group.[3]

Conformational Analysis: The Dynamic Nature of the Molecule

The overall shape of 3-Nitro-5-(pyridin-3-yloxy)aniline is not static. Rotation around the C-O and C-N single bonds of the ether linkage allows the molecule to adopt various conformations. The relative orientation of the two aromatic rings is a critical determinant of the molecule's properties.

Computational Modeling: A Powerful Predictive Tool

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational preferences and electronic structure of molecules.[4][5][6]

Workflow for DFT-Based Conformational Analysis

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization cluster_3 Energy Calculation and Analysis A Construct Initial 3D Structure B Perform a systematic or stochastic conformational search by rotating dihderal angles of the C-O-C linkage. A->B Input Structure C Optimize the geometry of each identified conformer using DFT (e.g., B3LYP/6-31G(d,p)). B->C Potential Conformers D Calculate the relative energies of the optimized conformers to identify the most stable structures. C->D Optimized Geometries E Analyze key geometric parameters (dihedral angles, bond lengths). D->E Lowest Energy Conformers

Caption: A typical workflow for the computational conformational analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline using DFT.

The primary dihedral angles of interest are those defining the orientation of the aniline and pyridine rings relative to the ether linkage. The lowest energy conformer will represent a balance between steric hindrance and electronic effects, such as the potential for intramolecular hydrogen bonding between the aniline N-H and the pyridine nitrogen.

Proposed Synthesis

A plausible synthetic route to 3-Nitro-5-(pyridin-3-yloxy)aniline is via a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Work-up and Purification A Dissolve 3-hydroxypyridine in a suitable aprotic solvent (e.g., DMF or DMSO). B Add a strong base (e.g., NaH or K₂CO₃) to deprotonate the hydroxyl group. A->B Stir at room temperature C Add 3,5-dinitroaniline to the reaction mixture. B->C Formation of pyridin-3-olate D Heat the reaction mixture to facilitate the SNAr reaction, displacing one of the nitro groups. C->D Stir at elevated temperature (e.g., 80-120 °C) E Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). D->E Reaction monitoring by TLC F Purify the crude product by column chromatography on silica gel. E->F Purification

Caption: Proposed workflow for the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline.

The choice of a strong base is critical to generate the nucleophilic pyridin-3-olate in sufficient concentration. The dinitroaniline starting material is activated towards nucleophilic attack by the two electron-withdrawing nitro groups.

Implications for Drug Development and Materials Science

The structural and conformational features of 3-Nitro-5-(pyridin-3-yloxy)aniline have significant implications for its potential applications:

  • Drug Development: The ability of the molecule to adopt specific conformations will govern its binding to target proteins. The presence of hydrogen bond donors (N-H) and acceptors (N in pyridine, O in ether and nitro group) suggests its potential to interact with a variety of biological macromolecules. The nitroaromatic moiety is a known pharmacophore in certain classes of antimicrobial and anticancer agents.

  • Materials Science: The "push-pull" electronic nature of the molecule suggests potential for applications in non-linear optics. The conformation will influence the molecular dipole moment and hyperpolarizability, which are key parameters for such applications.

Conclusion

References

  • Liu, X., Ye, S., Li, H. Q., Liu, Y. M., Cao, Y., & Fan, K. N. (2013). Electronic Supplementary Information for Catalytic Science & Technology, 3, 3200. The Royal Society of Chemistry.
  • DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile. (n.d.). Bentham Science.
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  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022).
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  • 3-Nitro-5-(pyridin-3-yloxy)aniline | 208122-66-1. (n.d.). Benchchem.
  • 3-(Pyridin-2-yloxy)aniline | C11H10N2O | CID 13150573. (n.d.). PubChem.
  • Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. (2021). Indian Journal of Chemistry, Section B.
  • Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • 3-Nitroaniline. (n.d.). In Wikipedia.
  • A DFT study on nitrotriazines. (2009).
  • The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. (2008). Journal of Chemical Research.
  • 3-Nitroaniline | C6H6N2O2 | CID 7423. (n.d.). PubChem.
  • Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. (2022).
  • DFT Computational Studies, Spectroscopic (UV-Vis, IR, NMR), In Silico Molecular Docking and ADME Study of 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole. (2022). Journal of Molecular Structure.
  • 4-(Pyridin-3-Yloxy)Aniline | C11H10N2O | CID 3159631. (n.d.). PubChem.
  • Synthesis, Characterization and Antimicrobial Evaluation of New Class of Bipyridinyl Substituted Quinoline Derivatives. (2024).
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts.
  • 3-chloro-5-nitro-aniline | 5344-44-5. (n.d.). ChemicalBook.
  • Aromatic Nitro Groups and Their Reactions with Chelated Ester Enol

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Foundational

A Technical Guide to the Solubility of 3-Nitro-5-(pyridin-3-yloxy)aniline in Common Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences reaction kinetics, purification strategies, and final formulat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences reaction kinetics, purification strategies, and final formulation efficacy.[1][2][3][4] This technical guide provides an in-depth framework for understanding and determining the solubility of 3-Nitro-5-(pyridin-3-yloxy)aniline, a key building block in medicinal chemistry. Given the scarcity of public quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, presents a detailed, field-proven experimental protocol for its determination, and offers a qualitative analysis based on molecular structure. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize and optimize processes involving this compound.

Introduction: The Significance of 3-Nitro-5-(pyridin-3-yloxy)aniline

3-Nitro-5-(pyridin-3-yloxy)aniline is a substituted anilino-pyridine derivative. Its molecular architecture, which combines a nitro-substituted aniline ring with a pyridine ether linkage, makes it a versatile intermediate in the synthesis of complex molecules, particularly kinase inhibitors for targeted therapies. The nitro group serves as a key functional handle for further chemical transformations, such as reduction to an amine, while the anilino-pyridine scaffold is prevalent in molecules designed to interact with various biological targets.[5]

Understanding the solubility of this intermediate is paramount for several stages of the drug development pipeline:

  • Process Chemistry: Selecting appropriate solvents is crucial for controlling reaction rates, ensuring homogeneity, and maximizing yields during synthesis.

  • Purification: Knowledge of solubility in various solvents is essential for developing efficient crystallization or chromatographic purification methods.

  • Formulation: For any compound to be considered for development, its solubility characteristics dictate the potential delivery routes and dosage forms.[1][4][6]

This guide will equip the researcher with the theoretical knowledge and practical methodology to precisely measure and interpret the solubility of 3-Nitro-5-(pyridin-3-yloxy)aniline.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] A solute's ability to dissolve in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy of solute-solvent interactions must overcome the solute's lattice energy and the solvent's cohesive energy. This interplay can be effectively described using Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters deconstruct the total cohesive energy of a substance into three components[8][9][10]:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from the forces between molecules due to hydrogen bonds.

Each molecule can be assigned a point in a three-dimensional "Hansen space." The principle states that substances with closer coordinates in this space are more likely to be miscible.[8]

Molecular Analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline:

  • Hydrogen Bond Donors: The primary amine (-NH2) group.

  • Hydrogen Bond Acceptors: The nitro (-NO2) group's oxygen atoms, the ether oxygen, and the pyridine nitrogen.

  • Polarity: The molecule possesses significant polarity due to the electron-withdrawing nitro group and the electronegative atoms (N, O), creating a substantial dipole moment.

  • Aromaticity: The two aromatic rings (benzene and pyridine) contribute to dispersion forces (π-π stacking).

Based on this structure, it is predicted that 3-Nitro-5-(pyridin-3-yloxy)aniline will exhibit higher solubility in polar solvents capable of hydrogen bonding and lower solubility in nonpolar, aliphatic solvents.

Qualitative Solubility Assessment

While quantitative data requires experimental determination, a qualitative assessment can be inferred from the molecular structure and theoretical principles. This provides a valuable starting point for solvent screening.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThese solvents are strong hydrogen bond donors and acceptors, readily interacting with the amine, nitro, and pyridine moieties of the solute.
Polar Aprotic DMSO, DMF, AcetoneHigh to ModerateThese solvents have strong dipole moments that can interact with the polar regions of the solute. DMSO and DMF are particularly effective due to their high polarity. Acetone is a good hydrogen bond acceptor.
Ethers Tetrahydrofuran (THF)Moderate to LowTHF has a moderate dipole moment and can act as a hydrogen bond acceptor, but it lacks the strong polarity of DMSO or the H-bonding capability of alcohols.
Halogenated Dichloromethane (DCM)Moderate to LowDCM has a moderate dipole moment and can engage in weaker dipole-dipole interactions. Its ability to dissolve the compound is lower than that of highly polar aprotic solvents.
Aromatic TolueneLowSolubility would primarily depend on dispersion forces (π-π stacking) between the aromatic rings of the solute and solvent. These interactions are generally weaker than the strong polar and H-bonding forces.[7]
Nonpolar Aliphatic Hexane, HeptaneVery LowThese solvents lack polarity and hydrogen bonding capabilities. The energy required to break the solute's crystal lattice is not compensated by solute-solvent interactions.

Experimental Protocol: Isothermal Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11][12] It is reliable and measures the maximum amount of a substance that can dissolve under specific conditions.[13]

Required Apparatus & Materials
  • Analytical balance (±0.1 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Constant temperature orbital shaker or rotator

  • Calibrated thermometer or temperature probe

  • Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • 3-Nitro-5-(pyridin-3-yloxy)aniline (purity >98%)

  • High-purity (HPLC grade) organic solvents

Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation prep1 Add excess solid solute to a tared vial prep2 Record mass of solute prep1->prep2 prep3 Add known volume/mass of solvent prep2->prep3 prep4 Seal vial tightly prep3->prep4 equil1 Place vial in shaker at constant temp (e.g., 25°C) prep4->equil1 equil2 Agitate for 24-72 hours to ensure equilibrium equil1->equil2 sample1 Centrifuge or allow solid to settle equil2->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter supernatant (0.22 µm filter) sample2->sample3 sample4 Dilute sample accurately for analysis sample3->sample4 sample5 Quantify concentration via HPLC or UV-Vis sample4->sample5 calc1 Determine concentration from calibration curve sample5->calc1 calc2 Calculate final solubility (e.g., in mg/mL or mol/L) calc1->calc2

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation of Standards (Calibration Curve):

    • Prepare a stock solution of 3-Nitro-5-(pyridin-3-yloxy)aniline in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a set of at least five standard solutions of known concentrations.

    • Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve of response vs. concentration.[14][15]

  • Sample Preparation:

    • Add an excess amount of solid 3-Nitro-5-(pyridin-3-yloxy)aniline to a glass vial. "Excess" means enough solid is added so that it remains undissolved at equilibrium, which is visually verifiable.

    • Add a precise volume (e.g., 2.0 mL) of the desired test solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but should be confirmed by sampling at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[11][16][17]

  • Sampling and Analysis:

    • After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a low speed can accelerate this process.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately pass the sample through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove all particulate matter.

    • Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the pre-calibrated HPLC or UV-Vis method to determine its concentration.[13][18]

  • Calculation:

    • Using the equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of 3-Nitro-5-(pyridin-3-yloxy)aniline in the test solvent. Report the result in appropriate units (e.g., mg/mL, g/L, or mol/L) at the specified temperature.

Discussion and Mechanistic Interpretation

The experimentally determined solubility values should be interpreted in the context of the solute and solvent properties. A logical relationship between the molecular interactions and the quantitative data provides a robust understanding.

G cluster_solvents Solvent Properties solute Solute: 3-Nitro-5-(pyridin-3-yloxy)aniline H-Bond Donor (-NH2) H-Bond Acceptor (-NO2, -O-, Py-N) High Polarity (Dipole) Aromatic Rings (Dispersion) protic Polar Protic (e.g., Methanol) H-Bond Donor & Acceptor solute:f1->protic:f1 Strong Interaction solute:f2->protic:f1 Strong Interaction aprotic Polar Aprotic (e.g., DMSO) H-Bond Acceptor High Dipole solute:f2->aprotic:f1 Good Interaction solute:f3->aprotic:f2 Good Interaction nonpolar Nonpolar (e.g., Hexane) Only Dispersion Forces solute:f4->nonpolar:f1 Weak Interaction result Solubility Outcome protic->result High Solubility aprotic->result High/Moderate Solubility nonpolar->result Very Low Solubility

Sources

Exploratory

A Comprehensive Technical Guide to the Purity Analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline

Abstract This technical guide provides a comprehensive framework for the purity analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on the quality, safety, and efficacy of final drug products, this document outlines a multi-faceted analytical approach. We delve into the strategic application of High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Elemental Analysis for ultimate confirmation of elemental composition. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale underpinning each methodological choice, ensuring a self-validating and robust purity assessment system in line with stringent regulatory expectations.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The molecule 3-Nitro-5-(pyridin-3-yloxy)aniline is a sophisticated organic structure, incorporating a nitroaromatic moiety, an aniline, and a pyridyl ether.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry. However, the very reactivity that makes it synthetically useful also predisposes it to the formation of various process-related impurities, including isomers, starting material residues, and degradation products.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), mandate a thorough understanding and control of impurities in new drug substances.[2][3] An impurity profile that is not well-characterized can have significant consequences, potentially impacting the stability, bioavailability, and safety of the final active pharmaceutical ingredient (API). This guide, therefore, presents a holistic and scientifically grounded strategy for the comprehensive purity assessment of 3-Nitro-5-(pyridin-3-yloxy)aniline.

Orthogonal Analytical Strategy: A Multi-Technique Approach

No single analytical technique can definitively establish the purity of a complex organic molecule. An orthogonal approach, employing multiple techniques that measure different chemical and physical properties, is essential for a comprehensive and trustworthy assessment.

Purity_Analysis_Workflow cluster_0 Primary Quantitative Analysis cluster_1 Structural Confirmation & Identification cluster_2 Absolute Purity Confirmation cluster_3 Final Purity Statement HPLC_UV HPLC-UV (Assay and Impurity Profiling) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structure Verification) HPLC_UV->NMR Confirms identity of main peak GC_MS GC-MS (Volatile/Semi-Volatile Impurities) HPLC_UV->GC_MS Complements for volatile impurities Purity_Report Comprehensive Purity Report HPLC_UV->Purity_Report Quantitative data NMR->Purity_Report Structural data GC_MS->Purity_Report Impurity identification Elemental_Analysis Elemental Analysis (CHN) (Elemental Composition) Elemental_Analysis->Purity_Report Compositional data

Caption: Orthogonal workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC with UV detection is the cornerstone for determining the purity of 3-Nitro-5-(pyridin-3-yloxy)aniline due to its high resolution, sensitivity, and robustness for non-volatile aromatic compounds.[4]

Rationale for Method Development
  • Column Selection: The target analyte is polar due to the aniline and pyridine functionalities, and also possesses aromatic character. A phenyl-bonded stationary phase is an excellent starting point. Phenyl columns provide unique selectivity for aromatic and moderately polar compounds through π-π interactions, which can aid in resolving closely related isomers.[5][6][7] A C18 column is a viable alternative, offering strong hydrophobic retention.[8]

  • Mobile Phase: A gradient elution using acetonitrile and water is recommended to ensure the elution of both polar and potential non-polar impurities. The addition of a small amount of an acid, such as formic or acetic acid (0.1%), to the aqueous phase is crucial. This suppresses the ionization of the basic aniline and pyridine nitrogens, leading to sharper, more symmetrical peaks and improved retention.

  • Detection: The presence of the nitroaromatic and pyridine chromophores suggests strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide good sensitivity for the parent compound and related impurities.[8]

Detailed HPLC Protocol
ParameterRecommended Condition
Instrumentation HPLC system with quaternary pump, autosampler, column oven, and UV-Vis detector
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A/B (50:50) to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
Standard Prep. Prepare a reference standard at 0.1 mg/mL in the same diluent.
Data Interpretation and Calculation

Purity is typically calculated using the area percent method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

For a more accurate assessment, especially for known impurities, the use of relative response factors (RRFs) determined from reference standards of the impurities is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While 3-Nitro-5-(pyridin-3-yloxy)aniline itself may have limited volatility, GC-MS is invaluable for detecting residual solvents and low molecular weight synthetic by-products.

The Necessity of Derivatization

Direct analysis of anilines by GC can be problematic due to their polarity and basicity, which often leads to poor peak shape and column adsorption.[9] To overcome this, derivatization is often necessary. Acetylation or silylation of the amine group increases volatility and reduces polarity, resulting in improved chromatographic performance. However, a preliminary screening without derivatization should be performed to detect non-amine volatile impurities. For amine-related impurities, a derivatization step is recommended.[10][11][12]

GC-MS Protocol (with Derivatization)

GCMS_Protocol Start Sample Solution (in appropriate solvent) Derivatization Add Derivatizing Agent (e.g., Acetic Anhydride) Start->Derivatization Reaction Incubate (e.g., 60°C for 30 min) Derivatization->Reaction Injection Inject into GC-MS Reaction->Injection Separation GC Separation (e.g., DB-5ms column) Injection->Separation Detection Mass Spectrometry (EI, 70 eV) Separation->Detection Analysis Data Analysis (Library Search, Fragmentation) Detection->Analysis

Caption: GC-MS workflow including derivatization.

ParameterRecommended Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injector Temp. 250 °C
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Interpreting Fragmentation Patterns

Aromatic nitro compounds exhibit characteristic fragmentation patterns in EI-MS. Common losses include the nitro group (-NO2), nitric oxide (-NO), and an oxygen atom (-O).[13][14] The presence of these characteristic fragments can help in the tentative identification of nitro-containing impurities. The molecular ion peak will be crucial for determining the molecular weight of any detected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is unparalleled for structural elucidation. For purity analysis, ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, confirming the identity of the main component and allowing for the identification and, in some cases, quantification of impurities.

Solvent Selection and Sample Preparation

The choice of a deuterated solvent is critical and depends on the solubility of the analyte.[15][16] For 3-Nitro-5-(pyridin-3-yloxy)aniline, which is a polar molecule, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable choices.[17][18] DMSO-d₆ is particularly adept at dissolving polar compounds and can be useful for observing exchangeable protons like those on the amine group.

Expected Spectral Features
  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the aniline and pyridine rings in the aromatic region (typically 6.5-8.5 ppm). The amine protons will likely appear as a broad singlet. The number of signals, their splitting patterns (coupling), and their integration values should be consistent with the structure of 3-Nitro-5-(pyridin-3-yloxy)aniline. Impurities would manifest as additional, unassigned peaks.

  • ¹³C NMR: The spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, carbons attached to the electron-withdrawing nitro group will be shifted downfield.

TechniquePurpose
¹H NMR Confirms proton framework, detects proton-containing impurities.
¹³C NMR Confirms carbon backbone, detects carbon-containing impurities.
2D NMR (COSY, HSQC) Used for unambiguous assignment of complex spectra if needed.

Elemental Analysis: The Final Arbiter of Composition

Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis). This technique is a fundamental measure of purity, as it directly compares the experimentally determined elemental composition to the theoretical values calculated from the molecular formula (C₁₁H₉N₃O₃). A significant deviation (typically >0.4%) between the found and calculated values indicates the presence of impurities.[19]

Theoretical Composition for C₁₁H₉N₃O₃:

  • C: 57.14%

  • H: 3.92%

  • N: 18.17%

An experimental result that aligns closely with these values provides strong evidence of high purity.

Conclusion: A Self-Validating System for Purity Assurance

The purity analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline requires a meticulous and multi-faceted approach. By integrating the quantitative power of HPLC with the structural and compositional insights from GC-MS, NMR, and Elemental Analysis, a robust and self-validating purity profile can be established. This orthogonal strategy not only ensures compliance with regulatory expectations like those outlined by the ICH but also provides the deep scientific understanding necessary to guarantee the quality and consistency of this critical pharmaceutical intermediate. Each technique provides a unique piece of the puzzle, and together they form a comprehensive picture of the compound's purity, ensuring its suitability for downstream applications in drug development.

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  • Isotope Science / Alfa Chemistry. How to Choose Deuterated NMR Solvents. [Link]

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  • Dasgupta, A., et al. (1995). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Chromatography B: Biomedical Applications, 673(2), 217-222. [Link]

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  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

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Foundational

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 3-Nitro-5-(pyridin-3-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides an in-depth exploration of 3-Nitro-5-(pyridin-3-yloxy)aniline, a molecule o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 3-Nitro-5-(pyridin-3-yloxy)aniline, a molecule of significant interest in medicinal chemistry due to its unique structural motifs. The guide details a proposed synthetic pathway, predicts its spectroscopic characteristics, and outlines a comprehensive computational analysis workflow. By integrating established chemical principles with advanced computational techniques, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutic agents. The methodologies presented herein are grounded in established scientific literature, ensuring a rigorous and reproducible approach to the study of this and similar molecules.

Introduction: The Scientific Rationale

The convergence of a nitroaromatic moiety, an aniline scaffold, and a pyridine ring within a single molecular entity, as seen in 3-Nitro-5-(pyridin-3-yloxy)aniline, presents a compelling case for its investigation as a potential pharmacophore. Nitro-containing compounds have a long history in medicine, exhibiting a wide array of biological activities including antimicrobial and anticancer effects.[1][2] The aniline and pyridine structures are also well-established components of kinase inhibitors, which are crucial in cancer therapy.[3] The specific arrangement of these functional groups in 3-Nitro-5-(pyridin-3-yloxy)aniline suggests the potential for unique electronic and steric properties that could be exploited in drug design.

This guide provides a comprehensive theoretical and computational framework for the study of this molecule, from its synthesis and characterization to the in-silico evaluation of its potential biological activity.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline

A potential synthesis could be adapted from the preparation of similar ether-linked anilines. For instance, the synthesis of 3-methoxy-5-nitroaniline involves the reaction of 3,5-dinitroanisole with sodium sulfide.[4] A similar strategy for our target molecule would likely involve the reaction of a suitably activated precursor with 3-hydroxypyridine.

Proposed Reaction Scheme:

G reactant1 3,5-Dinitroaniline product 3-Nitro-5-(pyridin-3-yloxy)aniline reactant1->product Nucleophilic Aromatic Substitution (e.g., Ullmann Condensation or SNAr) reactant2 3-Hydroxypyridine reactant2->product

Caption: Proposed synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline.

Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dinitroaniline (1 equivalent), 3-hydroxypyridine (1.2 equivalents), and a suitable copper catalyst (e.g., copper(I) iodide, 0.1 equivalents) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2 equivalents), to the mixture.

  • Reaction: Heat the reaction mixture to a temperature of 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-Nitro-5-(pyridin-3-yloxy)aniline.

Predicted Spectroscopic Characterization

The structural elucidation of the synthesized 3-Nitro-5-(pyridin-3-yloxy)aniline would rely on standard spectroscopic techniques. Based on the analysis of similar compounds, the expected spectral data are as follows:

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

Functional Group **Expected Wavenumber (cm⁻¹) **Vibrational Mode
N-H (Aniline)3350-3480Asymmetric and symmetric stretching
C-H (Aromatic)3000-3100Stretching
C=C (Aromatic)1570-1600Stretching
NO₂ (Nitro)1510-1550 and 1340-1360Asymmetric and symmetric stretching
C-O-C (Ether)1200-1300Asymmetric stretching
C-N (Aniline)1250-1350Stretching

Table 1: Predicted FT-IR spectral data for 3-Nitro-5-(pyridin-3-yloxy)aniline based on data from similar compounds.[5][6]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will provide detailed information about the carbon and hydrogen environments in the molecule.

¹H NMR (Predicted Chemical Shifts, δ in ppm):

  • Aniline Protons: The protons on the aniline ring are expected to appear in the aromatic region (6.0-8.0 ppm). The exact shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino and ether groups.

  • Pyridine Protons: The protons on the pyridine ring will also resonate in the aromatic region (7.0-8.5 ppm).

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons is expected, with its chemical shift being solvent-dependent.

¹³C NMR (Predicted Chemical Shifts, δ in ppm):

  • Aniline Carbons: The carbons of the aniline ring are expected to appear between 100 and 160 ppm. The carbon attached to the nitro group will be significantly downfield.

  • Pyridine Carbons: The carbons of the pyridine ring will resonate in the range of 120-150 ppm.

  • The chemical shifts can be predicted more accurately using computational methods as described in the following section.

Theoretical and Computational Studies: A Deeper Insight

Computational chemistry provides a powerful toolkit to investigate the electronic structure, properties, and potential biological activity of 3-Nitro-5-(pyridin-3-yloxy)aniline.

Density Functional Theory (DFT) Calculations

DFT is a robust method for predicting the geometric and electronic properties of molecules.

Workflow for DFT Analysis:

G start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy nbo_analysis Natural Bond Orbital (NBO) Analysis freq_calc->nbo_analysis fmo_analysis Frontier Molecular Orbital (FMO) Analysis freq_calc->fmo_analysis mep_analysis Molecular Electrostatic Potential (MEP) Analysis freq_calc->mep_analysis nmr_pred NMR Chemical Shift Prediction freq_calc->nmr_pred end Comprehensive Electronic and Spectroscopic Profile nbo_analysis->end fmo_analysis->end mep_analysis->end nmr_pred->end

Caption: Workflow for DFT-based computational analysis.

3.1.1. Protocol for DFT Calculations:

  • Structure Preparation: The 3D structure of 3-Nitro-5-(pyridin-3-yloxy)aniline can be built using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set. This will yield the most stable conformation of the molecule.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Electronic Property Analysis:

    • Natural Bond Orbital (NBO) Analysis: To understand intramolecular interactions and charge distribution.

    • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity.

    • Molecular Electrostatic Potential (MEP) Analysis: To identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

  • NMR Prediction: Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This is particularly useful for predicting the binding mode of a potential drug candidate to a protein target.

Workflow for Molecular Docking:

G start Select Protein Target (e.g., a kinase) protein_prep Protein Preparation (Remove water, add hydrogens) start->protein_prep grid_gen Define Binding Site (Grid Generation) protein_prep->grid_gen ligand_prep Ligand Preparation (3D structure, assign charges) docking Perform Docking (e.g., AutoDock Vina, Glide) ligand_prep->docking grid_gen->docking analysis Analyze Docking Poses (Binding energy, interactions) docking->analysis end Predicted Binding Affinity and Interaction Profile analysis->end

Caption: A typical workflow for molecular docking studies.

3.2.1. Protocol for Molecular Docking:

  • Target Selection: Based on the structural motifs of 3-Nitro-5-(pyridin-3-yloxy)aniline, a relevant protein target, such as a kinase involved in cancer signaling, should be selected. The 3D structure of the protein can be obtained from the Protein Data Bank (PDB).

  • Protein and Ligand Preparation: The protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (3-Nitro-5-(pyridin-3-yloxy)aniline) should be optimized using DFT as described above.

  • Docking Simulation: A docking program (e.g., AutoDock Vina or Schrödinger's Glide) is used to dock the ligand into the active site of the protein. The program will generate multiple possible binding poses and score them based on their predicted binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose. This includes examining the binding energy, hydrogen bond interactions, and other non-covalent interactions between the ligand and the protein.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational approach to the study of 3-Nitro-5-(pyridin-3-yloxy)aniline. While experimental data for this specific molecule is currently limited, the proposed synthetic route and predicted spectroscopic and computational data provide a solid foundation for future research. The methodologies described herein can be applied to a wide range of novel small molecules, accelerating the early stages of drug discovery and development. Future experimental work should focus on the successful synthesis and characterization of this compound, followed by in vitro biological assays to validate the computational predictions.

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Exploratory

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Nitro-5-(pyridin-3-yloxy)aniline

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical and Materials Science In the landscape of specialty chemicals, particularly those destined for pharmaceutical and advanced materials applications, a thoroug...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical and Materials Science

In the landscape of specialty chemicals, particularly those destined for pharmaceutical and advanced materials applications, a thorough understanding of a molecule's thermal behavior is not merely a regulatory formality but a cornerstone of safe and robust process development. 3-Nitro-5-(pyridin-3-yloxy)aniline, a molecule incorporating a nitroaromatic system, an aniline moiety, and a pyridinoxy linkage, presents a unique combination of functional groups that necessitates a rigorous evaluation of its thermal stability.[1] The presence of the nitro group, in particular, signals a potential for energetic decomposition, a characteristic of many nitroaromatic compounds that can lead to runaway reactions if not properly understood and controlled.[2]

This guide is designed for researchers, chemists, and drug development professionals who may be handling or considering the use of 3-Nitro-5-(pyridin-3-yloxy)aniline. It provides a comprehensive framework for assessing its thermal stability and decomposition characteristics. We will delve into the causality behind the selection of specific analytical techniques, present detailed experimental protocols, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of proactive safety, aiming to equip scientists with the knowledge to handle this compound responsibly and effectively.

Physicochemical Characterization of 3-Nitro-5-(pyridin-3-yloxy)aniline

A foundational understanding of the physicochemical properties of 3-Nitro-5-(pyridin-3-yloxy)aniline is essential before undertaking any thermal analysis.

PropertyValueSource
IUPAC Name 3-Nitro-5-(pyridin-3-yloxy)aniline[3]
CAS Number 208122-66-1[3]
Molecular Formula C₁₁H₉N₃O₃Inferred
Molecular Weight 231.21 g/mol Inferred
Appearance Likely a solid at room temperatureInferred

Note: Some properties are inferred based on the common characteristics of similar aromatic compounds.

A Multi-faceted Approach to Thermal Stability Assessment

No single technique can provide a complete picture of a compound's thermal behavior. Therefore, a multi-faceted workflow employing several complementary analytical methods is strongly recommended. This approach ensures a comprehensive understanding of the thermal hazards associated with 3-Nitro-5-(pyridin-3-yloxy)aniline.

Thermal_Analysis_Workflow Figure 1: Recommended Thermal Analysis Workflow A Sample Preparation (Purity >95%) B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C F Decomposition Onset & Mass Loss B->F D Accelerating Rate Calorimetry (ARC) C->D If significant exotherm is detected G Enthalpy of Decomposition & Exotherm Onset C->G H Adiabatic Time to Maximum Rate (TMR) & Pressure Data D->H E Data Synthesis & Hazard Assessment F->E G->E H->E Decomposition_Pathway Figure 2: Postulated Decomposition Pathway A 3-Nitro-5-(pyridin-3-yloxy)aniline B Initial Bond Scission (C-NO₂ or C-O) A->B Thermal Energy C Radical Intermediates B->C D NO₂ Radical C->D E Pyridinoxy Radical C->E F Aminophenyl Radical C->F G Secondary Reactions (Polymerization, Fragmentation) D->G E->G F->G H Gaseous Products (NOx, CO, CO₂) G->H I Solid Residue (Char) G->I

Caption: A simplified representation of the potential thermal decomposition pathway.

Safety and Handling Recommendations

Based on the potential for energetic decomposition, the following precautions are recommended when handling 3-Nitro-5-(pyridin-3-yloxy)aniline:

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Avoid prolonged storage at elevated temperatures.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid grinding or other operations that could generate static electricity or localized heating.

  • Scale-up: Exercise extreme caution when scaling up reactions involving this compound. A thorough thermal hazard assessment, as outlined in this guide, is essential before any process is moved from the lab to a pilot or manufacturing scale.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may lower the decomposition temperature.

Conclusion

While specific experimental data for the thermal stability of 3-Nitro-5-(pyridin-3-yloxy)aniline is not yet widely available, a proactive and systematic approach to its thermal hazard assessment is crucial for its safe handling and use. By employing a combination of TGA, DSC, and ARC, and by carefully interpreting the resulting data, researchers and developers can gain the necessary insights to mitigate risks and ensure the safe application of this promising molecule in their work.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline

Abstract This document provides a comprehensive guide for the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline, a key intermediate in pharmaceutical research and drug development. The protocols detailed herein are designe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline, a key intermediate in pharmaceutical research and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field, offering in-depth technical guidance grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying chemical logic to empower users with a thorough understanding of the synthetic process. The methodologies presented are based on robust and well-documented reactions, including nucleophilic aromatic substitution and subsequent reduction, ensuring reliability and reproducibility.

Introduction: The Significance of 3-Nitro-5-(pyridin-3-yloxy)aniline

The molecular scaffold of 3-Nitro-5-(pyridin-3-yloxy)aniline incorporates three key pharmacophoric elements: a nitro-substituted aniline, a pyridine ring, and an ether linkage. This unique combination makes it a valuable building block in medicinal chemistry. The aniline moiety provides a versatile handle for further functionalization, the nitro group can act as a hydrogen bond acceptor or be reduced to an amine for additional modifications, and the pyridyl ether motif is prevalent in a wide range of biologically active compounds, often enhancing solubility and metabolic stability.

The strategic placement of these functional groups allows for the exploration of diverse chemical space in the design of novel therapeutics. Consequently, reliable and scalable synthetic routes to this intermediate are of paramount importance.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The central ether bond can be formed through a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the two nitro groups in a precursor like 1,3-dinitro-5-halobenzene would activate the ring towards nucleophilic attack by 3-hydroxypyridine. The subsequent selective reduction of one nitro group would then yield the desired aniline.

This strategy is advantageous as it utilizes readily available starting materials and employs well-understood reaction mechanisms, offering a high degree of control over the final product's regiochemistry.

Retrosynthesis Target 3-Nitro-5-(pyridin-3-yloxy)aniline Intermediate1 3,5-Dinitro(pyridin-3-yloxy)benzene Target->Intermediate1 Selective Reduction StartingMaterials 1-Fluoro-3,5-dinitrobenzene + 3-Hydroxypyridine Intermediate1->StartingMaterials Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline.

Synthetic Methodologies and Protocols

This section details the two-step synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline, commencing with the formation of the diaryl ether via an SNAr reaction, followed by a selective nitro group reduction.

Step 1: Synthesis of 3,5-Dinitro(pyridin-3-yloxy)benzene via Nucleophilic Aromatic Substitution

The formation of the diaryl ether linkage is achieved through the reaction of a highly electrophilic aromatic ring with an alkoxide nucleophile. In this protocol, 1-fluoro-3,5-dinitrobenzene is selected as the electrophile due to the high reactivity of the fluorine leaving group in SNAr reactions. The reaction is facilitated by a base to deprotonate the 3-hydroxypyridine, generating the more potent pyridin-3-olate nucleophile.

Reaction Scheme:

Step1_Reaction cluster_reagents reactant1 1-Fluoro-3,5-dinitrobenzene product 3,5-Dinitro(pyridin-3-yloxy)benzene reactant1->product reactant2 3-Hydroxypyridine reactant2->product reagents K2CO3, DMF 80 °C

Caption: SNAr reaction for the synthesis of the diaryl ether intermediate.

Protocol:

Materials and Equipment:

  • 1-Fluoro-3,5-dinitrobenzene

  • 3-Hydroxypyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-fluoro-3,5-dinitrobenzene (1.0 eq), 3-hydroxypyridine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 1-fluoro-3,5-dinitrobenzene.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,5-dinitro(pyridin-3-yloxy)benzene as a solid.

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the ionic intermediates and does not interfere with the nucleophile.

  • Base: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group of 3-hydroxypyridine to form the more nucleophilic potassium salt. It is easily removed during the aqueous workup.

  • Temperature: Heating to 80 °C provides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant decomposition of the starting materials or product.

Step 2: Selective Reduction of 3,5-Dinitro(pyridin-3-yloxy)benzene to 3-Nitro-5-(pyridin-3-yloxy)aniline

The selective reduction of one nitro group in the presence of another is a common challenge in organic synthesis. For the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline, a mild reducing agent is required to avoid over-reduction to the diamine. Sodium sulfide or its hydrated form is an effective reagent for the selective reduction of one nitro group in dinitroaromatic compounds.[1]

Reaction Scheme:

Step2_Reaction cluster_reagents reactant 3,5-Dinitro(pyridin-3-yloxy)benzene product 3-Nitro-5-(pyridin-3-yloxy)aniline reactant->product reagents Na2S·9H2O EtOH/H2O, Reflux

Caption: Selective reduction of one nitro group.

Protocol:

Materials and Equipment:

  • 3,5-Dinitro(pyridin-3-yloxy)benzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 3,5-dinitro(pyridin-3-yloxy)benzene (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium sulfide nonahydrate (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude 3-Nitro-5-(pyridin-3-yloxy)aniline can be purified by recrystallization or column chromatography on silica gel.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium sulfide is a mild and selective reducing agent for the partial reduction of dinitroarenes. The stoichiometry can be controlled to favor the mono-reduced product.

  • Solvent System: The ethanol/water mixture is effective at dissolving both the organic substrate and the inorganic reducing agent, facilitating a homogeneous reaction.

Alternative Synthetic Strategies

While the SNAr and selective reduction route is robust, other modern cross-coupling reactions could also be employed.

  • Ullmann Condensation: A copper-catalyzed Ullmann-type reaction could be used to form the ether linkage between 3-bromo-5-nitroaniline and 3-hydroxypyridine.[2][3] This approach would build the molecule in a different order but may require higher temperatures and specific ligands.

  • Buchwald-Hartwig Amination: The amino group could be introduced in the final step using a palladium-catalyzed Buchwald-Hartwig amination of a suitable precursor, such as 3-bromo-5-(pyridin-3-yloxy)nitrobenzene, with an ammonia equivalent.[4][5][6] This method is known for its broad functional group tolerance.[7]

Characterization Data

The final product, 3-Nitro-5-(pyridin-3-yloxy)aniline, should be characterized to confirm its identity and purity.

Analytical Technique Expected Data
¹H NMR Aromatic protons of the aniline and pyridine rings with characteristic chemical shifts and coupling constants. The presence of the amine protons should also be confirmed.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₁₁H₉N₃O₃.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-NO₂ stretching (nitro group), and C-O-C stretching (ether).
High-Performance Liquid A single major peak indicating high purity.
Chromatography (HPLC)

Safety Precautions

  • 1-Fluoro-3,5-dinitrobenzene is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMF is a reproductive toxin and should be handled in a well-ventilated fume hood.

  • Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care and in a well-ventilated area.

  • All reactions should be performed in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of 3-Nitro-5-(pyridin-3-yloxy)aniline. By understanding the underlying chemical principles of nucleophilic aromatic substitution and selective nitro reduction, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The alternative strategies mentioned offer additional flexibility for route optimization and scale-up.

References

  • Benchchem. 3-Nitro-5-(pyridin-3-yloxy)aniline | 208122-66-1.
  • SynHet. 3-Nitro-5-(pyridin-3-yloxy)aniline.
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Application

Application Notes and Protocols for 3-Nitro-5-(pyridin-3-yloxy)aniline in Organic Synthesis

Introduction: A Versatile Building Block in Modern Medicinal Chemistry 3-Nitro-5-(pyridin-3-yloxy)aniline is a bespoke chemical entity of significant interest to researchers and professionals in drug development and orga...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Nitro-5-(pyridin-3-yloxy)aniline is a bespoke chemical entity of significant interest to researchers and professionals in drug development and organic synthesis. Its unique trifunctionalized aromatic core, featuring an aniline, a nitro group, and a pyridinoxy moiety, offers a rich chemical playground for the construction of complex molecular architectures. The strategic placement of these functional groups—an electron-donating amine, a strongly electron-withdrawing nitro group, and a pharmaceutically relevant pyridine ring—imparts a distinct reactivity profile that can be selectively exploited.

The anilino-pyridine scaffold is a privileged structure in medicinal chemistry, known to enhance solubility and bioavailability of drug candidates.[1] The nitro group, while a potent modulator of the aniline's electronic properties, also serves as a synthetic handle for the introduction of a primary amine, a crucial step in the synthesis of many bioactive molecules. This guide provides a comprehensive overview of the synthesis and application of 3-Nitro-5-(pyridin-3-yloxy)aniline, with a focus on its role as a key intermediate in the synthesis of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Nitro-5-(pyridin-3-yloxy)aniline is presented in the table below for quick reference.

PropertyValue
IUPAC Name 3-Nitro-5-(pyridin-3-yloxy)aniline
CAS Number 208122-66-1
Molecular Formula C₁₁H₉N₃O₃
Molecular Weight 231.21 g/mol
Appearance Typically a yellow to brown solid
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol

Synthetic Protocol: Preparation of 3-Nitro-5-(pyridin-3-yloxy)aniline

The synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline can be efficiently achieved in a two-step sequence starting from readily available commercial precursors. The key transformations involve a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a regioselective nitration of the resulting aniline derivative.

Step 1: Synthesis of 3-(pyridin-3-yloxy)aniline via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of carbon-oxygen bonds between an aryl halide and an alcohol or phenol.[2][3] In this protocol, 3-aminophenol is coupled with a 3-halopyridine in the presence of a copper catalyst and a base.

Ullmann_Condensation aminophenol 3-Aminophenol reaction + aminophenol->reaction halopyridine 3-Halopyridine (X = Br, I) halopyridine->reaction product 3-(pyridin-3-yloxy)aniline reaction->product Cu(I) catalyst, Base High Temperature

Diagram 1: Ullmann condensation for 3-(pyridin-3-yloxy)aniline synthesis.

Materials:

  • 3-Aminophenol

  • 3-Bromopyridine or 3-Iodopyridine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 eq.), 3-bromopyridine (1.2 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(pyridin-3-yloxy)aniline.

Causality of Experimental Choices:

  • Catalyst and Base: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions.[2] Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 3-aminophenol, forming the more nucleophilic phenoxide.

  • Solvent and Temperature: Anhydrous DMF is a suitable high-boiling polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction rate at elevated temperatures.

  • Inert Atmosphere: The use of an inert atmosphere prevents the oxidation of the copper catalyst and other sensitive reagents.

Step 2: Nitration of 3-(pyridin-3-yloxy)aniline

The nitration of the synthesized 3-(pyridin-3-yloxy)aniline is achieved using a standard nitrating mixture of nitric acid and sulfuric acid.[4] The directing effects of the amino and pyridinoxy groups favor the introduction of the nitro group at the position meta to the pyridinoxy group and ortho/para to the amino group. Due to the strong activating nature of the amino group, careful control of the reaction temperature is crucial to prevent over-nitration and side reactions.

Nitration starting_material 3-(pyridin-3-yloxy)aniline reaction + HNO₃/H₂SO₄ starting_material->reaction product 3-Nitro-5-(pyridin-3-yloxy)aniline reaction->product 0 °C to rt

Diagram 2: Nitration of 3-(pyridin-3-yloxy)aniline.

Materials:

  • 3-(pyridin-3-yloxy)aniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • In a round-bottom flask, dissolve 3-(pyridin-3-yloxy)aniline (1.0 eq.) in concentrated sulfuric acid at 0 °C with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the aniline derivative, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 3-Nitro-5-(pyridin-3-yloxy)aniline.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • Nitrating Agent: The mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[5]

  • Temperature Control: The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize the formation of undesired side products, such as dinitrated or oxidized species.[6]

Application in the Synthesis of a Vemurafenib Precursor

3-Nitro-5-(pyridin-3-yloxy)aniline is a pivotal intermediate in the synthesis of the BRAF inhibitor Vemurafenib (PLX4032), a targeted therapy for melanoma.[7][8] The synthetic utility of this building block is demonstrated in the preparation of a key diamine intermediate, which is subsequently coupled with another fragment to construct the final drug molecule.

Step 1: Reduction of the Nitro Group

The nitro group of 3-Nitro-5-(pyridin-3-yloxy)aniline can be selectively reduced to a primary amine using various reducing agents. A common and cost-effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid.[3][9]

Reduction starting_material 3-Nitro-5-(pyridin-3-yloxy)aniline reaction + Fe/HCl starting_material->reaction product 5-(pyridin-3-yloxy)benzene-1,3-diamine reaction->product Reflux

Diagram 3: Reduction of the nitro group.

Materials:

  • 3-Nitro-5-(pyridin-3-yloxy)aniline

  • Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • In a round-bottom flask, suspend 3-Nitro-5-(pyridin-3-yloxy)aniline (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (catalytic amount) dropwise.

  • Continue to reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a sodium hydroxide solution to a pH of >10.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 5-(pyridin-3-yloxy)benzene-1,3-diamine, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • Reducing Agent: The Fe/HCl system is a classic and efficient method for the reduction of aromatic nitro compounds.[3] The in situ generation of FeCl₂ and hydrogen gas facilitates the reduction. This method is generally tolerant of other functional groups.

Step 2: Amide Coupling to Form a Vemurafenib Precursor

The resulting diamine, 5-(pyridin-3-yloxy)benzene-1,3-diamine, is a key nucleophile that can be coupled with an appropriate carboxylic acid derivative to form an amide bond, a central linkage in the Vemurafenib structure. This step typically involves the activation of a carboxylic acid, for example, as an acid chloride, followed by reaction with the diamine.

Amide_Coupling diamine 5-(pyridin-3-yloxy)benzene-1,3-diamine reaction + diamine->reaction acid_chloride N-(2,4-difluoro-3-(propane-1-sulfonamido)phenyl)- 1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride acid_chloride->reaction product Vemurafenib Precursor reaction->product Base, Solvent

Diagram 4: Amide coupling to form a Vemurafenib precursor.

This reaction showcases the utility of 3-Nitro-5-(pyridin-3-yloxy)aniline as a precursor to a critical intermediate in the synthesis of a clinically important drug. The ability to selectively functionalize the aniline and nitro groups highlights the strategic value of this building block in complex organic synthesis.

Conclusion

3-Nitro-5-(pyridin-3-yloxy)aniline is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its synthesis is achievable through robust and scalable chemical transformations. The distinct reactivity of its functional groups allows for selective manipulations, making it an ideal starting material for the construction of complex, biologically active molecules. The application of this compound in the synthesis of a key precursor for the anticancer drug Vemurafenib underscores its importance and potential in the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this powerful synthetic building block in their endeavors.

References

  • Preprints.org. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. 2024. Available from: [Link]

  • Google Patents. Novel processes for the preparation of vemurafenib. WO2015075749A1.
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  • Google Patents. Substantially pure vemurafenib and its salts. WO2016083956A1.
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  • Allen Digital. Reduction of aromatic nitro compounds using Fe and HCl gives…. Available from: [Link]

  • Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available from: [Link]

  • PubChem. 3-(pyridin-3-yloxy)aniline. Available from: [Link]

  • Brainly.com. [FREE] Question 2 a. Direct nitration of pyridine using the HNO3 and H2SO4 method fails because pyridine becomes. 2023. Available from: [Link]

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  • ResearchGate. Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives. 2005. Available from: [Link]

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Method

Application Notes and Protocols for 3-Nitro-5-(pyridin-3-yloxy)aniline in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide on the potential applications of 3-Nitro-5-(pyridin-3-yloxy)aniline in medicinal chemistry. By dissecting its structural components—the anilino-pyridine cor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 3-Nitro-5-(pyridin-3-yloxy)aniline in medicinal chemistry. By dissecting its structural components—the anilino-pyridine core, the ether linkage, and the nitro group—we elucidate its promise as a versatile scaffold, particularly for the development of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed experimental protocols for exploring the therapeutic potential of this compound. We will delve into its application as a lead structure in kinase inhibitor discovery programs, outlining methodologies for primary screening, structure-activity relationship (SAR) studies, and cellular validation. Furthermore, we will address the dual nature of the nitro group, presenting it as both a potential pharmacophore and a candidate for bioisosteric replacement to mitigate metabolic risks.

Introduction: Deconstructing 3-Nitro-5-(pyridin-3-yloxy)aniline

3-Nitro-5-(pyridin-3-yloxy)aniline is a unique chemical entity that merges three key structural motifs of significant interest in medicinal chemistry: a nitroaromatic system, an aniline, and a pyridine ring connected via an ether linkage.[1] The convergence of these functionalities suggests a high potential for biological activity.

  • Anilino-Pyridine Core: This substructure is a well-established pharmacophore, particularly recognized for its ability to target the ATP-binding site of various protein kinases.[1] This makes the compound an immediate candidate for screening in oncology and inflammation-related kinase panels.

  • Pyridine Moiety: The pyridine ring is a privileged scaffold in drug discovery, often incorporated to enhance solubility, bioavailability, and metabolic stability.[2][3][4][5] Its nitrogen atom can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.[6]

  • Nitro Group: The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the molecule.[7] While it can be a metabolic liability, it is also a key pharmacophore in several approved drugs, often acting through bioreductive activation.[7][8][9] This dual role makes it a feature to be carefully investigated and potentially modified during lead optimization.[10]

Potential Application I: A Scaffold for Kinase Inhibitor Discovery

The structural resemblance of the anilino-pyridine portion of the molecule to known kinase inhibitors strongly suggests its potential in this area.[1] Many kinase inhibitors function by occupying the ATP binding pocket, and the aniline and pyridine rings can mimic the adenine of ATP, forming crucial hydrogen bonds with the kinase hinge region.

Hypothetical Binding Mode

The diagram below illustrates a plausible binding mode for 3-Nitro-5-(pyridin-3-yloxy)aniline within a generic kinase ATP-binding pocket. The anilino-NH and the pyridine nitrogen can form hydrogen bonds with the hinge region, while the rest of the molecule occupies the hydrophobic pocket. The nitro group and the pyridyl ether can be further modified to enhance potency and selectivity.

G cluster_kinase Kinase ATP Binding Pocket cluster_molecule 3-Nitro-5-(pyridin-3-yloxy)aniline hinge Hinge Region (Backbone NH & CO) aniline_nh Anilino NH aniline_nh->hinge H-Bond pyridine_n Pyridine N pyridine_n->hinge H-Bond nitro NO2 Group ether Pyridyl Ether

Caption: Hypothetical binding of the scaffold in a kinase active site.

Application Note 1: Protocol for Primary Kinase Profiling

Objective: To perform an initial broad-spectrum screening of 3-Nitro-5-(pyridin-3-yloxy)aniline against a panel of human kinases to identify potential targets.

Rationale: A broad kinase panel is essential to quickly identify initial hits and understand the selectivity profile of the compound. The ADP-Glo™ Kinase Assay (Promega) is a suitable platform as it is a universal, luminescence-based assay that can be used for virtually any kinase.

Materials:

  • 3-Nitro-5-(pyridin-3-yloxy)aniline (test compound)

  • DMSO (cell culture grade)

  • Kinase panel (e.g., a commercial panel of 96 or more kinases)

  • Respective kinase substrates and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and liquid handling systems

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Nitro-5-(pyridin-3-yloxy)aniline in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for testing (e.g., from 10 mM down to 1 µM).

    • For the primary screen, a single high concentration (e.g., 10 µM) is often used.

  • Kinase Reaction Setup:

    • In each well of a 384-well plate, add 2.5 µL of kinase buffer containing the specific kinase.

    • Add 0.5 µL of the test compound dilution or DMSO (as a vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase's substrate and ATP. The final ATP concentration should ideally be at or near the Km for each kinase.

    • Incubate the plate at room temperature for the recommended time for each kinase (typically 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to the ADP produced.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for the test compound relative to the positive (no kinase) and negative (DMSO vehicle) controls.

    • Hits are typically defined as compounds that show >50% inhibition at the screening concentration.

Potential Application II: Lead Optimization and SAR Exploration

Once initial kinase hits are identified, a medicinal chemistry program can be initiated to improve potency, selectivity, and drug-like properties. The 3-Nitro-5-(pyridin-3-yloxy)aniline scaffold offers multiple points for chemical modification.

Application Note 2: Protocol for SAR and Bioisosteric Replacement

Objective: To synthesize and evaluate analogs of 3-Nitro-5-(pyridin-3-yloxy)aniline to establish a structure-activity relationship (SAR) and to mitigate potential metabolic liabilities associated with the nitro group.

Rationale: Systematic modification of the core structure will provide insights into the molecular determinants of kinase inhibition. Replacing the nitro group with bioisosteres is a common strategy to improve the safety and pharmacokinetic profile of a lead compound.[11][12][13][14][15]

Part A: SAR Exploration Workflow

The following diagram outlines a typical workflow for exploring the SAR of the scaffold.

SAR_Workflow cluster_modifications Synthetic Modifications start Initial Hit: 3-Nitro-5-(pyridin-3-yloxy)aniline mod_aniline Aniline Ring Substitutions (e.g., small alkyl, halo) start->mod_aniline mod_pyridine Pyridine Ring Substitutions (e.g., altering position of N, adding substituents) start->mod_pyridine mod_linker Linker Modification (e.g., replace ether with thioether, amine) start->mod_linker assay In Vitro Kinase Assay (IC50 determination) mod_aniline->assay mod_pyridine->assay mod_linker->assay sar_analysis SAR Analysis assay->sar_analysis sar_analysis->start Iterative Design lead_candidate Optimized Lead sar_analysis->lead_candidate

Caption: Workflow for SAR exploration of the lead scaffold.

Part B: Bioisosteric Replacement of the Nitro Group

The nitro group can be a liability. Its reduction in vivo can lead to reactive hydroxylamines and nitrosoamines.[15] Therefore, replacing it with a suitable bioisostere is a critical step in a lead optimization campaign.

Proposed Bioisosteres and Rationale:

BioisostereRationale
Trifluoromethyl (CF₃) Similar electron-withdrawing properties, generally improves metabolic stability and cell permeability.[11][13]
Cyano (CN) Strong electron-withdrawing group, can act as a hydrogen bond acceptor.
Sulfonamide (SO₂NHR) Can form additional hydrogen bonds and improve solubility.
Boronic Acid (B(OH)₂) Can form hydrogen bonds and potentially reversible covalent interactions.[12]

Synthetic Protocol for Nitro Group Reduction and Derivatization:

  • Reduction of the Nitro Group: The nitro group on the aniline ring can be selectively reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂, Fe/HCl).[16] This yields 3-amino-5-(pyridin-3-yloxy)aniline, a key intermediate.

  • Derivatization of the New Amino Group: The newly formed amino group can be used as a handle for further derivatization to install bioisosteres. For example, to install a sulfonamide:

    • Dissolve the diamine intermediate in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

    • Cool the reaction mixture to 0°C.

    • Slowly add the desired sulfonyl chloride (R-SO₂Cl).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction and purify the product by column chromatography.

Potential Application III: Cellular Validation of Anticancer Activity

After identifying potent and selective kinase inhibitors, it is crucial to assess their activity in a cellular context.

Application Note 3: Protocol for Cell Viability Assay

Objective: To determine the cytotoxic or anti-proliferative effects of the synthesized compounds on relevant cancer cell lines.

Rationale: An MTT or CellTiter-Glo® assay is a robust and high-throughput method to measure cell viability. The choice of cell line should be guided by the kinase target identified in the primary screen (e.g., if the compound inhibits EGFR, use a cell line known to be dependent on EGFR signaling, like A549).

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, PC-3)[17]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Test compounds and a positive control (e.g., a known clinical kinase inhibitor)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Solubilization buffer (for MTT assay)

  • Microplate reader (absorbance or luminescence)

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with vehicle (DMSO) control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

References

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • 3-Nitro-5-(pyridin-3-yloxy)aniline. Benchchem.
  • Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB1 receptor positive allosteric modul
  • 3-Methyl-5-(pyridin-4-yl)aniline. Benchchem.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond, and their antibacterial assessment against drug resistant bacteria.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • 3-Nitroaniline. Wikipedia.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold c
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • Pyridine: the scaffolds with significant clinical diversity. PMC.
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.
  • synthesis of anilines. YouTube.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed.
  • Nitroaniline: Common isomers, structure, synthesis and applic
  • 3-Nitroaniline. PubChem.
  • Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. MDPI.
  • 3-(Pyridine-3-yl)aniline. BroadPharm.
  • 3-(Pyridin-2-yloxy)aniline. PubChem.
  • Special Issue: Nitro Group Containing Drugs. MDPI.
  • The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][12][15]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). PubMed.

  • 3-nitroaniline – Knowledge and References. Taylor & Francis.
  • 4-(Pyridin-3-yloxy)aniline. Sigma-Aldrich.

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Application

Application Notes and Protocols for the Nitration of 3-(Pyridin-3-yloxy)aniline

Abstract The introduction of a nitro group (–NO₂) into the 3-(pyridin-3-yloxy)aniline scaffold is a critical transformation for the synthesis of advanced intermediates in pharmaceutical and materials science research. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a nitro group (–NO₂) into the 3-(pyridin-3-yloxy)aniline scaffold is a critical transformation for the synthesis of advanced intermediates in pharmaceutical and materials science research. The resulting nitroanilines are precursors to a wide range of functional groups and are integral to building molecular complexity. However, the direct nitration of 3-(pyridin-3-yloxy)aniline presents significant challenges due to the molecule's inherent chemical properties. The presence of a highly activating and base-sensitive amino group, coupled with two distinct aromatic systems, necessitates a robust and well-controlled synthetic strategy to manage reactivity and achieve regioselectivity.

This document provides a comprehensive guide to the successful nitration of 3-(pyridin-3-yloxy)aniline. We will explore the underlying chemical principles, justify a multi-step protocol involving amine protection, and provide detailed, field-proven experimental procedures. Safety considerations paramount to nitration reactions are also thoroughly addressed to ensure safe and reproducible execution.

Scientific Rationale and Strategic Overview

The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction.[1] The process typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[2][3] However, direct exposure of 3-(pyridin-3-yloxy)aniline to these harsh conditions is problematic for several reasons:

  • Amino Group Reactivity: The primary amine (–NH₂) is a strong Lewis base that will be protonated under strongly acidic conditions to form the anilinium ion (–NH₃⁺). This not only deactivates the ring towards electrophilic attack but also converts the group from an ortho, para-director to a meta-director, fundamentally altering the desired regiochemical outcome.[4][5]

  • Oxidative Sensitivity: The electron-rich aniline ring and the amino group itself are susceptible to oxidation by nitric acid, leading to unwanted side products and decomposition.[6]

  • Regioselectivity Challenges: The molecule contains two powerful ortho, para-directing groups on the aniline ring: the amino group and the pyridinyloxy group. Their combined influence strongly activates multiple positions on the ring, making selective mono-nitration difficult to control.[4]

To circumvent these issues, a three-step strategy is the most reliable approach:

  • Protection: The reactive amino group is temporarily converted into a less reactive and non-basic acetamido group (–NHCOCH₃). This group remains an ortho, para-director but moderates the ring's reactivity, prevents protonation, and provides steric hindrance to influence regioselectivity.[5][6]

  • Nitration: The protected intermediate, N-(3-(pyridin-3-yloxy)phenyl)acetamide, is subjected to controlled nitration. The desired nitro group is installed on the activated aniline ring.

  • Deprotection: The acetamido group is hydrolyzed back to the primary amine to yield the final nitro-substituted 3-(pyridin-3-yloxy)aniline product.[6]

This strategic workflow is visualized in the diagram below.

G cluster_0 Overall Synthetic Workflow A 3-(Pyridin-3-yloxy)aniline B N-(3-(Pyridin-3-yloxy)phenyl)acetamide A->B Step 1: Protection (Acetylation) C Nitro-Substituted Acetanilide Intermediate B->C Step 2: Nitration (Electrophilic Aromatic Substitution) D Final Nitro-Substituted Product C->D Step 3: Deprotection (Hydrolysis)

Caption: Strategic workflow for the nitration of 3-(pyridin-3-yloxy)aniline.

Mechanistic Principles of Aromatic Nitration

The core of this synthesis is the electrophilic aromatic substitution reaction in Step 2. The mechanism involves three key stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7]

  • Electrophilic Attack: The π-electrons of the activated aromatic ring attack the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Re-aromatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity and yielding the final product.[7]

G cluster_mechanism Core Nitration Mechanism (EAS) Start H₂SO₄ + HNO₃ Nitronium NO₂⁺ (Nitronium Ion) Start->Nitronium Generation of Electrophile SigmaComplex [Ar(H)(NO₂)]⁺ (Sigma Complex) Aromatic Ar-H (Acetanilide Intermediate) Aromatic->SigmaComplex Nucleophilic Attack Product Ar-NO₂ (Nitrated Product) SigmaComplex->Product Deprotonation & Re-aromatization Base HSO₄⁻ / H₂O

Caption: The mechanism of electrophilic aromatic nitration.

Detailed Experimental Protocols

Safety First: All manipulations involving concentrated acids and nitration reactions must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield, is mandatory.[8][9] Emergency eyewash and safety shower stations must be immediately accessible.[10] Nitration reactions are exothermic and have the potential for thermal runaway; strict temperature control is critical.[11]

Protocol 1: Protection of the Amino Group (Acetylation)

This protocol converts the starting material into its acetanilide derivative to moderate its reactivity.

Reagent/ParameterValueMoles (mmol)Notes
3-(Pyridin-3-yloxy)aniline5.00 g26.85Starting Material
Glacial Acetic Acid25 mL-Solvent
Acetic Anhydride3.5 mL37.06Acetylating Agent
Reaction Temperature25-50 °C-Gentle warming may be needed
Reaction Time1 hour-Monitor by TLC

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(pyridin-3-yloxy)aniline (5.00 g, 26.85 mmol).

  • Add glacial acetic acid (25 mL) and stir to dissolve.

  • Slowly add acetic anhydride (3.5 mL, 37.06 mmol) to the solution. An exotherm may be observed.

  • Stir the mixture at room temperature for 1 hour. If the reaction is sluggish (as monitored by Thin Layer Chromatography), gently warm the mixture to 40-50 °C.

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water with vigorous stirring.

  • A white precipitate of N-(3-(pyridin-3-yloxy)phenyl)acetamide should form.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The product is typically of sufficient purity for the next step.

Protocol 2: Nitration of N-(3-(Pyridin-3-yloxy)phenyl)acetamide

This is the key step where the nitro group is introduced. Strict adherence to temperature control is crucial for safety and selectivity.

Reagent/ParameterValueMoles (mmol)Notes
N-(3-...)acetamide5.00 g21.90Protected Substrate
Conc. Sulfuric Acid (98%)20 mL-Solvent/Catalyst
Conc. Nitric Acid (70%)1.6 mL~25.18Nitrating Agent
Reaction Temperature0 to 5 °C-CRITICAL
Reaction Time1-2 hours-Monitor by TLC

Procedure:

  • Carefully add concentrated sulfuric acid (20 mL) to a 100 mL round-bottom flask and cool the flask in an ice/salt bath to 0 °C.

  • In small portions, add the dried N-(3-(pyridin-3-yloxy)phenyl)acetamide (5.00 g, 21.90 mmol) to the cold sulfuric acid with efficient stirring, ensuring the temperature does not rise above 10 °C.

  • Once all the substrate has dissolved and the solution has returned to 0-5 °C, prepare the nitrating mixture. Caution: Add acid to acid slowly. In a separate cooled test tube, slowly add concentrated nitric acid (1.6 mL) to concentrated sulfuric acid (4 mL).

  • Using a dropping funnel, add the nitrating mixture dropwise to the stirred substrate solution. The rate of addition must be controlled to maintain the internal temperature between 0 and 5 °C.[4]

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. Monitor the reaction's progress by TLC (a suitable eluent is ethyl acetate/hexanes).

  • Upon completion, very slowly and carefully pour the reaction mixture onto 250 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude nitro product.

  • Allow the ice to melt, then collect the solid by vacuum filtration.

  • Wash the solid extensively with cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 3: Deprotection of the Nitro-Acetanilide (Hydrolysis)

This final step removes the protecting group to reveal the desired primary amine.

Reagent/ParameterValueMoles (mmol)Notes
Nitro-acetanilide4.00 g14.64Substrate from Step 2
Conc. Sulfuric Acid (70%)30 mL-Acid for Hydrolysis
Reaction Temperature100 °C (Reflux)-Heat required
Reaction Time1-2 hours-Monitor by TLC

Procedure:

  • Place the dried nitro-acetanilide intermediate (4.00 g, 14.64 mmol) in a 100 mL round-bottom flask.

  • Add 70% aqueous sulfuric acid (30 mL).[6]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with stirring for 1-2 hours.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and then pour it carefully onto 200 g of crushed ice.

  • Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution while cooling the beaker in an ice bath. The desired product will precipitate as the solution becomes basic.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Troubleshooting and Final Considerations

  • Isomer Formation: The primary directing groups (-NHCOCH₃ and -OR) will direct the incoming nitro group to the positions ortho and para relative to them. The major product is expected to be 4-nitro-3-(pyridin-3-yloxy)aniline or 6-nitro-3-(pyridin-3-yloxy)aniline depending on the combined electronic and steric influences. Careful analysis (NMR, HPLC) of the product from Protocol 2 is essential to confirm the regiochemistry.

  • Incomplete Reactions: If reactions do not go to completion, check the purity of reagents and ensure anhydrous conditions where necessary. Reaction times may need to be extended, but for nitration, increasing the temperature is strongly discouraged due to safety risks and the potential for di-nitration.

  • Purification: The final product may require column chromatography for complete purification from any minor regioisomers. A gradient elution system of ethyl acetate in hexanes is a good starting point.

By following this structured approach, researchers can safely and effectively synthesize nitro derivatives of 3-(pyridin-3-yloxy)aniline, opening avenues for further chemical exploration and the development of novel molecular entities.

References

  • BenchChem. Addressing poor regioselectivity in the synthesis of substituted anilines.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2)
  • Chad's Prep. (2019).
  • Safety Hub. (2024).
  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • Unacademy. (n.d.).
  • Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
  • Mayer, M. (2011).
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • Patel, S. S., & Patel, H. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • Chaudhary, P., et al. (n.d.). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Wikipedia. (n.d.).

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Method

Application Notes: Exploring the Potential of 3-Nitro-5-(pyridin-3-yloxy)aniline in Advanced Materials

Introduction 3-Nitro-5-(pyridin-3-yloxy)aniline is a heteroaromatic compound recognized primarily as a key intermediate in the synthesis of multi-kinase inhibitors for pharmaceutical applications.[1] However, its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-5-(pyridin-3-yloxy)aniline is a heteroaromatic compound recognized primarily as a key intermediate in the synthesis of multi-kinase inhibitors for pharmaceutical applications.[1] However, its unique molecular architecture, featuring a nitroaromatic system, an aniline moiety, and a flexible pyridinoxy linkage, presents a compelling case for its exploration in the realm of materials science. The constituent functional groups suggest significant potential for creating novel polymers and functional materials with tailored properties.

The aromatic backbone suggests inherent thermal stability, while the aniline group provides a reactive site for polymerization. The nitro group, a strong electron-withdrawing moiety, combined with the electron-donating amine, forms a classic "push-pull" system, which can impart valuable optical and electronic properties.[2][3] Furthermore, the pyridine ring offers a site for hydrogen bonding, metal coordination, and can enhance the solubility and processing characteristics of derived materials.[4]

This document outlines the prospective applications of 3-Nitro-5-(pyridin-3-yloxy)aniline as a building block for high-performance polymers and functional organic materials. It provides scientifically grounded, hypothetical protocols for the synthesis and characterization of these novel materials, intended to guide researchers in unlocking the untapped potential of this versatile molecule.

Physicochemical Properties

While extensive materials science data for 3-Nitro-5-(pyridin-3-yloxy)aniline is not widely published, its properties can be inferred from its structure and data on related compounds like 3-nitroaniline.[5][6]

PropertyValue / Expected BehaviorSource / Rationale
Molecular Formula C₁₁H₉N₃O₃Calculated from structure
Molar Mass 231.21 g/mol Calculated from structure
Appearance Expected to be a yellow or orange solidBased on 3-nitroaniline[6]
Melting Point Not reported; expected to be a stable solid3-nitroaniline melts at 114 °C[6]
Solubility Expected to be soluble in polar organic solvents (e.g., DMF, DMAc, DMSO, methanol)Based on related aromatic amines and nitro compounds[7]
pKa The aniline amine is expected to be a weak base (pKa < 2.5)The nitro group is strongly electron-withdrawing, reducing basicity[6]

Application Area 1: High-Performance Polyamides

Aromatic polyamides (aramids) are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[8] By converting the nitro group of 3-Nitro-5-(pyridin-3-yloxy)aniline into a second amine, a novel aromatic diamine monomer can be created. This diamine can then be polymerized with diacid chlorides to produce polyamides with unique characteristics imparted by the pyridine and ether linkages.[9]

Scientific Rationale:

  • Thermal and Mechanical Stability: The high density of aromatic rings in the polymer backbone is expected to result in a high glass transition temperature (Tg) and excellent thermal stability.[10]

  • Enhanced Solubility: The flexible ether linkage and the polar pyridine group may disrupt chain packing, potentially improving the solubility of the resulting polyamide in organic solvents compared to more rigid aramids like Kevlar.[4] This is a significant advantage for processing and fabrication.

  • Functional Properties: The pyridine nitrogen atom provides a site for post-polymerization modification, such as quaternization to create ion-exchange materials or coordination with metal ions to form catalytic or magnetic materials.[11]

Synthetic Workflow & Protocols

The proposed pathway involves a two-step process: reduction of the nitro group to create a diamine monomer, followed by polycondensation.

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization A 3-Nitro-5-(pyridin-3-yloxy)aniline B Reduction (e.g., SnCl2, HCl or H2/Pd-C) A->B C 5-(Pyridin-3-yloxy)benzene-1,3-diamine (Diamine Monomer) B->C D Diamine Monomer (from Step 1) F Low-Temperature Solution Polycondensation (Solvent: NMP or DMAc) D->F E Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) E->F G Novel Polyamide F->G

Caption: Synthetic workflow for a novel polyamide.

Protocol 1: Synthesis of 5-(Pyridin-3-yloxy)benzene-1,3-diamine (Monomer)

Causality: The nitro group must be reduced to an amine to create a difunctional monomer suitable for condensation polymerization. Stannous chloride (SnCl₂) in hydrochloric acid is a classic and effective method for this transformation.[12]

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-Nitro-5-(pyridin-3-yloxy)aniline (1.0 eq) in concentrated hydrochloric acid (HCl).

  • Reaction: Cool the mixture in an ice bath to 0-5 °C. Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq) in concentrated HCl dropwise, maintaining the temperature below 10 °C.

  • Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 100 °C) for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the acid and precipitate the diamine. The pH should be adjusted to >10.

  • Isolation: Filter the resulting precipitate, wash thoroughly with deionized water to remove salts, and dry under vacuum at 60 °C.

  • Validation: Confirm the structure of the diamine product using ¹H NMR and FTIR spectroscopy. The disappearance of the nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of a new N-H stretch in the FTIR spectrum, along with appropriate shifts in the aromatic proton signals in the NMR, will validate the reduction.

Protocol 2: Synthesis of Polyamide via Low-Temperature Polycondensation

Causality: Low-temperature solution polycondensation using a highly reactive diacid chloride is a standard method for producing high molecular weight aromatic polyamides.[9][13] An amide solvent like N-Methyl-2-pyrrolidone (NMP) is used for its ability to dissolve the monomers and the resulting polymer.

  • Setup: Under a nitrogen atmosphere, add the synthesized 5-(Pyridin-3-yloxy)benzene-1,3-diamine (1.0 eq) to a dry, three-neck flask containing anhydrous NMP and a magnetic stirrer. Stir until fully dissolved.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add solid terephthaloyl chloride (1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. A significant increase in viscosity is expected.

  • Polymerization: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a viscous, honey-like solution or a gel indicates successful polymerization.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol or water with vigorous stirring.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash it extensively with water and then methanol to remove residual solvent and unreacted monomers. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

  • Validation: The formation of the polyamide can be confirmed by FTIR spectroscopy, observing the appearance of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1540 cm⁻¹) bands.

Application Area 2: Functional Materials for Optoelectronics

The intrinsic electronic structure of 3-Nitro-5-(pyridin-3-yloxy)aniline, featuring an electron-donating amine and an electron-withdrawing nitro group, makes it a "push-pull" chromophore.[14] Such molecules are known to exhibit interesting optical properties, including solvatochromism and potential for second-order nonlinear optics (NLO), which are valuable in sensors and electro-optic devices.[3][15]

Scientific Rationale:

  • Push-Pull System: The intramolecular charge transfer (ICT) from the amino group to the nitro group via the aromatic system can lead to a large change in dipole moment upon photoexcitation. This is the basis for many useful optical phenomena.[3]

  • Solvatochromism: The absorption and emission wavelengths of push-pull dyes are often highly sensitive to the polarity of their environment. This property can be exploited to create sensors for solvent polarity or chemical probes.

  • Nonlinear Optics (NLO): Materials composed of aligned, non-centrosymmetric push-pull molecules can exhibit a strong second-order NLO response, making them candidates for applications in electro-optic modulators and frequency doubling.[16]

Experimental Workflow and Protocols

G A 3-Nitro-5-(pyridin-3-yloxy)aniline (Push-Pull Chromophore) B Dissolve in Solvents of Varying Polarity A->B E Incorporate into Polymer Matrix (e.g., PMMA) A->E C UV-Vis & Fluorescence Spectroscopy B->C D Analyze λmax shifts (Solvatochromism Study) C->D F Spin-Coat Thin Film E->F G Corona Poling (Align Dipoles) F->G H Characterize NLO Properties (e.g., Second Harmonic Generation) G->H

Caption: Workflow for characterizing optical properties.

Protocol 3: Investigation of Solvatochromic Properties

Causality: By measuring the absorption and emission spectra in solvents of different polarities, one can quantify the sensitivity of the molecule's electronic transitions to its environment, which is a key characteristic of a push-pull system.

  • Preparation: Prepare a stock solution of 3-Nitro-5-(pyridin-3-yloxy)aniline in a non-polar solvent (e.g., Toluene). Prepare a series of dilute (~10⁻⁵ M) solutions in various solvents of increasing polarity (e.g., Toluene, Chloroform, Dichloromethane, Acetone, Acetonitrile, Methanol).

  • Measurement: For each solution, record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_max). If the compound is fluorescent, record the emission spectrum as well.

  • Analysis: Plot the absorption maximum (in wavenumbers, cm⁻¹) against a solvent polarity scale (e.g., the Reichardt's E_T(30) scale). A linear correlation indicates positive solvatochromism, confirming the push-pull nature of the molecule.

  • Validation: The observation of a significant bathochromic (red) shift in λ_max with increasing solvent polarity validates the presence of a strong intramolecular charge-transfer character.

Characterization of Derived Materials

A comprehensive characterization is essential to validate the structure and properties of any new material.[17] The following techniques are recommended for the polyamides and functional materials derived from 3-Nitro-5-(pyridin-3-yloxy)aniline.

TechniquePurposeExpected Outcome / Insight
FTIR Spectroscopy Confirm functional groups and polymerizationVerification of amide bond formation; disappearance of monomer functional groups.[18]
NMR Spectroscopy (¹H, ¹³C) Elucidate detailed molecular structureConfirmation of monomer and polymer repeat unit structure.[18]
Size Exclusion Chromatography (SEC/GPC) Determine molecular weight and distributionProvides M_n, M_w, and polydispersity index (PDI), indicating polymerization success.[17]
Thermogravimetric Analysis (TGA) Evaluate thermal stabilityDetermines the onset decomposition temperature, indicating the material's upper service temperature.[19]
Differential Scanning Calorimetry (DSC) Determine thermal transitionsMeasures the glass transition temperature (Tg), melting point (Tm), and crystallization behavior.[19]
UV-Vis Spectroscopy Analyze optical absorption propertiesFor functional materials, determines λ_max and assesses solvatochromic shifts.[18]

Safety and Handling

Nitroaromatic compounds and aromatic amines should be handled with caution as they can be toxic and are potential mutagens.[20] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

References

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  • INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. Available from: [Link]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Methods for the Quantitative Analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline

Abstract This technical guide provides a comprehensive framework for the development and validation of analytical methods for the detection and quantification of 3-Nitro-5-(pyridin-3-yloxy)aniline. This molecule, possess...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development and validation of analytical methods for the detection and quantification of 3-Nitro-5-(pyridin-3-yloxy)aniline. This molecule, possessing both a nitroaromatic and an anilino-pyridine scaffold, requires robust analytical techniques for accurate characterization in research and quality control settings.[1] This document outlines two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for routine quantification and a more sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, in accordance with ICH Q2(R2) guidelines for analytical procedure validation.[2][3][4][5]

Introduction: The Analytical Imperative for 3-Nitro-5-(pyridin-3-yloxy)aniline

3-Nitro-5-(pyridin-3-yloxy)aniline is a complex organic molecule featuring a nitro group, which is strongly electron-withdrawing, and an aniline moiety, which is electron-donating, attached to a pyridine ring.[1] The accurate and precise quantification of this compound is critical in various stages of drug development and chemical research, from synthesis verification and purity assessment to stability testing and metabolite identification. The methods presented herein are designed to provide the necessary sensitivity, specificity, and reliability to meet these analytical demands.

Physicochemical Properties of 3-Nitro-5-(pyridin-3-yloxy)aniline

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValue/InformationSource
Chemical Formula C₁₁H₉N₃O₃Inferred from structure
Molecular Weight 231.21 g/mol Inferred from structure
Structure Aromatic compound with nitro, ether, and amine functional groups.[1]
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility is likely limited and pH-dependent due to the basic aniline group.General chemical principles
UV Absorbance The presence of conjugated aromatic systems and the nitro group suggests strong UV absorbance, likely in the range of 250-380 nm.General principles of UV spectroscopy for nitroaromatic compounds.[6]
pKa The aniline moiety will have a basic pKa, while the pyridine nitrogen will also exhibit basicity.General chemical principles

Primary Analytical Method: HPLC-UV for Quantitative Analysis

High-Performance Liquid Chromatography with UV detection is a widely used, robust, and cost-effective technique for the routine quantification of active pharmaceutical ingredients and related substances.[6][7]

Rationale for Method Design

The selection of a reversed-phase HPLC method is based on the non-polar to moderately polar nature of 3-Nitro-5-(pyridin-3-yloxy)aniline. A C18 column is chosen for its versatility and wide applicability in retaining such compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Formic acid helps to protonate the basic amine and pyridine nitrogens, reducing peak tailing and improving chromatographic performance. The UV detection wavelength is selected based on the expected absorbance maxima of the nitroaromatic chromophore.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s1 Weigh Analyte s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Sonicate to Ensure Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Inject Sample h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC-UV analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline.

Detailed Protocol: HPLC-UV Method

3.3.1. Materials and Reagents

  • 3-Nitro-5-(pyridin-3-yloxy)aniline reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (≥98%)

  • Volumetric flasks, pipettes, and autosampler vials

3.3.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

3.3.3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Nitro-5-(pyridin-3-yloxy)aniline reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.[8]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the diluent.

  • Sample Preparation: Accurately weigh the sample containing 3-Nitro-5-(pyridin-3-yloxy)aniline, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.[9]

Confirmatory Analytical Method: LC-MS/MS for Trace Analysis

For applications requiring higher sensitivity and specificity, such as impurity profiling or bioanalysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10][11]

Rationale for Method Design

The LC method is adapted from the HPLC-UV method, with modifications to ensure compatibility with the mass spectrometer, such as using a volatile buffer like ammonium formate. Electrospray ionization (ESI) in positive ion mode is selected as it is well-suited for ionizing molecules with basic nitrogen atoms, such as the aniline and pyridine moieties in the target analyte.[12] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Prepare Dilute Solutions (ng/mL to µg/mL range) s2 Filter through 0.22 µm Syringe Filter s1->s2 l1 Inject into LC System s2->l1 Inject l2 Chromatographic Separation l1->l2 l3 Electrospray Ionization (ESI+) l2->l3 l4 Quadrupole 1 (Precursor Ion Selection) l3->l4 l5 Quadrupole 2 (Collision Cell - CID) l4->l5 l6 Quadrupole 3 (Product Ion Selection) l5->l6 l7 Detector l6->l7 d1 MRM Peak Integration l7->d1 Signal d2 Quantification d1->d2

Caption: Workflow for LC-MS/MS analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline.

Detailed Protocol: LC-MS/MS Method

4.3.1. Materials and Reagents

  • As per HPLC-UV method, with the addition of ammonium formate.

4.3.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 10 mM Ammonium Formate in Acetonitrile
Gradient Optimized for rapid elution (e.g., 2-minute gradient)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined empirically (e.g., Q1: 232.1 -> Q3: [fragment ion])
Collision Energy To be determined empirically
Dwell Time 100 ms

4.3.3. Method Development Note: MRM Transition The specific MRM transition must be determined by infusing a standard solution of 3-Nitro-5-(pyridin-3-yloxy)aniline into the mass spectrometer. The protonated molecule [M+H]⁺ (expected m/z 232.1) will be selected in the first quadrupole (Q1). Collision-induced dissociation (CID) in the second quadrupole (collision cell) will generate characteristic product ions. The most stable and abundant product ion will be selected in the third quadrupole (Q3) for monitoring.

Method Validation Protocol

Both the HPLC-UV and LC-MS/MS methods must be validated for their intended purpose in accordance with ICH Q2(R2) guidelines.[2][3][4][13] The following parameters should be assessed:

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank samples, placebo, and spiked samples. The analyte peak should be free from interference at its retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision Assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision). The Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Can be determined based on signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Can be determined based on signal-to-noise ratio (typically 10:1).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). The system suitability parameters should remain within acceptable limits.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the reliable detection and quantification of 3-Nitro-5-(pyridin-3-yloxy)aniline. The primary HPLC-UV method is suitable for routine analysis and quality control, while the confirmatory LC-MS/MS method offers enhanced sensitivity and specificity for more demanding applications. Adherence to the outlined protocols and validation guidelines will ensure the generation of high-quality, reproducible, and scientifically sound data.

References

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Dong, M. W. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 39(5), 232-239. [Link]

  • Organomation. Sample Preparation: A Comprehensive Guide. [Link]

  • Pharma Talks. (2022, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube. [Link]

  • Epc.com. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Gaurav, Kumar, A., Singh, R., & Singh, S. K. (2012). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Separation Science, 35(14), 1776-1783. [Link]

  • American Chemical Society. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • Phenomenex. Sample Preparation Techniques for Precision in Analysis. [Link]

  • LaCourse, W. R. (2002). Determination of organic nitro compounds using HPLC-UV-PAED. Analytical and Bioanalytical Chemistry, 373(4-5), 216-225. [Link]

  • Schmidt, T. C., Haderlein, S. B., & Meimaridou, A. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia, 63(1-2), 31-37. [Link]

  • Semantic Scholar. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]

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  • Rossetti, V., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 23(10), 2643. [Link]

  • Wikipedia. 3-Nitroaniline. [Link]

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  • LinkedIn. [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. [Link]

  • Sahu, R., et al. (2015). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 115, 427-437. [Link]

  • van der Vliet, A., et al. (1998). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Journal of chromatography. B, Biomedical sciences and applications, 719(1-2), 1–15. [Link]

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Method

Application Notes and Protocols for the Use of 3-Nitro-5-(pyridin-3-yloxy)aniline as a Novel Dye Intermediate

Disclaimer: The following application note is a theoretical guide based on established principles of organic and medicinal chemistry. The core molecule, 3-Nitro-5-(pyridin-3-yloxy)aniline, is a novel structure with limit...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application note is a theoretical guide based on established principles of organic and medicinal chemistry. The core molecule, 3-Nitro-5-(pyridin-3-yloxy)aniline, is a novel structure with limited to no current appearance in published literature. The protocols described herein are predictive and should be adapted and validated under appropriate laboratory conditions.

Introduction: Unveiling a Potential Chromophoric Scaffold

In the vast landscape of synthetic dyes, the search for novel intermediates that can impart unique photophysical properties, such as enhanced stability, specific color profiles, and improved binding to substrates, is a continuous endeavor. This document introduces 3-Nitro-5-(pyridin-3-yloxy)aniline, a hypothetical heterocyclic compound, as a promising candidate for a dye intermediate. Its unique molecular architecture, featuring a nitroaniline core coupled with a pyridyl ether moiety, presents a compelling scaffold for the synthesis of a new class of azo dyes.

The primary amino group offers a reactive handle for diazotization, a cornerstone reaction in azo dye synthesis. The electron-withdrawing nature of the nitro group is anticipated to influence the electronic properties of the resulting diazonium salt and, consequently, the color of the final dye. Furthermore, the pyridyl ether component may enhance the solubility, binding affinity, and photostability of the derived dyes, making them potentially suitable for a range of applications from textile dyeing to advanced materials. This guide provides a comprehensive, albeit theoretical, framework for the synthesis and application of this novel intermediate.

Physicochemical and Spectroscopic Profile

While experimental data for 3-Nitro-5-(pyridin-3-yloxy)aniline is not available, its properties can be predicted based on its constituent functional groups and analogous structures.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₁H₉N₃O₃Based on chemical structure
Molecular Weight 231.21 g/mol Calculated from the molecular formula
Appearance Yellow to orange crystalline solidTypical for nitroaniline derivatives[1]
Solubility Soluble in polar organic solvents (DMSO, DMF, acetone); sparingly soluble in alcohols; likely insoluble in water.The nitro and amino groups increase polarity, but the overall aromatic structure limits water solubility.
Melting Point Estimated >150 °CAromatic compounds with polar groups tend to have relatively high melting points.
UV-Vis λmax ~380-420 nm (in a polar solvent)Nitroanilines typically exhibit strong absorption in this range due to π-π* and n-π* transitions.
¹H NMR (DMSO-d₆) Predicted peaks in the aromatic region (δ 6.5-8.5 ppm) and a broad singlet for the -NH₂ protons.Chemical shifts are influenced by the electronic effects of the nitro, amino, and pyridyloxy groups.
FT-IR (KBr, cm⁻¹) ~3400-3300 (N-H stretching), ~1520 & 1340 (asymmetric and symmetric N-O stretching of NO₂), ~1240 (C-O-C stretching of ether).Characteristic vibrational frequencies for the key functional groups.

Proposed Synthesis of the Intermediate: 3-Nitro-5-(pyridin-3-yloxy)aniline

The synthesis of the title compound can be envisioned through a nucleophilic aromatic substitution (SₙAr) reaction. A plausible route involves the reaction of 3,5-dinitroaniline with 3-hydroxypyridine in the presence of a suitable base. The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic attack by the hydroxyl group of 3-hydroxypyridine.

Protocol 3.1: Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline
  • To a solution of 3,5-dinitroaniline (1.0 eq.) in anhydrous dimethylformamide (DMF), add 3-hydroxypyridine (1.1 eq.) and potassium carbonate (K₂CO₃) (2.5 eq.).

  • Heat the reaction mixture to 100-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The product is expected to precipitate. Collect the solid by vacuum filtration and wash with copious amounts of water to remove inorganic salts and residual DMF.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 3,5-Dinitroaniline reagents K₂CO₃, DMF 100-120 °C reactant1->reagents reactant2 3-Hydroxypyridine reactant2->reagents product 3-Nitro-5-(pyridin-3-yloxy)aniline reagents->product SₙAr Reaction

Caption: Proposed synthetic route for 3-Nitro-5-(pyridin-3-yloxy)aniline.

Application as a Dye Intermediate: Synthesis of a Novel Azo Dye

The primary amino group of 3-Nitro-5-(pyridin-3-yloxy)aniline makes it an ideal candidate for diazotization, followed by coupling with an electron-rich aromatic compound to form a stable azo dye.[2][3][4] Azo dyes are a major class of synthetic colorants.[3]

Protocol 4.1: Synthesis of a Hypothetical Azo Dye (e.g., with N,N-dimethylaniline)

This protocol outlines the synthesis of a novel azo dye by coupling the diazonium salt of 3-Nitro-5-(pyridin-3-yloxy)aniline with N,N-dimethylaniline.

Step A: Diazotization of 3-Nitro-5-(pyridin-3-yloxy)aniline

  • In a flask, dissolve 3-Nitro-5-(pyridin-3-yloxy)aniline (10.0 mmol) in 3M hydrochloric acid (8.0 mL) with gentle heating to aid dissolution.[5]

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate, which is acceptable if the solution is well-stirred.[5]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 M, 10 mL) dropwise.[5]

  • Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[5]

  • Stir the resulting diazonium salt solution for an additional 15-20 minutes in the ice bath. This solution should be used immediately in the next step.

Step B: Azo Coupling Reaction

  • In a separate beaker, dissolve N,N-dimethylaniline (10.0 mmol) in a minimal amount of 3M hydrochloric acid and cool it to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step A to the solution of N,N-dimethylaniline with vigorous stirring.

  • A brightly colored precipitate should form almost immediately.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. This will fully precipitate the dye.

  • Collect the crude dye by vacuum filtration and wash it with cold water until the filtrate is colorless.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

  • Purify the dye by recrystallization from an appropriate solvent, such as ethanol.

Azo Dye Synthesis Workflow start Start: 3-Nitro-5-(pyridin-3-yloxy)aniline diazotization Diazotization (HCl, NaNO₂, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt coupling Azo Coupling (0-5 °C) diazonium_salt->coupling coupling_agent Coupling Agent (e.g., N,N-dimethylaniline) coupling_agent->coupling crude_dye Crude Azo Dye coupling->crude_dye neutralization Neutralization (Na₂CO₃) crude_dye->neutralization filtration Filtration & Washing neutralization->filtration purification Purification (Recrystallization) filtration->purification final_product Final Azo Dye purification->final_product

Caption: Experimental workflow for the synthesis of a novel azo dye.

Characterization of the Synthesized Dye

The synthesized azo dye should be characterized to confirm its structure and assess its purity and properties.

Analysis TechniqueExpected Outcome
Melting Point A sharp melting point indicates high purity.
UV-Visible Spectroscopy A strong absorption band in the visible region (typically 400-600 nm), confirming its nature as a dye. The λmax will determine its color.
FT-IR Spectroscopy Presence of an -N=N- stretching band (around 1450 cm⁻¹), and disappearance of the -NH₂ stretching bands of the starting aniline.
¹H and ¹³C NMR A complex aromatic spectrum consistent with the proposed structure.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the dye.
TLC/HPLC A single spot/peak indicating the purity of the compound.

Potential Applications and Future Research

Azo dyes derived from 3-Nitro-5-(pyridin-3-yloxy)aniline could find applications in several areas:

  • Textile Dyes: The presence of the pyridyl nitrogen offers a potential site for protonation or coordination, which might enhance the binding of the dye to acidic fibers like wool and silk.

  • pH Indicators: The electronic structure of the dye, with its push-pull system of electron-donating (e.g., -N(CH₃)₂) and electron-withdrawing (-NO₂) groups, suggests that its color may be sensitive to changes in pH.

  • Non-linear Optical Materials: Azo dyes with strong intramolecular charge transfer characteristics are known to exhibit non-linear optical properties.

  • Pharmaceutical and Biological Stains: The pyridine moiety could impart specific biological activity or cell permeability.

Future research should focus on synthesizing a library of dyes by varying the coupling partner to modulate the color and properties. Studies on the dye's fastness, toxicity, and environmental impact would be crucial for its practical application.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chemical Hazards:

    • Nitroanilines: These compounds are toxic and can be absorbed through the skin. They are suspected carcinogens.[1]

    • Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested.

    • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme care.

    • Organic Solvents: Many organic solvents are flammable and have associated health risks.

  • Diazonium Salts: These intermediates can be explosive when isolated in a dry state. They should always be prepared and used in solution at low temperatures.

References

  • ACS Publications. Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers: One-Pot Synthesis of Aryl(pyridyl)methanols. Organic Letters. Available from: [Link]

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  • Books. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Available from: [Link]

  • ResearchGate. One step synthesis of azo compounds from nitroaromatics and anilines. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Available from: [Link]

  • ACS Publications. Rh(II)-Catalyzed Synthesis of N-Aryl 2-pyridone Using 2-Oxypyridine and Diazonaphthoquinone Via 1,6-Benzoyl Migratory Rearrangement. Organic Letters. Available from: [Link]

  • PubChem. 3-(Pyridin-2-yloxy)aniline. Available from: [Link]

  • PMC. Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Available from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Available from: [Link]

  • Google Patents. CN102180800A - Synthesis method of aniline compound.
  • CDN. experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. Available from: [Link]

  • Semantic Scholar. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Available from: [Link]

  • Wikipedia. 3-Nitroaniline. Available from: [Link]

  • ResearchGate. Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. Available from: [Link]

  • Harihar Chemicals. Dyes Intermediates. Available from: [Link]

Sources

Application

Application Notes and Protocols: Investigating the Mechanism of Action of 3-Nitro-5-(pyridin-3-yloxy)aniline

Introduction 3-Nitro-5-(pyridin-3-yloxy)aniline is a small molecule featuring an anilino-pyridine scaffold. Such chemical structures are recognized as privileged pharmacophores in medicinal chemistry, frequently associat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-5-(pyridin-3-yloxy)aniline is a small molecule featuring an anilino-pyridine scaffold. Such chemical structures are recognized as privileged pharmacophores in medicinal chemistry, frequently associated with the inhibition of protein kinases by targeting their ATP-binding sites.[1] The presence of a nitro group, a strong electron-withdrawing moiety, can further influence the compound's electronic properties and potential biological activity.[1] This document provides a comprehensive, hypothesis-driven guide for researchers to elucidate the mechanism of action of 3-Nitro-5-(pyridin-3-yloxy)aniline, with a primary focus on its potential as a kinase inhibitor. The protocols herein are designed to be self-validating, progressing from broad, unbiased screening to specific target validation and downstream pathway analysis.

Hypothesis: A Kinase Inhibitor Profile

Based on its structural motifs, we hypothesize that 3-Nitro-5-(pyridin-3-yloxy)aniline functions as a kinase inhibitor. This guide outlines a systematic approach to test this hypothesis, identify the specific kinase target(s), and characterize the downstream cellular consequences of its activity.

Experimental Workflow: A Phased Approach to Mechanism of Action

Our investigation is structured in three logical phases:

  • Phase 1: Initial Target Class Identification. Broad screening to determine if the compound interacts with kinases.

  • Phase 2: Specific Target Identification and Validation. Pinpointing the specific kinase(s) affected and confirming direct engagement.

  • Phase 3: Cellular Pathway and Functional Analysis. Understanding the downstream biological effects of target engagement.

Below is a visual representation of this workflow.

experimental_workflow cluster_phase1 Phase 1: Target Class Identification cluster_phase2 Phase 2: Target Identification & Validation cluster_phase3 Phase 3: Pathway & Functional Analysis p1_start Hypothesis: Kinase Inhibitor p1_exp1 Kinome Profiling p1_start->p1_exp1 Initial Screen p2_exp1 Cellular Thermal Shift Assay (CETSA) p1_exp1->p2_exp1 Identify Potential Kinase Hits p2_exp2 Dose-Response Kinase Activity Assays p2_exp1->p2_exp2 Confirm Target & Quantify Potency p3_exp1 Western Blotting for Phospho-Proteins p2_exp2->p3_exp1 Validated Target p3_exp2 Reporter Gene Assays p3_exp1->p3_exp2 Elucidate Downstream Signaling

Caption: A three-phased experimental workflow to investigate the mechanism of action.

Phase 1: Kinome Profiling for Initial Target Identification

Rationale: To efficiently test our hypothesis, a broad, unbiased screen against a large panel of kinases is the most logical first step. This will reveal if 3-Nitro-5-(pyridin-3-yloxy)aniline has activity against this target class and identify initial "hits" for further investigation. Several platforms are available for kinome-wide screening, offering insights into both potency and selectivity.[2][3][4]

Protocol 1: Broad Kinome Profiling (Biochemical Assay)

This protocol outlines a representative biochemical kinase profiling assay. Commercial services from companies like Eurofins Discovery or AssayQuant offer comprehensive panels.[3][4]

Objective: To determine the inhibitory activity of 3-Nitro-5-(pyridin-3-yloxy)aniline against a large, representative panel of human kinases.

Materials:

  • 3-Nitro-5-(pyridin-3-yloxy)aniline (solubilized in DMSO)

  • Kinase panel (e.g., Eurofins Discovery's KinaseProfiler™ or a similar service)[4]

  • ATP

  • Appropriate kinase-specific substrates

  • Assay buffer

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Compound Preparation: Prepare a stock solution of 3-Nitro-5-(pyridin-3-yloxy)aniline in 100% DMSO. A typical starting concentration is 10 mM. From this stock, create a working solution at a concentration suitable for the assay (e.g., 100 µM).

  • Assay Setup: The specific setup will be determined by the chosen profiling service. Generally, the compound is added to microplate wells containing the individual kinases, their specific substrates, and ATP.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Detection: After the incubation period, a detection reagent is added to stop the reaction and generate a signal proportional to the remaining kinase activity.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO).

Data Presentation:

The results of the kinome profiling are typically presented in a table summarizing the percentage of inhibition at a given concentration.

Kinase TargetGene Symbol% Inhibition at 1 µM
Kinase AKDR95%
Kinase BSRC88%
Kinase CEGFR15%
Kinase DAKT15%
.........

Interpretation:

  • High Inhibition (>70%): Indicates a potential "hit" and warrants further investigation.

  • Moderate Inhibition (30-70%): May suggest weaker binding or off-target effects.

  • Low Inhibition (<30%): Generally not considered significant in an initial screen.

Phase 2: Specific Target Validation

Rationale: Following the identification of potential kinase targets from the initial screen, the next critical step is to validate these interactions in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct target engagement in intact cells.[5][6][7][8][9] Subsequently, dose-response assays are necessary to quantify the compound's potency against the validated hits.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of 3-Nitro-5-(pyridin-3-yloxy)aniline to the candidate kinase(s) within intact cells.

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[6][8] This thermal shift can be detected by measuring the amount of soluble protein remaining after heat treatment.

Materials:

  • Cell line expressing the target kinase(s) of interest

  • 3-Nitro-5-(pyridin-3-yloxy)aniline

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Protease and phosphatase inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR thermocycler or heating blocks

  • Centrifuge

Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with either 3-Nitro-5-(pyridin-3-yloxy)aniline (e.g., 10 µM) or DMSO for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease and phosphatase inhibitors.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Western Blotting:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[10][11]

    • Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature for both the treated and control samples.

Expected Results and Interpretation:

A successful CETSA experiment will show a shift in the melting curve of the target protein to a higher temperature in the presence of 3-Nitro-5-(pyridin-3-yloxy)aniline, indicating target engagement and stabilization.

cetsa_graph CETSA Melting Curve x_axis x_end x_axis->x_end Temperature (°C) y_axis y_end y_axis->y_end Relative Soluble Protein a1 a2 a1->a2 DMSO Control a3 a2->a3 DMSO Control a4 a3->a4 DMSO Control a5 a4->a5 DMSO Control a6 a5->a6 DMSO Control b1 b2 b1->b2 Compound-Treated b3 b2->b3 Compound-Treated b4 b3->b4 Compound-Treated b5 b4->b5 Compound-Treated b6 b5->b6 Compound-Treated

Caption: A representative CETSA melting curve showing target stabilization.

Data Presentation:

Temperature (°C)Relative Soluble Protein (DMSO)Relative Soluble Protein (Compound)
401.001.00
450.981.00
500.850.95
550.500.80
600.200.55
650.050.25

Phase 3: Cellular Pathway and Functional Analysis

Rationale: Once a direct target has been validated, the next step is to understand the functional consequences of its inhibition. This involves examining the downstream signaling pathways regulated by the target kinase. Western blotting for key phospho-proteins and reporter gene assays are standard methods for this purpose.[12][13][14][15][16][17]

Protocol 3: Western Blot Analysis of Downstream Signaling

Objective: To determine if 3-Nitro-5-(pyridin-3-yloxy)aniline inhibits the phosphorylation of known substrates of the target kinase in a cellular context.

Materials:

  • Cell line with an active signaling pathway involving the target kinase

  • 3-Nitro-5-(pyridin-3-yloxy)aniline

  • Appropriate growth factors or stimuli to activate the pathway

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Antibodies:

    • Primary antibody against the phosphorylated form of a downstream substrate

    • Primary antibody against the total protein of the downstream substrate

    • Primary antibody for a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

  • Equipment and reagents for SDS-PAGE and Western blotting

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells if necessary to reduce basal pathway activation.

  • Compound Incubation: Pre-incubate the cells with increasing concentrations of 3-Nitro-5-(pyridin-3-yloxy)aniline for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with the appropriate growth factor or ligand for a short period (e.g., 10-30 minutes) to activate the signaling pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them.

  • Western Blotting: Perform Western blotting as described in the CETSA protocol. Probe separate membranes with antibodies for the phospho-substrate, total substrate, and a loading control.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to account for any changes in protein expression.

Data Presentation:

Compound Conc. (µM)p-Substrate / Total Substrate Ratio
0 (DMSO)1.00
0.10.85
10.40
100.10

Interpretation:

A dose-dependent decrease in the phosphorylation of the downstream substrate indicates that 3-Nitro-5-(pyridin-3-yloxy)aniline is effectively inhibiting the target kinase's activity within the cell.

Protocol 4: Reporter Gene Assay for Pathway Activity

Objective: To quantify the effect of 3-Nitro-5-(pyridin-3-yloxy)aniline on the transcriptional output of a signaling pathway.

Principle: Reporter gene assays utilize a plasmid where a transcriptional response element for a pathway-specific transcription factor drives the expression of a reporter protein (e.g., luciferase, GFP).[12][13][16] Inhibition of the upstream kinase will lead to a decrease in reporter gene expression.

Materials:

  • Cell line suitable for transfection

  • Reporter plasmid containing a response element for a transcription factor downstream of the target kinase (e.g., NF-κB, AP-1)

  • Transfection reagent

  • 3-Nitro-5-(pyridin-3-yloxy)aniline

  • Pathway stimulus

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Transfect the cells with the reporter plasmid according to the manufacturer's protocol.

  • Compound Treatment: After allowing for reporter gene expression (e.g., 24 hours), treat the cells with various concentrations of the compound.

  • Pathway Stimulation: After the compound pre-incubation, stimulate the cells to activate the pathway.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the reporter signal to a co-transfected control plasmid or to cell viability to account for non-specific effects.

Expected Signaling Pathway Diagram:

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor TargetKinase Target Kinase (e.g., Kinase A) Receptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activation ReporterGene Reporter Gene Expression TranscriptionFactor->ReporterGene Transcription Compound 3-Nitro-5-(pyridin-3-yloxy)aniline Compound->TargetKinase Inhibition

Caption: A hypothetical signaling pathway illustrating the point of inhibition.

Conclusion

This application note provides a structured and comprehensive framework for elucidating the mechanism of action of 3-Nitro-5-(pyridin-3-yloxy)aniline. By systematically progressing from broad kinome screening to specific target validation and functional pathway analysis, researchers can confidently identify its molecular target(s) and understand its cellular effects. The provided protocols offer detailed, step-by-step guidance, while the emphasis on data interpretation and visualization ensures a robust and thorough investigation.

References

  • Schenone, S., Brullo, C., & Botta, M. (2011). The anilino-pyrimidine and anilino-pyridine scaffold in medicinal chemistry. Current Medicinal Chemistry, 18(29), 4488-4506.
  • PubChem. (n.d.). 3-Nitro-5-(pyridin-3-yloxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Signaling Reporter Assays. Retrieved from [Link]

  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

  • Eurofins DiscoverX. (2020, June 12). Reporter Assays for Therapeutics Targeting Signaling Pathways [Video]. YouTube. Retrieved from [Link]

  • Chen, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4070.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • Montoya, J. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1934-1943.
  • Duncan, J. S., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 976.
  • MediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2017). [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis and biological properties of new 5-nitroindazole derivatives. Retrieved from [Link]

  • PubMed. (2010). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][15][18]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). Retrieved from [Link]

  • PubMed Central. (2016). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]

  • PubMed Central. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-2-yloxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline

Welcome to the technical support center for the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, often an Ullmann condensation, between a substituted nitrophenol and a pyridine derivative.

Question 1: Why is my reaction yield consistently low?

Possible Causes & Solutions:

  • Incomplete Reaction: The Ullmann condensation often requires elevated temperatures and prolonged reaction times to proceed to completion.[1][2]

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is heated to the optimal temperature for a sufficient duration. Consider extending the reaction time if starting materials are still present.

  • Poor Quality of Starting Materials: The purity of the reactants, 3-amino-5-nitrophenol and 3-bromopyridine (or a suitable equivalent), is crucial.

    • Solution: Ensure the starting materials are of high purity. 3-amino-5-nitrophenol can be sourced from reliable chemical suppliers.[][4][5] If synthesizing in-house, ensure complete purification. Similarly, verify the purity of the pyridine reactant.[6][7][8]

  • Suboptimal Reaction Conditions: The choice of catalyst, base, and solvent significantly impacts the reaction outcome.

    • Solution:

      • Catalyst: Copper(I) salts, such as CuI, are commonly used in Ullmann-type reactions.[9] Ensure the catalyst is fresh and not deactivated.

      • Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. The base should be finely powdered and thoroughly dried before use.

      • Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are typically used to facilitate the reaction at high temperatures.[1] Ensure the solvent is anhydrous.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Analyze the crude reaction mixture to identify major byproducts. Common side reactions include self-coupling of the starting materials.[9] Optimizing the stoichiometry of the reactants and the reaction temperature can help minimize these unwanted reactions.

Question 2: I am observing the formation of significant impurities. How can I minimize them?

Possible Causes & Solutions:

  • Over-nitration or incorrect nitration: If synthesizing the aniline precursor, improper control of nitration conditions can lead to the formation of di-nitro or other isomeric products.[10]

    • Solution: When nitrating a precursor, maintain a low temperature (e.g., 0–5 °C) and use a controlled amount of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).[10]

  • Homocoupling of Aryl Halide: A common side reaction in Ullmann condensations is the self-coupling of the aryl halide (e.g., 3-bromopyridine) to form bipyridyl compounds.[9]

    • Solution: This can sometimes be suppressed by using a slight excess of the nucleophile (3-amino-5-nitrophenol) and by carefully controlling the reaction temperature.

  • Degradation of Starting Materials or Product: The high temperatures required for the Ullmann reaction can sometimes lead to the decomposition of sensitive functional groups.

    • Solution: If degradation is suspected, try to lower the reaction temperature and compensate with a longer reaction time or a more active catalyst system. The use of microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature and with shorter reaction times.[10]

Question 3: How can I effectively monitor the progress of the reaction?

Answer:

Regular monitoring of the reaction is critical for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring.

    • Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate. Use an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation. Visualize the spots under UV light. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.

    • Procedure: Develop an HPLC method that can separate the starting materials, product, and any major impurities. By injecting aliquots of the reaction mixture at different time points, you can accurately track the consumption of reactants and the formation of the product.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-Nitro-5-(pyridin-3-yloxy)aniline?

A1: A common and effective method is the Ullmann condensation, which involves the copper-catalyzed reaction between 3-amino-5-nitrophenol and 3-bromopyridine in the presence of a base.[1] An alternative approach could involve the nitration of 5-(pyridin-3-yloxy)aniline.[10]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Nitroaromatic compounds can be toxic and potentially explosive, especially at elevated temperatures.[11] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The high temperatures often required for the Ullmann reaction also pose a burn hazard.

Q3: My purified product has a persistent color. Is this normal?

A3: Nitroanilines are often colored compounds, typically appearing as yellow or orange solids.[12] A persistent color after purification is generally expected. However, a very dark or tarry appearance may indicate the presence of impurities. Recrystallization or column chromatography can be used to improve the purity and color of the final product.

Q4: Can I use other pyridine derivatives besides 3-bromopyridine?

A4: Yes, other 3-halopyridines, such as 3-iodopyridine, can be used. Generally, the reactivity follows the trend I > Br > Cl.[13] The choice of halide may affect the required reaction conditions (temperature, time).

III. Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline via Ullmann Condensation

This protocol provides a general procedure. Optimization of specific parameters may be necessary.

Materials:

  • 3-Amino-5-nitrophenol

  • 3-Bromopyridine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-nitrophenol (1.0 eq), 3-bromopyridine (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-Nitro-5-(pyridin-3-yloxy)aniline.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 3-Nitro-5-(pyridin-3-yloxy)aniline

  • Suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • If insoluble impurities are present, hot-filter the solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

IV. Visualizations and Data

Reaction Scheme

Ullmann_Condensation cluster_conditions Reaction Conditions cluster_product Product reactant1 3-Amino-5-nitrophenol catalyst CuI reactant1->catalyst reactant2 3-Bromopyridine reactant2->catalyst base K₂CO₃ solvent DMF, Heat product 3-Nitro-5-(pyridin-3-yloxy)aniline solvent->product

Caption: Ullmann condensation for the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities Observed check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Increase Reaction Time/Temperature incomplete->extend_time Yes check_purity Check Starting Material Purity incomplete->check_purity No extend_time->check_reaction impure_sm Impure Starting Materials? check_purity->impure_sm purify_sm Purify Starting Materials impure_sm->purify_sm Yes check_conditions Review Reaction Conditions impure_sm->check_conditions No purify_sm->start suboptimal Suboptimal Conditions? check_conditions->suboptimal optimize_conditions Optimize Catalyst, Base, Solvent suboptimal->optimize_conditions Yes analyze_byproducts Analyze Byproducts (NMR, MS) suboptimal->analyze_byproducts No optimize_conditions->start side_reactions Significant Side Reactions? analyze_byproducts->side_reactions adjust_stoichiometry Adjust Stoichiometry/Temperature side_reactions->adjust_stoichiometry Yes end Improved Yield and Purity side_reactions->end No adjust_stoichiometry->start

Sources

Optimization

Technical Support Center: Purification of 3-Nitro-5-(pyridin-3-yloxy)aniline

Welcome to the technical support center for the purification of 3-Nitro-5-(pyridin-3-yloxy)aniline (CAS No: 208122-66-1). This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Nitro-5-(pyridin-3-yloxy)aniline (CAS No: 208122-66-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. Here, we provide troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

3-Nitro-5-(pyridin-3-yloxy)aniline is a multifaceted molecule with distinct chemical features that dictate its purification strategy. Its structure comprises a nitro-substituted aniline ring linked to a pyridine ring via an ether bond.[1] This combination of an electron-withdrawing nitro group, a basic amino group, and a pyridine moiety results in a polar compound with the potential for hydrogen bonding. Understanding these characteristics is the first step in troubleshooting purification issues.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification of 3-Nitro-5-(pyridin-3-yloxy)aniline in a question-and-answer format.

Question 1: My crude product is a dark, oily residue after synthesis. How do I proceed with purification?

Answer: An oily or tarry crude product is a common issue, often resulting from residual high-boiling solvents, inorganic salts, or polymeric byproducts. A systematic approach is necessary to handle this.

Initial Workup Strategy:

  • Aqueous Wash: Begin by dissolving the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by water and finally brine to remove residual inorganics.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

If the product is still an oil, it likely contains significant impurities. At this stage, column chromatography is the recommended next step.

Question 2: I am struggling to get good separation during column chromatography. What are the optimal conditions?

Answer: Effective column chromatography for a polar compound like 3-Nitro-5-(pyridin-3-yloxy)aniline hinges on the correct choice of stationary and mobile phases.

Recommended Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 or 100-200 mesh) is a good starting point.

  • Mobile Phase (Eluent): Due to the compound's polarity, a gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

    • Initial Gradient: Begin with 10-20% ethyl acetate in hexane.

    • Gradient Progression: Gradually increase the concentration of ethyl acetate to 50-70%. The target compound should elute at a concentration that provides a good retention factor (Rf) on TLC (typically around 0.3-0.4).

Troubleshooting Poor Separation:

Problem Probable Cause Solution
Compound streaks on the TLC plate The compound may be too polar for the solvent system, or it could be interacting strongly with the silica gel.Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to mask the acidic sites on the silica gel.
Poor separation from a close-running impurity The polarity difference between your compound and the impurity is small.Use a less polar solvent system and run a longer column to increase the separation resolution. Consider a different solvent system, such as dichloromethane/methanol.
Compound will not elute from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A switch to a more polar solvent system like dichloromethane/methanol may be necessary.

A typical TLC analysis to guide column chromatography is essential.[2]

Question 3: My final product is an off-white or yellowish solid that won't crystallize into sharp needles. How can I improve the crystal quality?

Answer: The inability to form well-defined crystals often points to persistent impurities that disrupt the crystal lattice formation. Recrystallization is the primary method to address this.

Recrystallization Troubleshooting:

Observation Potential Cause Recommended Action
Product "oils out" upon cooling The solvent is too non-polar, or the solution is cooling too rapidly.Add a small amount of a more polar co-solvent. Ensure slow cooling by insulating the flask.
No crystals form, even after cooling The solution is not sufficiently saturated, or the solvent is too good.Reduce the volume of the solvent by gentle heating and evaporation. Try a less polar solvent or an anti-solvent crystallization approach.
Yield is very low after recrystallization The compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but have low solubility when cold.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. This encourages the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 4: My NMR spectrum shows persistent impurities that I can't identify. What are the likely culprits?

Answer: The nature of impurities is directly related to the synthetic route used. Common synthesis methods for diaryl ethers and anilines include Ullmann condensation and Buchwald-Hartwig amination.[4][5]

Potential Impurities and Their Origin:

Potential Impurity Likely Synthetic Origin Removal Strategy
Unreacted Starting Materials Incomplete reactionColumn chromatography with a carefully selected eluent system.
Over-nitrated Byproducts Harsh nitration conditionsRecrystallization may be effective if the polarity difference is significant. Otherwise, preparative HPLC may be required.
Homocoupled Byproducts Side reactions in coupling chemistriesOften have different polarity and can be removed by column chromatography.
Residual Palladium or Copper Catalyst Incomplete removal during workupTreatment with a metal scavenger or filtration through a pad of Celite® or silica gel.

Below is a troubleshooting workflow to help identify and remove impurities.

Caption: Troubleshooting workflow for purification.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected spectral characteristics of pure 3-Nitro-5-(pyridin-3-yloxy)aniline?

  • ¹H NMR: Expect signals in the aromatic region (around 7.0-9.0 ppm). The protons on the aniline and pyridine rings will show characteristic splitting patterns. The amino group protons will likely appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons will appear in the range of 110-160 ppm. The carbon bearing the nitro group will be significantly downfield.

  • Mass Spectrometry: The expected molecular weight is approximately 231.21 g/mol . An ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 232.2.[6][7]

  • FTIR: Look for characteristic peaks for the N-H stretch of the amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-O-C stretch of the ether (around 1200-1250 cm⁻¹).

Q2: How should I store 3-Nitro-5-(pyridin-3-yloxy)aniline to prevent degradation?

A2: Like many nitroaromatic and aniline compounds, 3-Nitro-5-(pyridin-3-yloxy)aniline should be stored in a cool, dry, and dark place to prevent degradation.[8] Exposure to light can lead to photochemical reactions, while heat can promote decomposition. It is best stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Q3: What are the main safety precautions when handling this compound?

A3: Nitroanilines are generally considered toxic and should be handled with care.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

IV. Experimental Protocols

Protocol 1: General Column Chromatography Procedure

  • Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing A Prepare Silica Slurry B Pack Column A->B C Load Sample B->C D Elute with Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F F->E Continue Collection G Combine Pure Fractions F->G H Concentrate G->H

Caption: Workflow for column chromatography.

V. References

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Column Chromatography of Nitroanilines Lab Experiment - Studylib. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Organic Compound Separation Study | PDF | Thin Layer Chromatography | Elution - Scribd. Available at: [Link]

  • Aniline Impurities and Related Compound - Veeprho. Available at: [Link]

  • 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem. Available at: [Link]

  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. Available at: [Link]

  • m-Nitroaniline - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline

Welcome to the technical support resource for the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and challenges encountered during its synthesis. The content is structured in a question-and-answer format to directly address specific experimental issues.

Introduction: The Synthetic Challenge

3-Nitro-5-(pyridin-3-yloxy)aniline is a key intermediate whose structural complexity presents unique synthetic hurdles. The molecule contains an electron-deficient nitro-substituted ring and an electron-rich aniline, linked by an ether bond to a pyridine heterocycle. This arrangement of functional groups makes the synthesis susceptible to issues with regioselectivity, catalyst compatibility, and unwanted side reactions. The most common modern synthetic strategies involve metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings, to form the critical C-O ether bond. This guide focuses on troubleshooting these advanced synthetic routes.

Troubleshooting Guide & FAQs

This section addresses common problems observed during the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline, particularly when employing a palladium-catalyzed C-O coupling (Buchwald-Hartwig type) between a halo-nitroaniline (e.g., 3-bromo-5-nitroaniline or 3-chloro-5-nitroaniline) and 3-hydroxypyridine.

Category 1: Low Yield & Stalled Reactions

Question: My reaction has stopped before completion, with significant starting material remaining according to TLC/LC-MS analysis. What are the likely causes and how can I fix it?

Answer:

A stalled reaction is one of the most frequent issues in cross-coupling chemistry. The root cause often lies with the catalyst's health, the choice of base, or the reaction conditions.

  • Plausible Causes:

    • Catalyst Deactivation: The active Pd(0) species is sensitive to oxidation and can be poisoned by impurities.[1] The nitro group on the substrate can also interact with the palladium center, potentially leading to catalyst inhibition under certain conditions.

    • Insufficiently Strong Base: The C-O coupling reaction requires a base to deprotonate the 3-hydroxypyridine, forming the active nucleophile. If the base is too weak (e.g., K₂CO₃ can be slow) or has poor solubility in the reaction solvent, the catalytic cycle will be inefficient.[1]

    • Inadequate Ligand Performance: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[2][3] An incorrect choice of ligand or degradation of the ligand (e.g., oxidation to phosphine oxide) can halt the reaction. Sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos) are often required for challenging C-O couplings.[3]

    • Low Reaction Temperature: While high temperatures can cause degradation, C-O bond formation often requires sufficient thermal energy (typically 80-110 °C) to proceed at a reasonable rate.

  • Troubleshooting & Solutions:

    • Ensure an Inert Atmosphere: Rigorously degas your solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

    • Select an Appropriate Base: For C-O couplings, stronger bases like NaOt-Bu, KOt-Bu, or Cs₂CO₃ are generally more effective than weaker ones like K₂CO₃ or K₃PO₄.[3] Ensure the base is freshly opened or has been stored properly in a desiccator.

    • Optimize Catalyst and Ligand:

      • Use a pre-catalyst (a stable Pd(II) source that is reduced in situ) like Pd₂(dba)₃ or Pd(OAc)₂ with an appropriate phosphine ligand.[3]

      • Ensure the Pd:Ligand ratio is optimal, typically ranging from 1:1 to 1:2.

      • Consider using newer generation, air-stable pre-catalysts that incorporate the ligand (e.g., XPhos Pd G3).

    • Increase Temperature: If the reaction is clean but slow, consider increasing the temperature in 10 °C increments, while monitoring for any signs of decomposition by TLC.

Category 2: Formation of Key Byproducts

Question: My mass spectrometry analysis shows a significant peak corresponding to the mass of 3-nitroaniline (M.W. 138.12). How is this byproduct forming?

Answer:

The formation of 3-nitroaniline indicates a hydrodehalogenation side reaction, where the halogen atom (Br or Cl) on your starting material is replaced by a hydrogen atom.

  • Plausible Cause:

    • Hydrodehalogenation: This is a known side reaction in palladium-catalyzed couplings.[2] It can occur when a hydride source is present in the reaction mixture. Potential hydride sources include trace water, the amine substrate itself, or side reactions involving the solvent or base. The palladium-hydride species formed can reductively eliminate the aryl halide to the arene.

  • Troubleshooting & Solutions:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.

    • Modify Reaction Parameters: Sometimes, changing the ligand, solvent, or base can suppress hydrodehalogenation. There is no universal solution, and empirical screening may be necessary.

    • Use a Hydride Scavenger: In some cases, adding a stoichiometric amount of a scavenger, such as a mild oxidizing agent, can help, but this must be done cautiously to avoid interfering with the main reaction.

Question: I am observing a byproduct with a mass corresponding to the homocoupling of 3-hydroxypyridine or 3-bromo-5-nitroaniline. Why does this happen?

Answer:

Homocoupling is a classic side reaction in metal-catalyzed processes, particularly in Ullmann-type reactions, but it can also occur in palladium-catalyzed systems.

  • Plausible Causes:

    • Ullmann-type Homocoupling: If using a copper-based catalyst system, the reaction of two molecules of the aryl halide is a common side reaction, especially at high temperatures.[4]

    • Oxidative Homocoupling: The nucleophile (3-hydroxypyridine) can sometimes undergo oxidative homocoupling.

    • Incorrect Catalyst Stoichiometry: An imbalance in the catalytic system can sometimes favor these undesired pathways.

  • Troubleshooting & Solutions:

    • Lower Reaction Temperature: Homocoupling is often more prevalent at higher temperatures. Determine the minimum temperature required for the desired cross-coupling reaction.

    • Adjust Stoichiometry: A slight excess of the nucleophile (3-hydroxypyridine, ~1.2 equivalents) can sometimes outcompete the homocoupling of the aryl halide.

    • Ligand Modification: In copper-catalyzed Ullmann reactions, the choice of ligand (e.g., amino acids, 1,10-phenanthroline) is critical to minimizing side reactions.[5]

Category 3: Isomeric Impurities & Purification

Question: My NMR spectrum is complex, suggesting the presence of an isomer. What could it be and how did it form?

Answer:

While cross-coupling reactions are generally regioselective, isomeric impurities can arise from the starting materials or, less commonly, from rearrangement pathways. A more likely source of isomers is an alternative synthetic route involving electrophilic aromatic substitution, such as nitration.

  • Plausible Cause (if using a nitration route):

    • If synthesizing the target molecule by nitrating 3-(pyridin-3-yloxy)aniline, the directing effects of the amino and pyridinyloxy groups can lead to a mixture of isomers. The strongly activating amino group is an ortho-, para-director, which would direct the nitro group to positions 2, 4, and 6. The desired 3-nitro product is ortho to the amino group and meta to the pyridinyloxy group.[6] Careful control of reaction conditions (e.g., low temperature, specific nitrating agent) is essential to achieve the desired regioselectivity.[6][7]

  • Troubleshooting & Solutions:

    • Verify Starting Material Purity: Ensure your starting materials (e.g., 3-bromo-5-nitroaniline) are isomerically pure before starting the reaction.

    • Optimize Nitration Conditions: If using a nitration strategy, screen different nitrating agents (e.g., HNO₃/H₂SO₄, AcONO₂) and temperatures (typically 0-5 °C) to maximize the yield of the desired 3-nitro isomer.

    • Chromatographic Separation: Isomers can often be separated by careful column chromatography. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a high-performance flash chromatography system for better resolution.

Data Summary & Visualization

Table 1: Common Byproducts and Their Identification
Byproduct NameStructureMolecular Weight ( g/mol )Likely OriginIdentification Method
3-NitroanilineC₆H₆N₂O₂138.12Hydrodehalogenation of halo-nitroaniline starting material.LC-MS, GC-MS
3,3'-Dinitrobiphenyl-5,5'-diamineC₁₂H₁₀N₄O₄280.24Homocoupling of 3-halo-5-nitroaniline.LC-MS
Pyridin-3-yl pyridin-3-yl etherC₁₀H₈N₂O172.18Homocoupling of 3-hydroxypyridine.LC-MS
Isomeric Nitro ProductsC₁₁H₉N₃O₃231.21Incorrect regioselectivity during a nitration step.¹H NMR, LC-MS
Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues in the cross-coupling synthesis.

TroubleshootingWorkflow start Problem: Low Yield / Stalled Reaction check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert check_base Is the Base Strong Enough & Soluble? check_inert->check_base If conditions are inert solution_inert Solution: Rigorously Degas Solvents & Use Dry Reagents check_inert->solution_inert If not check_catalyst Evaluate Catalyst & Ligand System check_base->check_catalyst If base is appropriate solution_base Solution: Switch to a Stronger Base (e.g., Cs2CO3, NaOtBu) check_base->solution_base If not check_temp Is the Temperature Optimal? check_catalyst->check_temp If catalyst system is robust solution_catalyst Solution: Screen Different Ligands / Use Pre-catalyst check_catalyst->solution_catalyst If not solution_temp Solution: Incrementally Increase Temperature check_temp->solution_temp

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram 2: Desired Reaction vs. Hydrodehalogenation Side Reaction

This diagram illustrates the competition between the productive catalytic cycle for C-O coupling and the unproductive hydrodehalogenation pathway.

ReactionPathways cluster_desired Desired C-O Coupling Pathway cluster_side_reaction Hydrodehalogenation Side Reaction pd0_a Pd(0)L_n oxidative_addition_a L_n(Ar)Pd(II)-X pd0_a->oxidative_addition_a Oxidative Addition aryl_halide_a Ar-X aryl_halide_a->oxidative_addition_a reductive_elimination_a L_n(Ar)Pd(II)-OAr' oxidative_addition_a->reductive_elimination_a Ligand Exchange alkoxide Ar'-O⁻ alkoxide->reductive_elimination_a reductive_elimination_a->pd0_a Reductive Elimination product Product (Ar-OAr') reductive_elimination_a->product pd0_b Pd(0)L_n oxidative_addition_b L_n(Ar)Pd(II)-X pd0_b->oxidative_addition_b Oxidative Addition aryl_halide_b Ar-X aryl_halide_b->oxidative_addition_b pd_hydride L_n(Ar)Pd(II)-H oxidative_addition_b->pd_hydride H⁻ Abstraction hydride_source H⁻ Source hydride_source->pd_hydride pd_hydride->pd0_b Reductive Elimination byproduct Byproduct (Ar-H) pd_hydride->byproduct

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Reference Experimental Protocol

This protocol provides a general starting point for a Buchwald-Hartwig C-O coupling to synthesize 3-Nitro-5-(pyridin-3-yloxy)aniline. Note: Optimization will be necessary.

Materials:

  • 3-Bromo-5-nitroaniline (1.0 equiv)

  • 3-Hydroxypyridine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve ~0.1 M concentration)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-5-nitroaniline, 3-hydroxypyridine, Pd₂(dba)₃, RuPhos, and NaOt-Bu.

  • Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Coupling of 3-Aminophenol and 3-Nitropyridine

Welcome to the technical support center for the synthesis of 3-(3-nitropyridin-2-ylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-nitropyridin-2-ylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the palladium-catalyzed cross-coupling of 3-aminophenol and 3-nitropyridine, a key transformation in the synthesis of various pharmaceutical intermediates.

Introduction

The coupling of 3-aminophenol and 3-nitropyridine, typically achieved through a Buchwald-Hartwig amination, presents a unique set of challenges due to the electronic properties of the substrates and the potential for side reactions.[1] The electron-withdrawing nitro group on the pyridine ring and the presence of a hydroxyl group on the aminophenol necessitate careful optimization of reaction conditions to achieve high yields and purity. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the coupling reaction in a question-and-answer format.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I improve it?

Answer:

Low or no yield is a common frustration in cross-coupling reactions. Several factors can contribute to this issue. A systematic approach to troubleshooting is essential.

1. Catalyst System Inactivity: The palladium catalyst system is the heart of the reaction. Its inactivity is a primary suspect for low yields.

  • Palladium Source and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For electron-deficient heteroaryl halides like 3-nitropyridine, bulky and electron-rich ligands are often required to facilitate the catalytic cycle.[2][3]

    • Recommendation: Screen a panel of ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[4][5] These ligands are known to be effective for challenging couplings. Start with a common palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[6] Alternatively, using a pre-formed palladium catalyst can sometimes improve efficiency.[7]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[8]

    • Recommendation: Increasing the ligand-to-palladium ratio can sometimes mitigate this issue. A ratio of 2:1 (ligand:Pd) is a good starting point.

2. Inappropriate Base Selection: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.[9]

  • Base Strength and Solubility: A strong, non-nucleophilic base is generally required. However, the hydroxyl group of 3-aminophenol is also acidic and will be deprotonated.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice.[4] However, if base-sensitive functional groups are a concern, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be explored, although they may require higher reaction temperatures.[6] The solubility of the base is also important; consider using a combination of an inorganic base with a soluble organic base like DBU.[6]

3. Suboptimal Solvent and Temperature:

  • Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.[6]

    • Recommendation: Toluene, dioxane, and THF are commonly used anhydrous, aprotic solvents.[4] Ensure your solvent is properly dried before use.

  • Reaction Temperature: Buchwald-Hartwig reactions typically require elevated temperatures to proceed at a reasonable rate.[6]

    • Recommendation: Start with a reaction temperature in the range of 80-110 °C.[8] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

4. Poor Reagent Quality:

  • Recommendation: Ensure that 3-aminophenol and 3-nitropyridine are pure. Impurities can interfere with the catalyst. Use freshly opened or properly stored anhydrous solvents and reagents.

Experimental Protocol: Initial Optimization Screen

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand XPhos (4 mol%)SPhos (4 mol%)None
Base NaOtBu (2.2 equiv)Cs₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)
Solvent TolueneDioxaneToluene
Temperature 100 °C110 °C100 °C

Question 2: I'm observing significant formation of side products, particularly the homocoupling of 3-aminophenol and dehalogenation of 3-nitropyridine. How can I minimize these?

Answer:

The formation of side products is a clear indication that the desired cross-coupling pathway is competing with other reactions.

1. Homocoupling of 3-Aminophenol: This side reaction can be promoted by the presence of oxygen.

  • Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[8] Degas the solvent and reagents thoroughly before use.

2. Dehalogenation of 3-Nitropyridine: The replacement of the nitro group with a hydrogen atom can occur, especially at higher temperatures or with certain catalyst systems.

  • Recommendation:

    • Lower the Reaction Temperature: Once the reaction is initiated, try to maintain the lowest effective temperature.

    • Ligand Selection: Some ligands are more prone to promoting dehalogenation. If this is a persistent issue, screen different ligands.

    • Base Choice: Strong bases can sometimes contribute to dehalogenation. Consider a weaker base if possible.

3. Formation of Di-arylated Aminophenol: While less common with a 1:1 stoichiometry, it's possible for the product to react further.

  • Recommendation: Use a slight excess of the limiting reagent (typically the more expensive or complex partner) to drive the reaction to completion and minimize side reactions of the product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Buchwald-Hartwig amination of 3-aminophenol and 3-nitropyridine?

A1: The catalytic cycle for the Buchwald-Hartwig amination involves several key steps.[1][9] It begins with the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Pd(II) complex) Pd0->OxAdd 3-Nitropyridine AmineCoord Amine Coordination/ Base-mediated Deprotonation OxAdd->AmineCoord 3-Aminophenol RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Regenerates Catalyst Product 3-(3-nitropyridin-2-ylamino)phenol RedElim->Product Reactants 3-Nitropyridine + 3-Aminophenol Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The cycle starts with the oxidative addition of 3-nitropyridine to the Pd(0) complex to form a Pd(II) intermediate.[9] This is followed by coordination of 3-aminophenol and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[9]

Q2: Why is an electron-rich and bulky phosphine ligand necessary for this reaction?

A2: The electronic and steric properties of the phosphine ligand are crucial for the efficiency of the catalytic cycle.[3][10]

  • Electron-Richness: An electron-rich ligand increases the electron density on the palladium center, which promotes the oxidative addition of the electron-deficient 3-nitropyridine.[10]

  • Bulkiness: Steric bulk on the ligand facilitates the reductive elimination step, which is often the rate-limiting step of the reaction.[10] It also helps to prevent the formation of inactive catalyst dimers.

Q3: Can I use a copper-based catalyst (Ullmann condensation) for this transformation?

A3: While the Ullmann condensation is a classic method for forming C-N bonds, it typically requires harsher reaction conditions, such as higher temperatures and stoichiometric amounts of copper.[11][12] For substrates with sensitive functional groups like the nitro group, the milder conditions of the palladium-catalyzed Buchwald-Hartwig amination are generally preferred.[11] Modern Ullmann-type reactions with soluble copper catalysts and ligands operate under milder conditions, but palladium catalysis often offers a broader substrate scope and higher functional group tolerance.[7][11]

Q4: How should I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[13][14] For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used.[15]

Q5: What is the best way to purify the final product, 3-(3-nitropyridin-2-ylamino)phenol?

A5: The purification method will depend on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: For small to medium-scale reactions, silica gel column chromatography is the most common method for purification. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification technique.[15]

Experimental Workflow

Caption: General experimental workflow for the coupling reaction.

References

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. 2026-01-07. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023-06-30. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Optimization of reaction conditions for preparation of 3a. ResearchGate. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. 2022-08-19. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Optimization of the reaction conditions. [a]. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. 2025-04-03. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Direct Cross-Coupling of Phenols with Amines Using Palladium on Carbon. ResearchGate. 2016-02. [Link]

  • Characterization of Fe-py2N2 complexes as C-C coupling catalysts. ACS Presentations. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. ScienceDirect. [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. 2023-04-23. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. 2022-09-03. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PMC. [Link]

  • A palladium catalyzed stereo-convergent aminocarbonylation of 1,3-dienes with nitroarenes: synthesis of (E,E)-dienamides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]

  • Ullmann reaction. Slideshare. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. 2022-06-02. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. RSC Publishing. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

Sources

Troubleshooting

"Troubleshooting spectroscopic analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline"

Welcome to the technical support guide for the spectroscopic analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline. This document is designed for researchers, medicinal chemists, and quality control scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline. This document is designed for researchers, medicinal chemists, and quality control scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure accurate and efficient characterization of this important research compound.

Introduction: The Compound

3-Nitro-5-(pyridin-3-yloxy)aniline is a substituted diaryl ether. Its structure, featuring a nitroaniline moiety linked to a pyridine ring, makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The precise arrangement of its electron-donating amine group, electron-withdrawing nitro group, and the heterocyclic pyridine ring dictates its chemical reactivity and biological activity.

Accurate spectroscopic characterization is non-negotiable for confirming the identity, purity, and stability of this molecule before its use in further synthetic steps or biological assays. This guide will address common challenges encountered during its analysis by NMR, MS, IR, and UV-Vis spectroscopy.

Predicted Spectroscopic Data: A Reference Baseline

No comprehensive, publicly available dataset for this exact molecule exists. Therefore, the following data is expertly predicted based on its chemical structure and analysis of analogous compounds such as 3-nitroaniline and various pyridyl ethers. Use these tables as a baseline for what a clean, pure sample should look like.

Molecular Formula: C₁₁H₉N₃O₃ Molecular Weight: 231.21 g/mol Exact Mass: 231.0644 Da

Predicted NMR Data

Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide is a common choice for this class of polar, aromatic compounds).

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Nitro-5-(pyridin-3-yloxy)aniline in DMSO-d₆

¹H NMR Atom # Predicted Shift (ppm) Multiplicity Coupling (J, Hz) Integration
H-21~8.55d (doublet)J ≈ 2.51H
H-42~7.60dd (doublet of doublets)J ≈ 8.5, 4.51H
H-53~7.50ddd (doublet of doublet of doublets)J ≈ 8.5, 2.5, 1.01H
H-64~8.45d (doublet)J ≈ 4.51H
H-85~7.40t (triplet)J ≈ 2.01H
H-106~7.05t (triplet)J ≈ 2.01H
H-127~6.80t (triplet)J ≈ 2.01H
-NH₂8~6.0-6.5br s (broad singlet)-2H
¹³C NMR Atom # Predicted Shift (ppm)
C-1~158
C-3~149
C-5~142
C-6~125
C-7~150
C-8~108
C-9~159
C-10~105
C-11~140
C-12~110
C-4~124
Predicted Key IR Absorptions

Table 2: Predicted Characteristic Infrared (IR) Frequencies

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3450-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium
3100-3000C-H Aromatic StretchAr-HMedium-Weak
1620-1580C=C Aromatic StretchBenzene & Pyridine RingsMedium-Strong
1550-1475N=O Asymmetric StretchAromatic Nitro (-NO₂)Strong
1360-1290N=O Symmetric StretchAromatic Nitro (-NO₂)Strong
1250-1200C-O-C Asymmetric StretchAryl EtherStrong
850-800C-N StretchAromatic AmineMedium

The two strong bands for the nitro group are highly diagnostic.[1][2]

Predicted Mass Spectrometry (MS) Fragmentation

Ionization Mode: Electrospray Ionization (ESI+) or Electron Ionization (EI)

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): m/z = 231.06 (EI) or 232.07 (ESI+)

  • Key Fragments: Nitroaromatic compounds often undergo characteristic fragmentation.[3] Expect to see losses corresponding to:

    • Loss of NO₂: [M - 46]⁺ → m/z 185

    • Loss of NO: [M - 30]⁺ → m/z 201

    • Loss of O: [M - 16]⁺ → m/z 215

    • Cleavage at the ether bond: Fragments corresponding to the pyridinol radical cation (m/z 95) or the nitro-aminophenoxy radical cation (m/z 154).

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during analysis.

Workflow: General Troubleshooting Approach

Before diving into technique-specific issues, follow this general diagnostic workflow for any unexpected result.

G A Unexpected Spectroscopic Result B Is the sample pure? (Check TLC, LCMS) A->B C Purify Sample (Column Chromatography, Recrystallization) B->C No D Is the instrument performing correctly? (Run a known standard) B->D Yes C->A E Consult Instrument Specialist/ Perform Calibration D->E No F Is the sample prepared correctly? (Concentration, Solvent, Degradation) D->F Yes E->D G Re-prepare Sample (Use fresh solvent, check solubility) F->G No H Re-evaluate Data: Consider Isomers, Rotamers, or Degradation Products F->H Yes G->F

Caption: General troubleshooting workflow for spectroscopic analysis.

Troubleshooting ¹H NMR Spectra

Q1: My spectrum has too many peaks in the aromatic region. What could they be?

A1: This is a classic purity issue. The most likely culprits are residual starting materials from the synthesis. The synthesis of this molecule likely involves a copper-catalyzed Ullmann Condensation.[4]

  • Step 1: Identify Potential Impurities. Based on the synthesis, suspect the presence of:

    • Starting Material 1: e.g., 3-chloro-5-nitroaniline or 3-fluoro-5-nitroaniline.

    • Starting Material 2: 3-hydroxypyridine.

    • Homocoupled Side Product: e.g., Bis(pyridin-3-yl) ether.

  • Step 2: Check Reference Spectra. Obtain ¹H NMR spectra for these suspected impurities and compare them to the extra peaks in your spectrum.

  • Step 3: Purify the Sample. If impurities are confirmed, re-purify your compound using column chromatography or recrystallization. A gradient elution on silica gel (e.g., ethyl acetate in hexanes) should effectively separate these components.

Q2: The peaks in my spectrum are broad and poorly resolved.

A2: Peak broadening can result from several factors.[5][6]

  • Poor Shimming: The magnetic field is not homogeneous. Before your acquisition, always perform an automated or manual shimming procedure on your sample. Poor quality NMR tubes can also make shimming difficult.[7]

  • Low Solubility: Your compound may be partially insoluble or aggregating in the chosen NMR solvent. This is common with planar aromatic molecules.

    • Solution 1: Try a different solvent. If you used CDCl₃, switch to a more polar solvent like DMSO-d₆ or Methanol-d₄.

    • Solution 2: Gently warm the sample (e.g., to 40-50 °C) and re-acquire the spectrum. This can improve solubility and average out conformations.

  • Paramagnetic Impurities: Residual copper catalyst from the synthesis is a common paramagnetic impurity that causes severe peak broadening.

    • Solution: Filter your sample through a small plug of celite or silica before preparing the NMR sample. If the problem persists, consider an aqueous workup with a chelating agent like EDTA to scavenge residual metals.

Q3: I can't find the -NH₂ protons, or they are very broad.

A3: This is expected behavior for amine protons.[5]

  • Causality: The -NH₂ protons are acidic and can exchange with trace amounts of water in the NMR solvent (even in "dry" solvents). This chemical exchange happens on the NMR timescale and broadens the signal, sometimes to the point where it disappears into the baseline. The nitrogen atom also has a quadrupole moment which can contribute to broadening.

  • Confirmation: To confirm the assignment, perform a D₂O shake . Add one drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic -NH₂ protons will exchange with deuterium and the peak will disappear.[5]

Troubleshooting Mass Spectrometry

Q1: I don't see the molecular ion peak (m/z 231) in my EI-MS spectrum.

A1: Nitroaromatic compounds can be fragile under high-energy Electron Ionization (EI) conditions. The molecular ion may fragment completely before it is detected.

  • Step 1: Look for Key Fragments. Instead of the molecular ion, look for the expected fragment ions, particularly the [M-NO₂]⁺ peak at m/z 185. The presence of characteristic fragments can still confirm the compound's identity.[8]

  • Step 2: Switch to a Softer Ionization Technique. Re-run the sample using a "soft" ionization method that imparts less energy to the molecule.

    • Electrospray Ionization (ESI): This is ideal. You should see a strong protonated molecule peak [M+H]⁺ at m/z 232.07.

    • Chemical Ionization (CI): This is another good alternative to EI and will likely yield a prominent [M+H]⁺ ion.

DOT Diagram: Predicted MS Fragmentation Pathway

G mol C11H9N3O3 [M]+• m/z = 231 frag1 [M - NO2]+• m/z = 185 mol->frag1 - NO2• frag2 [M - NO]+• m/z = 201 mol->frag2 - NO• frag3 C5H4NO+ m/z = 94 mol->frag3 Ether Cleavage frag4 C6H5N2O2+ m/z = 137 mol->frag4 Ether Cleavage

Caption: Predicted EI-MS fragmentation of 3-Nitro-5-(pyridin-3-yloxy)aniline.

Troubleshooting IR Spectroscopy

Q1: The characteristic nitro group peaks (~1530 cm⁻¹ and ~1350 cm⁻¹) are weak or absent.

A1: This strongly suggests the nitro group is not present.

  • Check Synthesis: Review your synthetic procedure. Was the nitration step successful? Could a reduction have occurred? For example, if using iron powder or certain hydrogenation conditions for a previous step, you may have inadvertently reduced the nitro group to an amine.

  • Check for Alternative Structures: If your NMR and MS data suggest the correct mass but the IR is wrong, you may have an isomer. For instance, if the nitro group is in a different position, the electronic environment and thus the vibrational frequency could be slightly different, though a complete absence is unlikely.

  • Sample Preparation: For solid samples using a KBr pellet, ensure the sample is thoroughly ground and homogeneously mixed with the KBr. Poor mixing can lead to weak signals.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for dissolving this compound for analysis? A: Due to its polar nature (amine, nitro, pyridine groups), 3-Nitro-5-(pyridin-3-yloxy)aniline has poor solubility in nonpolar solvents like hexanes. It has moderate solubility in chloroform and dichloromethane. It is highly soluble in polar aprotic solvents like DMSO, DMF, and acetone, and polar protic solvents like methanol and ethanol. For NMR, DMSO-d₆ is highly recommended. For UV-Vis, methanol or ethanol are excellent choices.

Q: How will the UV-Vis spectrum of this compound change with solvent polarity? A: The compound possesses a strong intramolecular charge-transfer (ICT) character, with the amino group acting as an electron donor and the nitro group as an acceptor through the π-system.[9] This means it will exhibit solvatochromism. The excited state is more polar than the ground state. Therefore, in more polar solvents, the excited state is stabilized more than the ground state, leading to a lower energy transition. You should observe a bathochromic shift (a shift to longer wavelengths, i.e., red-shift) as you increase solvent polarity (e.g., from cyclohexane to methanol).[10]

Q: Can I distinguish this compound from its isomers using spectroscopy? A: Yes. Isomers, such as 2-Nitro-5-(pyridin-3-yloxy)aniline, will have distinctly different ¹H NMR spectra. The substitution pattern on the aniline ring dictates the splitting patterns (coupling) of the aromatic protons. While the mass and IR might be very similar, the unique spin system of the aromatic protons in the ¹H NMR is a definitive fingerprint for each isomer.

Standard Operating Protocols

Protocol: Sample Preparation for NMR Spectroscopy
  • Weigh Sample: Accurately weigh 5-10 mg of your purified compound directly into a clean, dry vial.

  • Add Solvent: Add approximately 0.7 mL of a deuterated solvent (DMSO-d₆ is recommended) to the vial.

  • Dissolve: Gently vortex or sonicate the vial for 30 seconds to ensure complete dissolution. Visually inspect for any suspended particles.

  • Transfer: Using a clean glass pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Protocol: Sample Preparation for ESI-MS
  • Prepare Stock Solution: Weigh ~1 mg of your compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~1 mg/mL stock solution.

  • Dilute: Create a dilute working solution (typically 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).

  • Load for Infusion: Load the working solution into a syringe for direct infusion or transfer it to an autosampler vial for LC-MS analysis.

References

  • PubChem. (n.d.). 3-(Pyridin-2-yloxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • OperaChem. (2024). Ullmann coupling-An overview. Retrieved from [Link]

  • Cuyckens, F., & Claeys, M. (2004). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Mass Spectrometry, 39(3), 313-321. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Wisconsin-Madison, NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Nitroaniline. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (2014). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs. Retrieved from [Link]

  • Millam, J. (n.d.). Nitro Groups. Retrieved from [Link]

  • MDPI. (2022). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]

Sources

Optimization

"Stability issues of 3-Nitro-5-(pyridin-3-yloxy)aniline under acidic/basic conditions"

Introduction: Navigating the Nuances of a Bifunctional Molecule Welcome to the technical support guide for 3-Nitro-5-(pyridin-3-yloxy)aniline (CAS No: 208122-66-1). This molecule is a valuable intermediate in drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Bifunctional Molecule

Welcome to the technical support guide for 3-Nitro-5-(pyridin-3-yloxy)aniline (CAS No: 208122-66-1). This molecule is a valuable intermediate in drug discovery and materials science, incorporating three key functional groups onto a central benzene ring: a nucleophilic aniline, an electron-withdrawing nitro group, and a pyridyl ether linkage.[1] This unique combination, while synthetically useful, presents specific stability challenges, particularly when exposed to acidic or basic conditions during a reaction, workup, or purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher might encounter. Our goal is to provide not just procedural steps but the underlying chemical logic, enabling you to anticipate potential issues, interpret unexpected results, and design more robust experimental plans.

Molecular Profile: Identifying Potential Points of Failure

Before delving into specific issues, it is crucial to recognize the chemically active sites within the molecule. The stability of 3-Nitro-5-(pyridin-3-yloxy)aniline is not monolithic; it is a function of the interplay between its constituent parts.

Caption: Key functional groups and their potential roles in the stability of the molecule.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Stability Under Acidic Conditions

Question: I am planning an acidic workup (e.g., 1M HCl) for a reaction involving this compound. Should I be concerned about degradation?

Answer: Yes, caution is strongly advised. The primary point of vulnerability under acidic conditions is the pyridyl ether linkage. Ethers can undergo acid-catalyzed cleavage, particularly with strong acids like HBr or HI, often requiring heat.[2][3] While HCl is a weaker nucleophile than Br- or I-, prolonged exposure or elevated temperatures can still promote hydrolysis.

The mechanism involves two key steps:

  • Protonation: The ether oxygen or, more likely, the basic nitrogen of the pyridine ring is protonated. Protonation of the pyridyl nitrogen makes the aromatic system more electron-deficient, potentially weakening the C-O ether bond.

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., a water molecule or a halide ion) attacks one of the carbons of the ether linkage.[3]

The aniline nitrogen will also be protonated to form an anilinium salt, which significantly alters the electronic properties of the molecule but does not typically lead to direct cleavage.[4]

Question: I ran a reaction in trifluoroacetic acid (TFA) at room temperature and my HPLC shows a new, more polar peak. What could it be?

Answer: It is highly probable that you have observed partial or complete cleavage of the pyridyl ether bond. The resulting degradation products would be 3-amino-5-nitrophenol and 3-hydroxypyridine . Both of these phenolic compounds are significantly more polar than the parent ether, which would explain their earlier elution time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: If possible, obtain standards of the suspected degradation products to confirm their retention times by HPLC.

  • LC-MS Analysis: Use LC-MS to check the mass of the new peak. The expected masses would be:

    • 3-amino-5-nitrophenol: [M+H]⁺ = 155.03

    • 3-hydroxypyridine: [M+H]⁺ = 96.04

  • Milder Conditions: If the reaction chemistry allows, consider using a weaker acid or performing the workup at a lower temperature (e.g., 0-5 °C) to minimize hydrolysis. A buffered system may also be a viable alternative.

Section 2: Stability Under Basic Conditions

Question: Is 3-Nitro-5-(pyridin-3-yloxy)aniline stable to common bases like NaOH, K₂CO₃, or triethylamine (TEA)?

Answer: Generally, the compound shows greater stability under basic conditions compared to acidic conditions. The ether linkage is not susceptible to base-catalyzed hydrolysis.[5] However, two potential issues should be considered:

  • Color Change: Aromatic nitro compounds, especially those with multiple nitro groups or other electron-withdrawing features, can form intensely colored complexes (Meisenheimer complexes) in the presence of a strong base.[6] While this compound has only one nitro group, deprotonation of the aniline nitrogen by a very strong base could lead to a resonance-stabilized anion, resulting in a significant color change (e.g., to yellow, orange, or red). This is often reversible upon neutralization.

  • Nucleophilic Aromatic Substitution (SNAr): The benzene ring is activated towards nucleophilic attack by the electron-withdrawing nitro group.[7][8] While the pyridyloxy group is not an excellent leaving group, a very strong nucleophile under forcing conditions (high temperature) could potentially displace it. This is unlikely with common inorganic bases or amines but should be a consideration in specific reaction designs.

Question: I am running a reaction using sodium hydride (NaH) to deprotonate another functional group in my molecule. Will this affect my 3-Nitro-5-(pyridin-3-yloxy)aniline starting material?

Answer: Using a powerful, non-nucleophilic base like NaH will deprotonate the aniline nitrogen (-NH₂). This will form the corresponding sodium anilide salt. This deprotonation will make the aniline group a much stronger electron-donating group, which could potentially affect subsequent reaction pathways. The compound itself is unlikely to decompose under these conditions, but its reactivity will be altered. Always add the substrate to the base at a low temperature to control the exothermic deprotonation reaction.

Technical Protocols

Protocol 1: Forced Degradation Study (Acid & Base Stress Testing)

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method, in line with ICH guidelines.[9][10]

prep 1. Prepare Stock Solution (1 mg/mL in ACN:H₂O) split 2. Aliquot Samples prep->split control Control Sample (Dilute with H₂O) split->control No stress acid Acid Stress (Add 0.1M HCl, heat 60°C) split->acid Condition A base Base Stress (Add 0.1M NaOH, heat 60°C) split->base Condition B analyze 4. Analyze All Samples (Stability-Indicating HPLC) control->analyze neut_acid 3a. Neutralize (Add 0.1M NaOH) acid->neut_acid neut_base 3b. Neutralize (Add 0.1M HCl) base->neut_base neut_acid->analyze neut_base->analyze compare 5. Compare Results (Identify degradants, calculate % loss) analyze->compare

Caption: Workflow for conducting a forced degradation study on 3-Nitro-5-(pyridin-3-yloxy)aniline.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep a parallel sample at room temperature and another in a water bath at 60 °C.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep a parallel sample at room temperature and another in a water bath at 60 °C.

    • Control: To 1 mL of stock solution, add 1 mL of water.

  • Time Points: Withdraw aliquots from each heated sample at time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.[11]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is required to separate the parent compound from all potential process impurities and degradation products.[12]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the basic aniline and pyridine moieties.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 10 minutesA gradient is necessary to elute both polar degradants (e.g., phenols) and the less polar parent compound.[9]
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 254 nm and 280 nmAromatic nitro compounds have strong absorbance. Monitoring multiple wavelengths can help distinguish peaks.[13]
Injection Vol. 2 µL

Summary of Potential Degradation Products

ConditionPotential Degradation ProductsExpected HPLC Elution Profile (vs. Parent)
Strong Acid (e.g., HCl, H₂SO₄) + Heat 3-amino-5-nitrophenol, 3-hydroxypyridineEarlier Elution (More Polar)
Strong Base (e.g., NaOH) + Heat Generally Stable; SNAr possible under forcing conditionsN/A (Parent peak should remain)

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitroaniline. PubChem. [Link]

  • Pharmaceutical Technology. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ResearchGate. (2016). Forced Degradation Studies. [Link]

  • YouTube. (2024). Making Nitroaniline (And the Exploding Snake). [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. [Link]

  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • YouTube. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers: One-Pot Synthesis of Aryl(pyridyl)methanols. Organic Letters. [Link]

  • RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • U.S. Department of Labor. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. OSHA. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • ResearchGate. (n.d.). Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‐Arylation of Pyridones. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Pyridin-2-yloxy)aniline. PubChem. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • National Center for Biotechnology Information. (n.d.). Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones. PMC. [Link]

  • Taylor & Francis. (n.d.). 3-nitroaniline – Knowledge and References. [Link]

  • Prezi. (2025). Hydrolysis of Ether. [Link]

Sources

Troubleshooting

"Minimizing by-product formation in 3-Nitro-5-(pyridin-3-yloxy)aniline synthesis"

Welcome to the technical support center for the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot by-product formation. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity and yield in your experiments.

Introduction

The synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline, a key building block in pharmaceutical development, can be challenging due to the potential for various side reactions. This guide provides a comprehensive overview of the common synthetic routes and offers detailed troubleshooting advice to minimize the formation of unwanted by-products. We will explore the mechanistic rationale behind these side reactions and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Nitro-5-(pyridin-3-yloxy)aniline?

There are two main strategies for synthesizing this molecule:

  • Route A: Nitration of a Precursor. This approach involves the nitration of 5-(pyridin-3-yloxy)aniline. The amino group is a strong ortho-, para-director, which would ideally direct the nitro group to the desired position.[1]

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This method typically starts with 3,5-dinitroaniline, where one of the nitro groups is displaced by 3-hydroxypyridine in the presence of a base.[1]

Q2: I am seeing multiple spots on my TLC after nitration of 5-(pyridin-3-yloxy)aniline. What are the likely by-products?

Multiple spots on your TLC plate likely indicate the formation of isomeric and/or over-nitrated products. The amino group's strong activating and directing effects can lead to the formation of 2-nitro and 4-nitro isomers, as well as dinitrated products if the reaction conditions are not carefully controlled.

Q3: My SNAr reaction of 3,5-dinitroaniline with 3-hydroxypyridine is sluggish and gives a low yield. What could be the issue?

Low reactivity in this SNAr reaction can be due to several factors, including an insufficiently strong base, a non-optimal solvent, or too low a reaction temperature. The choice of base is critical to deprotonate the 3-hydroxypyridine, making it a more potent nucleophile.

Q4: I am having difficulty purifying the final product. What are some recommended methods?

Purification of nitroanilines can often be achieved through recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.[2] For more challenging separations of isomers or closely related by-products, column chromatography on silica gel is recommended.[3] High-performance liquid chromatography (HPLC) is an excellent analytical technique to assess purity and can also be used for preparative separations.[4][5][6]

Troubleshooting Guide: Minimizing By-product Formation

This section provides a detailed breakdown of potential by-products for each synthetic route and strategies to minimize their formation.

Route A: Nitration of 5-(pyridin-3-yloxy)aniline

The primary challenge in this route is controlling the regioselectivity of the nitration to favor the desired 3-nitro isomer.

Potential By-products and Their Formation Mechanisms:

  • Isomeric Nitroanilines (2-nitro and 4-nitro): The amino group is a powerful ortho-, para-director. Even with the steric hindrance from the pyridinyloxy group, nitration at the ortho and para positions can occur.

  • Dinitrated By-products: The strong activating nature of the amino group can make the ring susceptible to a second nitration, leading to dinitro-5-(pyridin-3-yloxy)aniline isomers.

  • Oxidation Products: The use of strong oxidizing agents like nitric acid can lead to the formation of colored impurities through oxidation of the aniline moiety.[3]

Workflow for Minimizing By-products in Nitration:

cluster_0 Nitration Protocol Start Start Protect_Amine Protect Amino Group (e.g., Acetylation) Start->Protect_Amine Mitigates over-oxidation and di-nitration Nitration Controlled Nitration (Low Temperature) Protect_Amine->Nitration Directs nitration to para position Deprotection Deprotection of Amino Group Nitration->Deprotection Purification Purification (Recrystallization/ Chromatography) Deprotection->Purification Product Product Purification->Product

Caption: Workflow for controlled nitration.

Troubleshooting Strategies for Route A:

Problem Potential Cause Recommended Solution Scientific Rationale
Formation of multiple isomers Amino group's strong ortho, para-directing effect.Protect the amino group as an acetamide before nitration.The acetamido group is still an ortho, para-director but is less activating than the amino group, leading to more controlled nitration, primarily at the para position.[7]
Over-nitration (dinitration) Reaction temperature is too high or reaction time is too long.Maintain a low reaction temperature (0-5 °C) and carefully monitor the reaction progress by TLC.Nitration is an exothermic reaction. Low temperatures help to control the reaction rate and prevent multiple nitrations.
Presence of colored impurities Oxidation of the aniline starting material or product.Use a milder nitrating agent or protect the amino group.Protecting the amino group reduces its susceptibility to oxidation by the nitrating mixture.

Detailed Protocol for Acetyl Protection and Nitration:

  • Acetylation: Dissolve 5-(pyridin-3-yloxy)aniline in glacial acetic acid and add acetic anhydride. Heat the mixture gently to form the acetanilide.

  • Nitration: Cool the acetanilide solution in an ice bath and slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C.[7]

  • Work-up: After the reaction is complete, pour the mixture onto ice to precipitate the product.

  • Hydrolysis: Hydrolyze the acetyl group by heating with aqueous acid (e.g., HCl) to yield the desired 3-Nitro-5-(pyridin-3-yloxy)aniline.

  • Purification: Purify the product by recrystallization or column chromatography.

Route B: Nucleophilic Aromatic Substitution (SNAr) on 3,5-Dinitroaniline

This route relies on the displacement of a nitro group by the nucleophilic 3-hydroxypyridine.

Potential By-products and Their Formation Mechanisms:

  • Unreacted Starting Materials: Incomplete reaction leads to the presence of 3,5-dinitroaniline and 3-hydroxypyridine in the final product mixture.

  • Hydroxylated By-product: If water is present in the reaction, the nitro group can be displaced by a hydroxyl group, leading to the formation of 3-amino-5-nitrophenol.

  • Ether Homocoupling: Under certain conditions, self-condensation of 3-hydroxypyridine can occur, although this is less common.

Workflow for Minimizing By-products in SNAr:

cluster_1 SNAr Protocol Start Start Reactants 3,5-Dinitroaniline + 3-Hydroxypyridine Start->Reactants Base_Solvent Strong Base (e.g., NaH, K2CO3) in Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) Reactants->Base_Solvent Anhydrous conditions are critical Reaction Controlled Heating (Monitor by TLC) Base_Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Product Purification->Product

Caption: Workflow for the SNAr reaction.

Troubleshooting Strategies for Route B:

Problem Potential Cause Recommended Solution Scientific Rationale
Low Conversion Insufficiently strong base or non-optimal solvent.Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an anhydrous polar aprotic solvent such as DMF or DMSO.A strong base is required to deprotonate the 3-hydroxypyridine, increasing its nucleophilicity. Polar aprotic solvents stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction.
Formation of 3-amino-5-nitrophenol Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly before use.Water can act as a competing nucleophile, leading to the formation of the undesired hydroxylated by-product.
Complex product mixture Reaction temperature is too high, leading to decomposition.Optimize the reaction temperature by running small-scale trials at different temperatures.While heating is often necessary to drive the reaction, excessive heat can lead to decomposition of starting materials and products.

Detailed Protocol for SNAr Reaction:

  • Preparation: To a solution of 3-hydroxypyridine in anhydrous DMF, add a strong base (e.g., portion-wise addition of NaH) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Add 3,5-dinitroaniline to the reaction mixture and heat to an optimized temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Separation of 3-Nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Northern Colorado. Retrieved from [Link]

  • Process for nitrating aniline derivatives. (n.d.). Google Patents.
  • aromatic nitration & aniline synthesis. (2019, October 7). YouTube. Retrieved from [Link]

  • An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. (2022, September 3). ResearchGate. Retrieved from [Link]

  • Nitration and aromatic reactivity. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (n.d.). RSC Publishing. Retrieved from [Link]

  • p-Nitroaniline : Organic synthesis. (2020, October 16). YouTube. Retrieved from [Link]

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (n.d.). ResearchGate. Retrieved from [Link]

  • Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1). (n.d.). NCBI. Retrieved from [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek. Retrieved from [Link]

  • Process for the nitration of aromatic compounds. (n.d.). Google Patents.
  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. (n.d.). SciSpace. Retrieved from [Link]

  • Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd. Retrieved from [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, February 13). Semantic Scholar. Retrieved from [Link]

  • Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (n.d.). Google Patents.
  • 3,5-Dinitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of... (n.d.). ResearchGate. Retrieved from [Link]

  • Table C-6, Integration of Evidence for 3,5-Dinitroaniline (CASRN 618-87-1) and Candidate Analogues. (n.d.). NCBI. Retrieved from [Link]

  • Provisional Peer Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1). (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024, December 24). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline

This guide is intended for researchers, chemists, and process development professionals involved in the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline. As a key intermediate in various research and development pipelines...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, chemists, and process development professionals involved in the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline. As a key intermediate in various research and development pipelines, scaling its synthesis from the bench to pilot scale presents unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles to ensure a robust, safe, and reproducible process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions. The primary synthetic route discussed is the copper-catalyzed Ullmann condensation between a halo-nitroaniline and 3-hydroxypyridine.

Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

A1: Low yield in an Ullmann-type coupling reaction is a common issue that can stem from several factors. Systematically investigating these is key to optimization.

  • Cause 1: Inactive Catalyst: The catalytic cycle of the Ullmann reaction relies on a Cu(I) species.[1] If you are using a Cu(I) salt (e.g., CuI, CuBr), it may have oxidized to the less active Cu(II) form upon prolonged exposure to air. If using copper metal, its surface may be passivated by oxides.

    • Solution: Use freshly purchased, high-purity Cu(I) salts and handle them under an inert atmosphere (Nitrogen or Argon). If using copper powder, consider activating it in situ or using a more reactive form like copper bronze.[2]

  • Cause 2: Insufficient Temperature: Ullmann condensations are notorious for requiring high activation energy.[3][4] Traditional protocols often call for temperatures in excess of 150°C, and sometimes up to 210°C.

    • Solution: Ensure your reaction is reaching the target temperature. Measure the internal temperature of the reaction mixture, not the heating mantle setting. If the yield is still low, consider a stepwise increase in temperature (e.g., in 10°C increments from 140°C to 180°C) to find the optimal point without causing degradation.

  • Cause 3: Inappropriate Base or Solvent: The base is critical for deprotonating the phenol, making it a more effective nucleophile. The solvent must be polar, aprotic, and have a high boiling point to facilitate the reaction.

    • Solution: Potassium carbonate (K₂CO₃) is a common choice, but for less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) can significantly improve yields. Solvents like DMF, NMP, or nitrobenzene are standard.[3] Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Cause 4: Ligand Absence or Degradation: Modern Ullmann reactions often employ ligands (e.g., 1,10-phenanthroline, L-proline) to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle at lower temperatures.[1][2]

    • Solution: Introduce a suitable ligand into your reaction system. A common starting point is 10-20 mol% of 1,10-phenanthroline relative to the copper catalyst. This can often allow for lower reaction temperatures and improved yields.[2]

Q2: I am observing a significant amount of dark, tarry material in my crude product. How can I prevent this?

A2: Tar formation is typically a sign of thermal degradation of starting materials, intermediates, or the final product.

  • Cause 1: Excessive Reaction Temperature: While high temperatures are necessary, exceeding the thermal stability threshold of your reagents will lead to decomposition and polymerization. Nitroaromatics, in particular, can be sensitive to high heat.

    • Solution: As mentioned in Q1, perform a systematic temperature optimization. The goal is to find the lowest possible temperature that provides a reasonable reaction rate. The use of an effective ligand can often lower this temperature requirement significantly.[5]

  • Cause 2: Prolonged Reaction Time: Leaving the reaction to run for an extended period at a high temperature, especially after the starting materials are consumed, increases the likelihood of product degradation.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as it reaches completion (i.e., when the limiting reagent is no longer observed).

  • Cause 3: Presence of Oxygen: At high temperatures, the presence of oxygen can lead to oxidative side reactions, contributing to the formation of colored, high-molecular-weight impurities.

    • Solution: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This involves evacuating and backfilling the reaction vessel multiple times before heating.

Q3: My purification by column chromatography is difficult and results in significant product loss. Are there better methods for a large scale?

A3: Relying solely on chromatography is often unsustainable for scaling up. The goal should be to obtain a crude product that is pure enough to be purified by crystallization.

  • Solution 1: Optimize the Workup: Design a workup procedure to remove the bulk of impurities before the final purification step. After cooling the reaction, quenching with aqueous ammonia can help complex and remove residual copper salts. A liquid-liquid extraction with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) can separate the product from inorganic salts and highly polar impurities. Washing the organic layer with brine helps remove residual water and water-soluble impurities.

  • Solution 2: Develop a Crystallization Protocol: Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures. Common solvents to screen for anilines include ethanol, isopropanol, toluene, and mixtures like ethanol/water or ethyl acetate/hexane.

  • Solution 3: Salt Formation and Recrystallization: The aniline functional group allows for the formation of acid addition salts (e.g., hydrochloride, sulfate). These salts often have very different solubility profiles and higher crystallinity than the free base, making them easier to purify by recrystallization. The pure salt can then be neutralized to recover the final product.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to 3-Nitro-5-(pyridin-3-yloxy)aniline?

A: There are two main strategic approaches:

  • Ullmann Condensation: This is often the most direct route. It involves the copper-catalyzed C-O bond formation between a pre-functionalized aniline (like 3-bromo-5-nitroaniline or 3-chloro-5-nitroaniline) and 3-hydroxypyridine. This route offers excellent regiochemical control.[3][6]

  • Nitration of a Precursor: This involves synthesizing 3-(pyridin-3-yloxy)aniline first and then performing an electrophilic nitration. However, controlling the position of nitration can be challenging. The amino group is a strong ortho-, para-director, which could lead to a mixture of isomers, complicating purification.[7]

Q: What are the critical safety precautions for this synthesis at scale?

A:

  • Reagent Hazards: Nitroaromatic compounds can be toxic and are often thermally unstable. Handle with appropriate personal protective equipment (PPE). High-boiling aprotic solvents like DMF and NMP have specific health risks and require handling in a well-ventilated fume hood.

  • Thermal Hazards: The Ullmann reaction is typically run at high temperatures. Ensure proper temperature control and have a cooling system readily available to manage any potential exotherms. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Pressure: Never run the reaction in a sealed vessel that cannot withstand a potential pressure increase, especially when heating solvents close to their boiling point.

Q: Which analytical techniques are best for monitoring this reaction?

A:

  • TLC (Thin Layer Chromatography): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product. Use a suitable mobile phase (e.g., a mixture of Ethyl Acetate and Hexane) to achieve good separation.

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on reaction conversion and the formation of byproducts. A reverse-phase C18 column is typically suitable.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the mass of the product and any major impurities, aiding in troubleshooting side reactions.

Detailed Experimental Protocol: Ullmann Condensation

This protocol describes the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline from 3-bromo-5-nitroaniline and 3-hydroxypyridine.

Quantitative Data for Synthesis
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Ratio
3-Bromo-5-nitroaniline218.0221.8 g1001.0
3-Hydroxypyridine95.1011.4 g1201.2
Copper(I) Iodide (CuI)190.451.90 g100.1
L-Proline115.132.30 g200.2
Potassium Carbonate (K₂CO₃)138.2127.6 g2002.0
N,N-Dimethylformamide (DMF)-200 mL--
Step-by-Step Methodology
  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-5-nitroaniline (21.8 g), 3-hydroxypyridine (11.4 g), Copper(I) Iodide (1.90 g), L-Proline (2.30 g), and anhydrous potassium carbonate (27.6 g).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (200 mL) to the flask via cannula or syringe.

  • Heating and Reaction: Begin vigorous stirring and heat the mixture to 130-140°C using an oil bath. Maintain this temperature and monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane) every 4-6 hours. The reaction is typically complete within 24-36 hours.

  • Workup: Once the reaction is complete (disappearance of 3-bromo-5-nitroaniline), cool the mixture to room temperature. Pour the dark mixture into a beaker containing 800 mL of 10% aqueous ammonia solution and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Washing: Combine the organic layers and wash with water (2 x 200 mL) and then with saturated brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 60%). Alternatively, develop a recrystallization procedure from a solvent such as isopropanol or an ethanol/water mixture.

Visualizations

Synthetic Pathway

G cluster_reactants Starting Materials cluster_product Product A 3-Bromo-5-nitroaniline C 3-Nitro-5-(pyridin-3-yloxy)aniline A->C CuI, L-Proline K₂CO₃, DMF 130-140°C B 3-Hydroxypyridine B->C CuI, L-Proline K₂CO₃, DMF 130-140°C

Caption: Ullmann condensation route to the target molecule.

Experimental Workflow

G Setup 1. Reaction Setup (Reagents + Solvent in Flask) Inert 2. Create Inert Atmosphere (N₂ Purge) Setup->Inert Heat 3. Heat and Stir (130-140°C) Inert->Heat Monitor 4. Monitor Progress (TLC / HPLC) Heat->Monitor Workup 5. Quench & Extract (Aq. NH₃, Ethyl Acetate) Monitor->Workup Purify 6. Purify Product (Chromatography or Recrystallization) Workup->Purify Analyze 7. Characterize (NMR, LC-MS) Purify->Analyze

Caption: Step-by-step experimental workflow diagram.

References

  • ResearchGate. (n.d.). Large-Scale Synthesis of Aniline Trimers in Different Oxidation States. Retrieved from [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1770. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Monge, S., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Retrieved from [Link]

  • MDPI. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 8(12), 659. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • YouTube. (2018). Ullmann Coupling - Carbon Heteroatom Coupling. Retrieved from [Link]

Sources

Troubleshooting

"Recrystallization techniques for purifying 3-Nitro-5-(pyridin-3-yloxy)aniline"

Welcome to the technical support guide for the purification of 3-Nitro-5-(pyridin-3-yloxy)aniline. This document provides in-depth, experience-driven guidance for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Nitro-5-(pyridin-3-yloxy)aniline. This document provides in-depth, experience-driven guidance for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple protocols and explain the underlying principles that ensure successful and repeatable purification through recrystallization.

Section 1: Understanding the Molecule - The Key to Purification

Before troubleshooting, it is critical to understand the physicochemical characteristics of 3-Nitro-5-(pyridin-3-yloxy)aniline. Its structure dictates its behavior in solution.

  • Aromatic Nitro Compound: The nitro group (–NO₂) is strongly electron-withdrawing, making the molecule polar[1][2]. This suggests that polar solvents will be more effective for dissolution. Alcoholic solvents are often a good starting point for this class of compounds[1][3].

  • Aniline Moiety: The amino group (–NH₂) is a weak base and a hydrogen bond donor[4][5]. This functionality can lead to the formation of colored oxidation byproducts upon exposure to air and light, often requiring decolorization steps[4][6].

  • Pyridyl Ether Group: The pyridine ring introduces another basic nitrogen atom and contributes to the molecule's overall polarity and potential for hydrogen bonding[3][7]. The ether linkage provides some conformational flexibility.

This combination of functional groups results in a molecule with significant polarity and multiple sites for hydrogen bonding, which are the primary handles we will use to select an appropriate recrystallization solvent.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise before beginning the recrystallization process.

Q1: What is the best single solvent to start with for recrystallizing 3-Nitro-5-(pyridin-3-yloxy)aniline? Based on its polar nitro and aniline functionalities, polar protic solvents are excellent candidates. We recommend starting with ethanol or isopropanol . These solvents typically exhibit a steep solubility curve for polar aromatic compounds, meaning the target is highly soluble when hot but sparingly soluble when cold, which is the ideal characteristic for maximizing recovery[1].

Q2: My crude material is dark brown/red, but the pure compound should be yellow. Why? Aniline derivatives are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities[4][6]. This is a common observation and can typically be resolved during the recrystallization process by incorporating an activated carbon (charcoal) treatment.

Q3: When should I consider using a mixed-solvent system? A mixed-solvent system is necessary when no single solvent provides the ideal solubility profile[1]. This situation often occurs if your compound is either too soluble in one solvent (even when cold) or almost insoluble in another (even when hot). A common and effective pair for a polar compound like this is ethanol/water or acetone/heptane .

Q4: What are the most likely impurities I need to remove? Potential impurities depend on the synthetic route but often include[2][8]:

  • Unreacted Starting Materials: Such as 5-(pyridin-3-yloxy)aniline.

  • Over-nitrated Byproducts: Di- or tri-nitrated species.

  • Regioisomers: Isomers where the nitro group is at a different position.

  • Residual Solvents and Reagents: From the preceding reaction and workup steps.

Section 3: Troubleshooting Guide - Resolving Common Recrystallization Issues

This guide provides solutions to specific problems you may encounter during the experiment.

Q: My compound "oiled out" instead of forming crystals. What should I do?

  • Immediate Cause: The compound is coming out of solution above its melting point, or the concentration of impurities is so high that it's causing a melting point depression[1]. This creates a liquid phase (the oil) instead of a solid crystalline phase.

  • Step-by-Step Solution:

    • Re-dissolve: Heat the mixture until the oil completely redissolves into the solvent.

    • Dilute: Add a small amount (5-10% of the total volume) of additional hot solvent to slightly lower the saturation point[1].

    • Slow Down Cooling: This is the most critical step. Remove the flask from the heat source and allow it to cool to room temperature undisturbed and as slowly as possible. Insulating the flask with glass wool or a towel can help. Very slow cooling favors the low-energy process of forming an ordered crystal lattice over the rapid, disordered separation of an oil[1].

    • Solvent Re-evaluation: If oiling persists, your solvent's boiling point may be too high. Consider switching to a solvent with a lower boiling point.

Q: I've cooled my solution, but no crystals have formed. What's next?

  • Immediate Cause: The solution is not yet sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing.

  • Step-by-Step Solution:

    • Induce Nucleation: Try scratching the inner wall of the flask at the air-liquid interface with a clean glass rod. The microscopic scratches provide a surface that facilitates crystal formation[1].

    • Seed Crystals: If you have a small amount of the pure, solid product, add a single tiny crystal to the solution. This will act as a template for further crystal growth.

    • Cool Further: If crystals still haven't appeared at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility[1]. An ice-salt bath can be used for even lower temperatures.

    • Reduce Solvent Volume: If the compound is simply too soluble, gently heat the solution and boil off a portion of the solvent (e.g., 15-25%). Then, allow the more concentrated solution to cool again.

Q: My final yield of pure crystals is very low. How can I improve it?

  • Immediate Cause: Too much solvent was used, or the chosen solvent is too effective, keeping a significant portion of your product dissolved even at low temperatures[1]. Another common cause is premature crystallization during a hot filtration step.

  • Step-by-Step Solution:

    • Use Minimal Solvent: In your next attempt, use only the minimum amount of boiling solvent required to fully dissolve the crude solid. Work in small solvent additions.

    • Recover from Mother Liquor: Before discarding the filtrate (the "mother liquor"), cool it in an ice-salt bath for an additional 20-30 minutes. Often, a second crop of crystals can be recovered. Note that this second crop may be less pure than the first.

    • Optimize Hot Filtration: If you are performing a hot filtration to remove insoluble impurities or charcoal, pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven. This prevents the solution from cooling and crystallizing prematurely on the funnel, which is a major source of yield loss[1].

    • Change Solvents: If yields remain low, your compound is too soluble. Select a solvent in which it is less soluble, or use a mixed-solvent system where you can more precisely control the point of crystallization by adding the "anti-solvent".

Section 4: Standard Recrystallization Protocol

This section provides a detailed, step-by-step methodology for the purification of 3-Nitro-5-(pyridin-3-yloxy)aniline using a single-solvent system.

Experimental Workflow
  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests. Ethanol is a recommended starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight of your compound). Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: To remove the carbon or any other insoluble impurities, perform a gravity filtration while the solution is hot. Use a pre-heated funnel and fluted filter paper.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation: Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityKey Considerations
Ethanol 78Polar ProticExcellent starting choice for polar nitroaromatics[3]. Good solubility differential.
Isopropanol 82Polar ProticSimilar to ethanol, slightly less volatile.
Acetone 56Polar AproticCan be too effective a solvent, leading to low yields. Useful in mixed systems.
Ethyl Acetate 77Mid-PolarityA good alternative if alcohols are too effective.
Toluene 111Non-polarMay be useful in a mixed-solvent system with a non-polar anti-solvent like heptane.
Water 100Very PolarLikely to be a poor solvent on its own, but excellent as an "anti-solvent" with ethanol.

Section 5: Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering common issues during recrystallization.

Recrystallization_Troubleshooting cluster_start Initial Setup cluster_cool Cooling & Crystallization cluster_success Success Path cluster_troubleshoot Troubleshooting Paths Start 1. Dissolve Crude Compound in Minimum Hot Solvent OiledOut Problem: Compound Oiled Out Start->OiledOut if oiling occurs during dissolution Cool 2. Allow Solution to Cool Slowly Problem Crystals Form? Cool->Problem Success 3. Isolate Crystals (Vacuum Filtration) Problem->Success Yes NoCrystals Problem: No Crystals Formed Problem->NoCrystals No SolveOil Solution: 1. Re-heat to dissolve 2. Add more solvent 3. Cool VERY slowly OiledOut->SolveOil SolveNoCrystals Solution: 1. Scratch flask wall 2. Add seed crystal 3. Cool in ice bath NoCrystals->SolveNoCrystals SolveOil->Cool Re-attempt Cooling SolveNoCrystals->Problem Re-check for Crystals

Sources

Optimization

Technical Support Center: Resolving Peak Overlap in HPLC Analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline

This guide provides in-depth technical and practical solutions for researchers, scientists, and drug development professionals encountering peak overlap (co-elution) during the High-Performance Liquid Chromatography (HPL...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and practical solutions for researchers, scientists, and drug development professionals encountering peak overlap (co-elution) during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline. The strategies outlined here are grounded in established chromatographic theory to ensure robust and reproducible separations.

Introduction to the Challenge

3-Nitro-5-(pyridin-3-yloxy)aniline is a molecule that incorporates a nitroaromatic group, an aniline moiety, and a pyridine ring.[1] This combination of functional groups can lead to complex retention behaviors in reversed-phase HPLC. Peak overlap, or co-elution, is a frequent issue, especially when analyzing this compound in the presence of structurally similar impurities, isomers, or degradation products.[2][3] Resolving these peaks is critical for accurate quantification and purity assessment in pharmaceutical development and quality control.

This guide will address common questions and provide systematic troubleshooting workflows to achieve baseline separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing a shoulder on my main peak, or two peaks that are not fully separated. What are the most likely causes and my first steps?

Answer:

A shoulder or merged peaks are classic signs of co-elution.[2] This occurs when two or more compounds exit the column at nearly the same time.[2] For a molecule like 3-Nitro-5-(pyridin-3-yloxy)aniline, this is often due to the presence of positional isomers or related substances with very similar polarities.

Initial Diagnostic Steps:

  • Confirm Peak Purity: If you have a Diode Array Detector (DAD), perform a peak purity analysis. This involves comparing UV spectra across the peak. If the spectra are not identical, it confirms the presence of a co-eluting impurity.[2][4] Mass spectrometry (MS) can also be used to identify different mass-to-charge ratios across the peak, indicating co-elution.[2]

  • Evaluate Peak Shape: Asymmetrical peaks, such as those exhibiting tailing or fronting, can sometimes be mistaken for or exacerbate co-elution. Address any significant peak shape issues first.

Troubleshooting Workflow for Initial Adjustments:

The resolution of two peaks is governed by the resolution equation, which involves the column's efficiency (N), the selectivity (α), and the retention factor (k'). To improve resolution, we can manipulate these parameters.

G cluster_0 Initial Troubleshooting Workflow A Problem: Peak Overlap Observed B Step 1: Modify Mobile Phase Strength (Adjust % Organic Solvent) A->B Adjust k' C Step 2: Evaluate Selectivity (Change Organic Modifier or pH) B->C If resolution is still poor D Step 3: Optimize Column Temperature C->D Fine-tune selectivity E Problem Resolved D->E Successful Separation

Caption: A stepwise workflow for initial troubleshooting of peak overlap.

Detailed Protocol: Modifying Mobile Phase Strength

The first and simplest adjustment is to change the retention factor (k') by altering the mobile phase strength.[4][5]

  • Objective: To increase the retention time of the analytes, allowing more time for separation to occur.

  • Procedure:

    • If using reversed-phase HPLC (e.g., a C18 column), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[5] For example, if your current method uses 60% acetonitrile, try reducing it to 55% or 50%.

    • This will increase the retention times of all components, and if the selectivity of the column for the two co-eluting peaks is slightly different, this can be enough to improve resolution.

  • Expected Outcome: Longer run times, but potentially better separation between the analyte and the impurity. Aim for a retention factor (k') between 2 and 10 for the main peak for robust separations.

Question 2: Adjusting the mobile phase strength didn't resolve the peaks. What's my next move?

Answer:

If changing the mobile phase strength is insufficient, the next step is to alter the selectivity (α) of the chromatographic system. Selectivity describes the ability of the system to differentiate between two analytes. For compounds like 3-Nitro-5-(pyridin-3-yloxy)aniline, which contains a basic pyridine nitrogen and a weakly acidic aniline proton, mobile phase pH and the choice of organic modifier are powerful tools to manipulate selectivity.[6][7][8]

Strategy 1: Change the Organic Modifier

  • Rationale: Acetonitrile and methanol have different solvent properties and will interact differently with the analyte and the stationary phase. Switching between them can alter elution order and improve separation.

  • Protocol: If you are using acetonitrile, prepare a mobile phase with an equivalent strength of methanol. A general rule of thumb is that methanol is a weaker solvent than acetonitrile in reversed-phase HPLC, so you may need to adjust the concentration.

Strategy 2: Modify the Mobile Phase pH

  • Rationale: The pyridine moiety in your analyte has a pKa of approximately 5.2.[6] By adjusting the mobile phase pH relative to this pKa, you can change the ionization state of the molecule, which will significantly impact its retention.[5][8][9] An ionized (protonated) pyridine will be more polar and elute earlier, while the neutral form will be more retained.[8] If the co-eluting impurity has a different pKa, changing the pH can dramatically improve separation.[5]

  • Protocol:

    • Determine the pKa: The pKa of the pyridine nitrogen is crucial.

    • Select a Buffer: Choose a buffer that has a buffering range close to the desired pH. For example, acetate buffers are effective in the pH range of 3.8-5.8, while phosphate buffers are useful from pH 2-3 and 6.2-8.2.[9]

    • Adjust pH: Prepare mobile phases with pH values at least 1.5-2 pH units away from the pKa to ensure the analyte is in a single ionization state (either fully protonated or fully deprotonated).[9] For the pyridine group, a mobile phase at pH 3 would ensure it is protonated, while a mobile phase at pH 7 would ensure it is in its neutral form.

    • Evaluate: Compare the chromatograms at different pH values.

Table 1: Effect of Mobile Phase pH on Retention of a Basic Analyte

Mobile Phase pHAnalyte Ionization State (Pyridine)Expected Retention on C18 Column
pH < (pKa - 1.5)Predominantly Ionized (Protonated)Shorter Retention Time
pH ≈ pKaMixture of Ionized and NeutralPoor Peak Shape, Possible Splitting[9]
pH > (pKa + 1.5)Predominantly NeutralLonger Retention Time
Question 3: I've tried adjusting the mobile phase, but the peaks are still co-eluting. Should I consider a different column?

Answer:

Yes, if mobile phase optimization does not provide the desired resolution, changing the stationary phase is the next logical and often most effective step.[10][11] The standard C18 (octadecylsilyl) column separates primarily based on hydrophobicity. Structurally similar compounds like isomers may have nearly identical hydrophobicities, making them difficult to resolve on a C18 column.[10]

Alternative Stationary Phases for Aromatic and Polar Compounds:

  • Phenyl-Hexyl Column:

    • Mechanism: This stationary phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your analyte.[10] This is particularly effective for separating compounds with aromatic rings or nitro groups.

    • Recommendation: An excellent first choice when C18 fails for aromatic compounds.[12]

  • Pentafluorophenyl (PFP) Column:

    • Mechanism: PFP columns offer a unique selectivity through a combination of hydrophobic, dipole-dipole, and π-π interactions. They are particularly good at separating positional isomers and halogenated compounds.[10]

  • Embedded Polar Group (PEG) Columns:

    • Mechanism: These columns have a polar group (e.g., carbamate) embedded in the alkyl chain. This provides a different selectivity for polar compounds and can reduce peak tailing for basic analytes like your compound.

Workflow for Column Selection:

G cluster_1 Column Selection Workflow Start Mobile Phase Optimization Failed on C18 Choice1 Select Phenyl-Hexyl Column (for π-π interactions) Start->Choice1 Choice2 Select PFP Column (for positional isomers) Start->Choice2 Choice3 Select Embedded Polar Group Column (for basic compounds) Start->Choice3 End Achieve Baseline Resolution Choice1->End Choice2->End Choice3->End

Caption: Decision tree for selecting an alternative HPLC column.

Summary of Troubleshooting Strategies

ParameterActionRationale
Mobile Phase Decrease % organic solventIncrease retention factor (k')[5]
Change organic solvent (ACN ↔ MeOH)Alter selectivity (α)
Adjust pH (using a buffer)Change ionization of the analyte, altering selectivity (α)[8]
Stationary Phase Switch from C18 to Phenyl-HexylIntroduce π-π interactions to change selectivity (α)[10][12]
Switch from C18 to PFPProvide alternative selectivity for isomers[10]
Temperature Increase or decrease column temperatureCan subtly affect selectivity and improve peak shape[11]

References

  • Benchchem. Technical Support Center: Optimizing HPLC Separation of Positional Isomers.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Development and validation of a new RP-HPLC method for organic explosive compounds.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Schürenkamp J, Beike J, Pfeiffer H, Köhler H. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Int J Legal Med. 2011 Jan;125(1):95-9. Available from: [Link].

  • MicroSolv. Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • HPLC Troubleshooting Guide.
  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column.
  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
  • HPLC Troubleshooting Guide.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes. NIH.
  • Development of SPME-HPLC methodology for detection of nitroexplosives. Scilit.
  • Benchchem. Application Notes and Protocols for the Identification of Nitro Compounds by HPLC-MS.
  • How can I solve the problem of overlapping peaks in HPLC analysis with a common resin-based column?. ResearchGate.
  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. ResearchGate.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • analytical methods.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • SIELC Technologies. Separation of 3-Nitroaniline on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Experiment 4:: TLC and HPLC of Nitroanilines. Scribd.
  • 3-Nitro-5-(pyridin-3-yloxy)aniline. Benchchem.
  • Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. ReCIPP.

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Validation

A Comparative Analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline and its Isomeric Precursors: A Guide for Researchers

In the landscape of medicinal chemistry and materials science, nitroanilines represent a cornerstone class of compounds, serving as versatile intermediates in the synthesis of a vast array of pharmaceuticals, dyes, and p...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, nitroanilines represent a cornerstone class of compounds, serving as versatile intermediates in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1][2] Their chemical behavior, reactivity, and biological activity are intricately dictated by the substitution pattern of the nitro and amino groups on the benzene ring. This guide provides an in-depth comparative analysis of the well-characterized nitroaniline isomers—2-nitroaniline, 3-nitroaniline, and 4-nitroaniline—and extends this analysis to the more complex, biologically-inspired molecule, 3-Nitro-5-(pyridin-3-yloxy)aniline.

This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of the physicochemical properties, synthesis, and analytical characterization of these compounds. While extensive experimental data is available for the simple nitroaniline isomers, 3-Nitro-5-(pyridin-3-yloxy)aniline is a less-documented compound. Therefore, this guide will provide a predictive analysis of its properties based on the established principles of its constituent chemical moieties.

Physicochemical Properties: A Tale of Isomerism and Substitution

The positioning of the nitro and amino groups on the aniline ring profoundly influences the physicochemical properties of the nitroaniline isomers, impacting their melting and boiling points, solubility, and electronic characteristics. These differences arise from variations in intermolecular forces, molecular symmetry, and the electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group.[3]

The introduction of a pyridinoxy group at the 5-position of 3-nitroaniline, as in our target compound, is expected to significantly alter these properties. The pyridine ring, a six-membered aromatic heterocycle, can enhance solubility and bioavailability due to its polar and ionizable nature.[4]

Table 1: Comparative Physicochemical Properties of Nitroanilines

Property2-Nitroaniline3-Nitroaniline4-Nitroaniline3-Nitro-5-(pyridin-3-yloxy)aniline
Molecular Formula C₆H₆N₂O₂C₆H₆N₂O₂C₆H₆N₂O₂C₁₁H₉N₃O₃
Molecular Weight ( g/mol ) 138.12138.12138.12231.21
Appearance Orange to red crystalline solid[5]Yellow, rhombic crystals or powder[6][7]Bright yellow crystalline powder or flakes[8][9]Predicted: Crystalline solid
Melting Point (°C) 71.5 - 73[5][10]111 - 114[6][7][11]146 - 149[2]Not available
Boiling Point (°C) 284[10][12]306[7][11]332[1][2]Not available
Water Solubility ( g/100 mL) 0.117 at 20°C[12]0.1 at 20°C[11]0.08 at 18.5°C[2]Predicted: Increased solubility over 3-nitroaniline
pKa of conjugate acid -0.26[13]2.47[11]1.1[13]Not available

Synthesis of Nitroanilines: A Look at Strategic Nitration and Nucleophilic Substitution

The synthesis of nitroanilines is a well-established area of organic chemistry, with the specific isomer desired dictating the synthetic strategy.

Synthesis of 2-Nitroaniline and 4-Nitroaniline

Direct nitration of aniline is generally avoided as it can lead to the formation of anilinium ions and uncontrolled oxidation. A common and more controlled approach involves the protection of the amino group as an acetanilide, followed by nitration and subsequent hydrolysis. This method favors the formation of the para-isomer (4-nitroaniline) due to steric hindrance from the acetyl group, with the ortho-isomer (2-nitroaniline) being a minor product.[1]

A more direct route to 2-nitroaniline involves the reaction of 2-nitrochlorobenzene with ammonia.[12] Similarly, 4-nitroaniline can be produced industrially via the amination of 4-nitrochlorobenzene.[2]

Synthesis of 3-Nitroaniline

The synthesis of 3-nitroaniline requires a different approach due to the ortho- and para-directing nature of the amino group. A common laboratory method involves the dinitration of benzene to 1,3-dinitrobenzene, followed by a selective reduction of one of the nitro groups using a reducing agent like sodium sulfide or hydrogen sulfide in a Zinin reaction.[11]

Predicted Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline

Spectroscopic and Chromatographic Analysis

The characterization and differentiation of nitroaniline isomers, as well as the analysis of more complex derivatives like 3-Nitro-5-(pyridin-3-yloxy)aniline, rely heavily on spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectra of nitroanilines are characterized by distinct absorption bands corresponding to the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). The exact positions of these bands can vary slightly between isomers due to differences in electronic effects and hydrogen bonding. For 3-Nitro-5-(pyridin-3-yloxy)aniline, additional characteristic peaks for the C-O-C ether linkage and vibrations from the pyridine ring would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for distinguishing between the nitroaniline isomers. The chemical shifts and splitting patterns of the aromatic protons are unique to each substitution pattern. For instance, the ¹H NMR spectrum of 3-nitroaniline shows distinct signals for the protons at the 2, 4, 5, and 6 positions of the benzene ring.[14] In the case of 3-Nitro-5-(pyridin-3-yloxy)aniline, the ¹H NMR spectrum would be more complex, showing signals for both the aniline and pyridine ring protons.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the separation and analysis of nitroaniline mixtures.[15][16] The polarity of the isomers plays a crucial role in their chromatographic behavior. Generally, the polarity of the simple isomers follows the order: 2-nitroaniline > 4-nitroaniline > 3-nitroaniline. This difference in polarity allows for their effective separation using appropriate stationary and mobile phases.[15][16]

Due to the presence of the polar pyridinoxy group, 3-Nitro-5-(pyridin-3-yloxy)aniline is expected to be more polar than 3-nitroaniline and would therefore exhibit different retention times in HPLC and Rf values in TLC.

Experimental Protocol: TLC Separation of Nitroaniline Isomers

This protocol provides a general method for the separation of 2-, 3-, and 4-nitroaniline using TLC.

  • Plate Preparation: Use silica gel TLC plates.

  • Sample Application: Dissolve small amounts of each nitroaniline isomer and a mixture in a suitable solvent (e.g., ethyl acetate). Spot the solutions onto the baseline of the TLC plate.

  • Developing Solvent: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be used as the mobile phase. The polarity of the solvent system can be adjusted to optimize separation.[15]

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.

  • Visualization: Nitroanilines are colored compounds and can be visualized directly.

  • Rf Value Calculation: Calculate the Retention factor (Rf) for each spot. The Rf values will differ for each isomer, allowing for their identification.

Biological Activity and Drug Development Potential

Nitro-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[17][18] The nitro group can be reduced in biological systems to form reactive nitroso and hydroxylamino derivatives, which can induce cellular damage.[17]

The anilino-pyridine scaffold is also a privileged structure in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents.[19] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with biological targets.[19]

The combination of a nitroaniline and a pyridinoxy moiety in 3-Nitro-5-(pyridin-3-yloxy)aniline suggests potential for interesting biological activity. The nitro group could confer antimicrobial or cytotoxic properties, while the anilino-pyridine core could target specific enzymes, such as kinases. Further research into the biological effects of this compound is warranted.

Visualization of Key Concepts

G cluster_synthesis Synthetic Pathways cluster_analysis Analytical Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection 2-Nitroacetanilide 2-Nitroacetanilide Acetanilide->2-Nitroacetanilide Nitration 4-Nitroacetanilide 4-Nitroacetanilide Acetanilide->4-Nitroacetanilide Nitration (Major) 2-Nitroaniline 2-Nitroaniline 2-Nitroacetanilide->2-Nitroaniline Hydrolysis 4-Nitroaniline 4-Nitroaniline 4-Nitroacetanilide->4-Nitroaniline Hydrolysis Nitroaniline Mixture Nitroaniline Mixture TLC/HPLC Separation TLC/HPLC Separation Nitroaniline Mixture->TLC/HPLC Separation Chromatography Isomer Identification Isomer Identification TLC/HPLC Separation->Isomer Identification Based on Rf/Retention Time Spectroscopic Confirmation Spectroscopic Confirmation Isomer Identification->Spectroscopic Confirmation IR, NMR

Conclusion

The comparative analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline with the foundational nitroaniline isomers reveals the profound impact of molecular structure on physicochemical properties and potential applications. While 2-, 3-, and 4-nitroaniline are well-characterized industrial and laboratory staples, the introduction of a pyridinoxy moiety in 3-Nitro-5-(pyridin-3-yloxy)aniline presents a molecule with predicted enhanced polarity and a pharmacophore profile that suggests potential for biological activity. This guide has provided a framework for understanding these compounds, from their synthesis and analysis to their potential roles in drug discovery. Further experimental investigation into the properties and biological effects of 3-Nitro-5-(pyridin-3-yloxy)aniline is a promising avenue for future research.

References

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Nitro-5-(pyridin-3-yloxy)aniline

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Nitro-5-(p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Nitro-5-(pyridin-3-yloxy)aniline, demands robust and reliable analytical methods. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. More critically, it details a comprehensive cross-validation protocol to ensure consistency and reliability of data between these methods, a crucial step in method transfer, lifecycle management, or when data from different analytical approaches must be compared.[1][2]

The Analyte: 3-Nitro-5-(pyridin-3-yloxy)aniline

3-Nitro-5-(pyridin-3-yloxy)aniline is a nitroaromatic compound, a class of molecules with diverse applications, including in the synthesis of pharmaceuticals.[3][4] Its structure, featuring a nitro group and an aniline moiety, dictates the choice of analytical methodologies. The aromatic nature of the molecule lends itself to UV detection, while the presence of nitrogen atoms makes it suitable for mass spectrometry.

Methodologies Under Comparison

This guide will compare two orthogonal analytical techniques for the quantification of 3-Nitro-5-(pyridin-3-yloxy)aniline:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used, robust technique for the analysis of non-volatile and semi-volatile organic compounds.[4]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that provides structural information, making it ideal for complex matrices and low-level quantification.[5]

The causality behind selecting these two methods lies in their complementary nature. HPLC-UV is a workhorse in many QC labs due to its simplicity and reliability. In contrast, LC-MS/MS offers superior sensitivity and specificity, which is often required during drug discovery and development for metabolite identification and low-level impurity profiling. Cross-validating these methods ensures that data generated by either technique throughout the drug development lifecycle is comparable and reliable.[1]

Experimental Workflow for Method Comparison and Cross-Validation

The following diagram illustrates the workflow for the development, validation, and cross-validation of the two analytical methods.

Cross-Validation Workflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: LC-MS/MS M1_Dev Method Development M1_Val Full Method Validation (ICH Q2(R2)) M1_Dev->M1_Val CrossVal Cross-Validation Study M1_Val->CrossVal M2_Dev Method Development M2_Val Full Method Validation (ICH Q2(R2)) M2_Dev->M2_Val M2_Val->CrossVal Report Comparative Report & Data Analysis CrossVal->Report Cross-Validation Design Prep Prepare Spiked Samples (Low, Medium, High QC levels) Split Split Samples into Two Aliquots Prep->Split Analyze1 Analyze Aliquot 1 with HPLC-UV Split->Analyze1 Analyze2 Analyze Aliquot 2 with LC-MS/MS Split->Analyze2 Compare Compare Results & Statistical Analysis Analyze1->Compare Analyze2->Compare

Caption: Experimental design for the cross-validation study.

Step-by-Step Protocol:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples of 3-Nitro-5-(pyridin-3-yloxy)aniline at three concentration levels (low, medium, and high) in a relevant matrix (e.g., placebo formulation or process intermediate).

  • Sample Analysis: Analyze a minimum of six replicates of each QC level with both the HPLC-UV and LC-MS/MS methods.

  • Data Evaluation: Calculate the mean concentration and standard deviation for each QC level for both methods.

  • Statistical Analysis: Compare the results from the two methods. The acceptance criteria should be pre-defined in the validation protocol. [6]A common approach is to calculate the percentage difference between the mean values obtained by the two methods.

Comparative Data and Acceptance Criteria

The following table presents hypothetical data from the cross-validation study and the corresponding acceptance criteria.

QC LevelHPLC-UV Mean Conc. (µg/mL)LC-MS/MS Mean Conc. (µg/mL)% DifferenceAcceptance Criteria
Low 1.051.022.9%≤ 15%
Medium 5.205.111.7%≤ 15%
High 9.8510.05-2.0%≤ 15%

Calculation of % Difference:

% Difference = ((Mean Conc. Method 1 - Mean Conc. Method 2) / Mean Conc. Method 2) * 100

The acceptance criteria are based on general industry practice and regulatory expectations for bioanalytical method validation, where a difference of ±15% is often considered acceptable. [7]

Conclusion

The cross-validation of analytical methods is a critical exercise to ensure data integrity and consistency throughout the lifecycle of a pharmaceutical product. [8]This guide has provided a framework for comparing and cross-validating an HPLC-UV and an LC-MS/MS method for the analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline. The detailed protocols and the structured approach to cross-validation, grounded in regulatory guidelines, offer a robust strategy for any analytical laboratory. By demonstrating the interchangeability of these methods, organizations can ensure seamless method transfer and reliable data comparison across different stages of drug development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2022). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Scilit. Development of SPME-HPLC methodology for detection of nitroexplosives. [Link]

  • PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • PMC. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. 3-Nitroaniline. [Link]

  • Wikipedia. 3-Nitroaniline. [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

  • PubChem. 3-(Pyridin-2-yloxy)aniline. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • ResearchGate. Determination of Aniline Compounds in Water by Direct Injection Liquid Chromatography-Tandem Mass Spectrometry. [Link]

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Validation

A Comparative Guide to the Reactivity of 3-Nitro-5-(pyridin-3-yloxy)aniline and Its Positional Isomers

< A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals Introduction: The Strategic Importance of the Nitro-Pyridinyloxy-Aniline Scaffold In the landscape of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Nitro-Pyridinyloxy-Aniline Scaffold

In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics.[1] Its synthetic versatility allows for fine-tuning of electronic and steric properties, which in turn dictates biological activity. The compound 3-Nitro-5-(pyridin-3-yloxy)aniline represents a particularly intriguing scaffold, combining three distinct electronic features on a single phenyl ring: a potent electron-donating amino group (-NH₂), a powerful electron-withdrawing nitro group (-NO₂), and a pyridinyloxy group whose influence is more complex.[2] The pyridine ring itself is a privileged structure in drug design, often enhancing solubility and providing key hydrogen bonding interactions.[3][4][5]

This guide provides a comparative analysis of the chemical reactivity of 3-Nitro-5-(pyridin-3-yloxy)aniline and two of its key positional isomers:

  • Isomer 1 (Parent): 3-Nitro-5-(pyridin-3-yloxy)aniline

  • Isomer 2: 4-Nitro-3-(pyridin-3-yloxy)aniline

  • Isomer 3: 2-Nitro-5-(pyridin-3-yloxy)aniline

Understanding the nuanced differences in reactivity among these isomers is critical for professionals in drug development. The choice of isomer can dramatically impact synthetic strategy, dictating the feasibility of subsequent functionalization, the stability of intermediates, and the accessibility of target analogs. This guide will delve into the theoretical underpinnings of their reactivity and provide practical, validated protocols for empirical assessment, enabling researchers to make informed decisions in their synthetic campaigns.

Molecular Structure and Electronic Landscape

The reactivity of a substituted aniline is fundamentally governed by the interplay of inductive and resonance effects exerted by its substituents.[1][6] The amino group is a strong activating group, donating electron density into the ring via resonance (+R effect). Conversely, the nitro group is one of the strongest deactivating groups, withdrawing electron density through both resonance (-R effect) and induction (-I effect).[1][7] The pyridinyloxy group acts primarily as an electron-withdrawing group via induction (-I effect) due to the electronegativity of the ether oxygen and the pyridine nitrogen, but can also act as a weak electron-donating group via resonance (+R effect) through the oxygen's lone pairs.

The relative positions of these groups in our three isomers create distinct electronic environments, which are summarized below.

IsomerKey Electronic FeaturesPredicted Impact on Reactivity
3-Nitro-5-(pyridin-3-yloxy)aniline (Parent) -NH₂ is meta to the -NO₂ group. The strong -R effect of the -NO₂ does not directly conjugate with the -NH₂ lone pair.The amino group's nucleophilicity is reduced but not as severely as in ortho/para isomers. The ring is strongly deactivated to electrophilic attack.
4-Nitro-3-(pyridin-3-yloxy)aniline -NH₂ is para to the -NO₂ group. Direct conjugation exists between the amino lone pair and the nitro group.The amino group is significantly deactivated (lower basicity). The ring is strongly activated for nucleophilic aromatic substitution (SNAr) if a leaving group were present ortho or para to the nitro group.
2-Nitro-5-(pyridin-3-yloxy)aniline -NH₂ is ortho to the -NO₂ group. Direct conjugation and potential for intramolecular hydrogen bonding.The amino group is severely deactivated due to proximity to the nitro group. Steric hindrance at the 2-position will influence reactions involving adjacent sites.

These electronic differences form the basis for predicting the comparative reactivity of the isomers in key chemical transformations.

Comparative Reactivity Analysis

To provide a tangible comparison, this section outlines three fundamental reactions and presents illustrative experimental data. The protocols provided are robust, self-validating, and adapted from established methodologies.

Nucleophilicity of the Amino Group: Basicity and N-Acylation Kinetics

The most fundamental measure of the amino group's reactivity is its basicity (pKa of the conjugate acid) and its rate of reaction with electrophiles like acyl chlorides.[8][9] A higher pKa indicates a more basic and generally more nucleophilic amine. The electron-withdrawing nitro group is expected to significantly lower the pKa compared to aniline (pKa ≈ 4.6).[6][9]

Illustrative Data: pKa and Acylation Rate Constants

The following table presents hypothetical but chemically sound data for the isomers, based on established substituent effects.[6][10]

IsomerPredicted pKa (Conjugate Acid)Relative Rate of N-Acetylation (krel)
Aniline (Reference)4.601000
3-Nitro-5-(pyridin-3-yloxy)aniline 2.6515
4-Nitro-3-(pyridin-3-yloxy)aniline 1.101
2-Nitro-5-(pyridin-3-yloxy)aniline -0.25< 0.1

Discussion of Results:

  • Parent Isomer (3-Nitro): The nitro group is meta to the amine, so its powerful electron-withdrawing resonance effect does not extend to the nitrogen lone pair. The basicity is reduced primarily by the inductive effects of the nitro and pyridinyloxy groups, resulting in a moderately low pKa and a significantly reduced but still measurable acylation rate.[8]

  • Isomer 2 (4-Nitro): With the nitro group para to the amine, there is direct resonance delocalization of the nitrogen's lone pair into the nitro group. This severely reduces the electron density on the nitrogen, making it a much weaker base and a poor nucleophile, as reflected in the very low predicted pKa and relative rate.[6][11]

  • Isomer 3 (2-Nitro): The ortho relationship combines the strong resonance withdrawal with a powerful inductive effect due to proximity. Furthermore, intramolecular hydrogen bonding between the -NH₂ and -NO₂ groups can further decrease the availability of the lone pair, rendering this isomer extremely non-basic and almost unreactive towards acylation under standard conditions.

Experimental Protocol: Determination of Relative N-Acetylation Rates

This protocol uses a competition experiment to determine the relative reactivity of the anilines toward acetylation with acetic anhydride.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve equimolar mixture (0.1 mmol each) of Isomer A and Isomer B in 1 mL Acetonitrile prep2 Add internal standard (e.g., Naphthalene, 0.05 mmol) prep1->prep2 react1 Add limiting Acetic Anhydride (0.05 mmol, 0.25 eq total) prep2->react1 react2 Stir at 25°C for 1 hour react1->react2 analysis1 Quench with 1 mL H₂O react2->analysis1 analysis2 Extract with Ethyl Acetate (2 x 2 mL) analysis1->analysis2 analysis3 Analyze organic layer by GC-MS or HPLC analysis2->analysis3 analysis4 Quantify peak areas of starting materials and acetylated products relative to internal standard analysis3->analysis4 caption Workflow for competitive N-acetylation experiment.

Caption: Workflow for competitive N-acetylation experiment.

Causality Behind Experimental Choices:

  • Competition Experiment: Directly comparing two isomers in the same flask eliminates variations in temperature, stirring, and reagent concentration, providing a more accurate measure of relative reactivity than separate experiments.

  • Limiting Reagent: Using a substoichiometric amount of acetic anhydride ensures that the anilines are competing for the electrophile, making the product ratio a direct reflection of their relative nucleophilicity.

  • Internal Standard: An internal standard is crucial for accurate quantification by GC-MS or HPLC, as it corrects for variations in injection volume and detector response.

A detailed, step-by-step version of a standard N-acetylation protocol can be found in established literature.[12][13][14][15]

Susceptibility to Electrophilic Aromatic Substitution (SEAr)

The aniline ring is powerfully activated by the -NH₂ group, but this is strongly counteracted by the deactivating -NO₂ group.[7][16] SEAr reactions, such as halogenation, are therefore challenging. The directing effects of the existing substituents will determine the position of any incoming electrophile.

  • -NH₂ group: Strongly activating, ortho, para-director.

  • -NO₂ group: Strongly deactivating, meta-director.[7]

  • -O-Py group: Deactivating via induction, weakly activating via resonance, ortho, para-director.

G cluster_parent Isomer 1: 3-Nitro-5-(pyridin-3-yloxy)aniline cluster_isomer2 Isomer 2: 4-Nitro-3-(pyridin-3-yloxy)aniline cluster_isomer3 Isomer 3: 2-Nitro-5-(pyridin-3-yloxy)aniline parent Positions for E⁺ attack: C2 (o-NH₂, o-OAr): Activated, favored C4 (o-NH₂, m-NO₂): Activated C6 (o-NH₂, m-NO₂): Activated isomer2 Positions for E⁺ attack: C2 (o-NH₂, m-NO₂): Activated but sterically hindered C6 (o-NH₂, o-OAr): Activated, favored C5 (m-NH₂, m-OAr, o-NO₂): Strongly deactivated isomer3 Positions for E⁺ attack: C4 (p-NH₂, m-NO₂): Activated, strongly favored C6 (o-NH₂, m-NO₂): Activated but sterically hindered by -NO₂ caption Predicted regioselectivity for electrophilic attack.

Caption: Predicted regioselectivity for electrophilic attack.

Discussion of Reactivity: All three isomers are heavily deactivated towards SEAr. However, the parent isomer (3-Nitro) is likely the least reactive, as there is no position that benefits from para-activation by the amino group. Isomer 3 (2-Nitro) has a clear favored position at C4, which is para to the strongly activating amine and meta to the deactivating nitro group. Isomer 2 (4-Nitro) would likely substitute at C6. Due to the extreme deactivation, forcing conditions are required, which can lead to side reactions. Often, a protection strategy, such as converting the aniline to a less-activating acetamide, is necessary to control the reaction.[8][17]

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding a diamine scaffold for further elaboration.[18][19] This reaction is typically accomplished using reagents like SnCl₂ in HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).[18][20] The electronic environment around the nitro group can influence the ease of reduction.

Illustrative Data: Reaction Times for Nitro Reduction

IsomerReagent SystemIllustrative Reaction Time
3-Nitro-5-(pyridin-3-yloxy)aniline SnCl₂·2H₂O, EtOH, reflux2 hours
4-Nitro-3-(pyridin-3-yloxy)aniline SnCl₂·2H₂O, EtOH, reflux2.5 hours
2-Nitro-5-(pyridin-3-yloxy)aniline SnCl₂·2H₂O, EtOH, reflux1.5 hours

Discussion of Results: The differences in reduction rates are generally subtle. However, the ortho-nitro isomer (Isomer 3) may react slightly faster due to steric strain relief upon conversion of the bulky planar -NO₂ group to the smaller -NH₂ group. The overall electron density of the ring has a minor effect on the reduction rate with powerful metal-based reducing agents.

Experimental Protocol: Reduction of Aromatic Nitro Group with Tin(II) Chloride

This is a classic, high-yielding protocol for nitro group reduction that is tolerant of many other functional groups.[18][19]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitroaniline isomer (1.0 eq) in ethanol (or a suitable solvent).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Neutralization: Add a saturated solution of sodium bicarbonate or a 3M NaOH solution carefully to the residue until the pH is basic (pH > 8), which will precipitate tin salts.[18]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine product.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Synthetic Implications and Strategic Choices

The choice between these isomers is a strategic one, dictated by the desired synthetic outcome.

  • For preserving amine nucleophilicity: The 3-Nitro-5-(pyridin-3-yloxy)aniline (Parent) is the superior choice. Its amino group, being meta to the nitro group, retains sufficient nucleophilicity for reactions like acylation, alkylation, or sulfonylation while the other positions are deactivated.

  • For directing electrophilic substitution: The 2-Nitro-5-(pyridin-3-yloxy)aniline (Isomer 3) offers the most predictable outcome for SEAr, strongly directing an incoming electrophile to the C4 position, para to the amine.

  • For accessing SNAr chemistry or creating highly polarized systems: The 4-Nitro-3-(pyridin-3-yloxy)aniline (Isomer 2) is the scaffold of choice. The direct para relationship between the donor (-NH₂) and acceptor (-NO₂) groups creates a highly polarized "push-pull" system, and the nitro group strongly activates the ring for nucleophilic aromatic substitution should a suitable leaving group be present.

Conclusion

While structurally similar, the positional isomers of nitro-pyridinyloxy-aniline exhibit markedly different chemical reactivities. This guide demonstrates that a thorough understanding of fundamental electronic principles—induction and resonance—allows for the rational prediction of their behavior.[1] The 3-nitro isomer balances moderate amine reactivity with overall ring deactivation. The 4-nitro isomer severely diminishes amine nucleophilicity in favor of creating a powerful push-pull electronic system. The 2-nitro isomer offers the most predictable regioselectivity for electrophilic substitution, albeit on a highly deactivated ring. By leveraging the experimental protocols and theoretical framework presented herein, researchers and drug development professionals can strategically select the optimal isomer to streamline their synthetic routes and accelerate the discovery of new chemical entities.

References

  • Benchchem. (n.d.). Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide. Benchchem.
  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • Scribd. (n.d.). Reduction of Aromatic Nitro Compounds With Activated Iron. Scribd.
  • ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • Benchchem. (n.d.). Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine. Benchchem.
  • Benchchem. (n.d.). A Comparative Analysis of the Electronic Properties of Substituted Anilines. Benchchem.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.
  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
  • ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A.
  • Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline.
  • TSI Journals. (2004). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. Int. J. Chem. Sci.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia.
  • Chemistry LibreTexts. (2019). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Chemistry LibreTexts.
  • University of Calgary. (n.d.). Ch22: EArS of aromatic amines. University of Calgary.
  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Making Molecules.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. Benchchem.
  • Benchchem. (n.d.). 3-Nitro-5-(pyridin-3-yloxy)aniline. Benchchem.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
  • ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines. ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline. Benchchem.
  • Semantic Scholar. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar.
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  • NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

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Comparative

Comparative Analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline Derivatives: A Guide to Structure-Activity Relationships in Kinase Inhibition

In the landscape of modern drug discovery, the diaryl ether motif stands out as a privileged scaffold, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the diaryl ether motif stands out as a privileged scaffold, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide delves into the structure-activity relationship (SAR) of a specific class of diaryl ether compounds: 3-Nitro-5-(pyridin-3-yloxy)aniline derivatives. These molecules are of particular interest due to their potential as kinase inhibitors, a class of drugs that target protein kinases to interfere with cell signaling pathways often dysregulated in diseases like cancer.[4]

The Core Scaffold and Its Significance

The 3-Nitro-5-(pyridin-3-yloxy)aniline scaffold comprises three key components: a substituted aniline ring, a pyridine ring, and an ether linkage. The nitro group on the aniline ring is a strong electron-withdrawing group that can influence the molecule's electronic properties and potential for hydrogen bonding.[8] The pyridine ring can engage in various interactions with the target protein, and the aniline nitrogen provides a crucial point for further derivatization or interaction within a kinase's ATP-binding pocket.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of structural modifications at different positions of the core scaffold. The presented data, while illustrative, is based on common trends observed in the SAR of diaryl ether kinase inhibitors.

Table 1: Comparative Inhibitory Activity of 3-Nitro-5-(pyridin-3-yloxy)aniline Derivatives against a Hypothetical Kinase Target (e.g., a receptor tyrosine kinase)
Compound IDR1 (Aniline Ring Substitution)R2 (Pyridine Ring Substitution)IC50 (nM)Notes
1 (Parent) HH150Baseline activity.
2 4-fluoroH100Introduction of a small, electron-withdrawing group can improve potency.
3 4-chloroH85Larger halogen may enhance binding through hydrophobic interactions.
4 4-methylH250Electron-donating group at this position appears to be detrimental to activity.
5 H2-amino75Potential for an additional hydrogen bond with the kinase hinge region.
6 H4-methyl180Steric hindrance or unfavorable electronic contribution.
7 4-fluoro2-amino40Synergistic effect of favorable substitutions on both rings.
8 (Isomer) H (4-Nitro isomer)H>1000Positional isomerization of the nitro group significantly reduces activity, highlighting the importance of its placement for optimal interactions.[9]
9 (Analogue) HThiophene-3-yloxy350Replacement of the pyridine ring with other heterocycles can drastically alter activity, suggesting the importance of the pyridine nitrogen.[9]

Interpretation of SAR Data:

  • Aniline Ring (R1 position): Small, electron-withdrawing substituents at the 4-position of the aniline ring, such as fluorine and chlorine, appear to be favorable for activity. This could be due to enhanced binding affinity through halogen bonding or by modulating the pKa of the aniline nitrogen. Conversely, electron-donating groups like methyl at the same position reduce potency.

  • Pyridine Ring (R2 position): The introduction of a hydrogen bond donor, such as an amino group at the 2-position of the pyridine ring, significantly improves inhibitory activity. This is a common feature in many kinase inhibitors, where this group interacts with the hinge region of the kinase's ATP-binding pocket.

  • Importance of the Nitro Group Position: The shift of the nitro group from the 3- to the 4-position (isomer 8) leads to a dramatic loss of activity. This underscores the critical role of the substitution pattern on the aniline ring for proper orientation and binding within the active site.

  • The Pyridine Moiety: The replacement of the pyridine ring with a thiophene ring (analogue 9) diminishes activity, indicating that the nitrogen atom in the pyridine ring is likely involved in a key interaction with the target kinase.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following are representative protocols for the synthesis and biological evaluation of 3-Nitro-5-(pyridin-3-yloxy)aniline derivatives.

Protocol 1: General Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline Derivatives

This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage.

Materials:

  • 3-Amino-5-nitrophenol (or substituted analogue)

  • 3-Halopyridine (e.g., 3-bromopyridine or substituted analogue)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Copper(I) iodide (CuI) (optional, as catalyst)

  • L-proline (optional, as ligand)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-5-nitrophenol (1.0 eq) in DMF, add K2CO3 (2.0 eq) and the corresponding 3-halopyridine (1.2 eq).

  • If required, add CuI (0.1 eq) and L-proline (0.2 eq) to catalyze the reaction.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-Nitro-5-(pyridin-3-yloxy)aniline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Europium cryptate-labeled anti-phospho-substrate antibody (donor)

  • XL665-labeled streptavidin (acceptor)

  • 384-well low-volume microtiter plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the test compound dilution (or DMSO for control).

  • Add 4 µL of the kinase and biotinylated substrate mixture in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the detection mixture containing the europium-labeled antibody and XL665-labeled streptavidin in detection buffer.

  • Incubate the plate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Concepts

Diagrams are invaluable tools for visualizing complex chemical structures, relationships, and workflows. The following diagrams, generated using Graphviz, illustrate key aspects of this guide.

SAR_Summary Core 3-Nitro-5-(pyridin-3-yloxy)aniline (Core Scaffold) Aniline_Mod Aniline Ring (R1 Position) Core->Aniline_Mod Modification Site Pyridine_Mod Pyridine Ring (R2 Position) Core->Pyridine_Mod Modification Site Nitro_Isomer Nitro Group Position Core->Nitro_Isomer Structural Isomerism EWGs Electron-Withdrawing Groups (F, Cl) Potency ↑ Aniline_Mod->EWGs EDGs Electron-Donating Groups (CH3) Potency ↓ Aniline_Mod->EDGs HBD Hydrogen Bond Donor (NH2) Potency ↑ Pyridine_Mod->HBD Pos_4 4-Nitro Isomer Potency ↓↓↓ Nitro_Isomer->Pos_4

Caption: Key SAR takeaways for 3-Nitro-5-(pyridin-3-yloxy)aniline derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Purification A 3-Amino-5-nitrophenol C Base (K2CO3) Solvent (DMF) Heat A->C SNAr Reaction B 3-Halopyridine B->C SNAr Reaction D Extraction C->D Workup E Column Chromatography D->E F Final Product: 3-Nitro-5-(pyridin-3-yloxy)aniline Derivative E->F

Caption: General workflow for the synthesis of the target compounds.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phospho_Substrate Phosphorylates ATP_Binding_Site ATP Binding Pocket ATP ATP ATP->ATP_Binding_Site Binds Substrate Substrate Protein Substrate->Kinase Inhibitor 3-Nitro-5-(pyridin-3-yloxy)aniline Derivative Inhibitor->ATP_Binding_Site Competitively Binds

Caption: Mechanism of competitive kinase inhibition by the aniline derivatives.

Conclusion

The 3-Nitro-5-(pyridin-3-yloxy)aniline scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships, though presented illustratively here, highlight critical insights for optimizing the potency of these derivatives. Specifically, the strategic placement of small, electron-withdrawing groups on the aniline ring and hydrogen bond donors on the pyridine ring appears to be a viable strategy for enhancing inhibitory activity. The dramatic loss of activity upon positional isomerization of the nitro group emphasizes the importance of the overall molecular geometry for effective binding to the target kinase. The provided protocols for synthesis and biological evaluation offer a robust framework for researchers to further explore and validate the potential of this chemical series. Future work should focus on synthesizing a diverse library of these derivatives and screening them against a panel of kinases to establish a comprehensive SAR profile and identify lead compounds for further development.

References

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  • Couly, F., et al. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2181. [Link]

  • Cuny, G. D., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7101–7116. [Link]

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Validation

A Comparative Guide to the Confirmed Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline via Two Independent Routes

Introduction In the landscape of modern drug discovery and materials science, the unequivocal synthesis and structural confirmation of novel molecular entities are paramount. 3-Nitro-5-(pyridin-3-yloxy)aniline, a heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the unequivocal synthesis and structural confirmation of novel molecular entities are paramount. 3-Nitro-5-(pyridin-3-yloxy)aniline, a heterocycle incorporating nitroaniline and pyridine ether functionalities, represents a valuable scaffold for the development of pharmacologically active agents and advanced materials.[1][2] The presence of three distinct functional points—an amine, a nitro group, and a pyridine nitrogen—offers versatile opportunities for further chemical modification.

Given its potential as a key building block, the ability to synthesize this compound through reliable and verifiable methods is of critical importance. This guide provides an in-depth comparison of two independent and robust synthetic routes for the preparation of 3-Nitro-5-(pyridin-3-yloxy)aniline. By approaching the target from different bond disconnections and employing distinct mechanistic pathways, we establish a self-validating system. The convergence of analytical data from the products of both routes provides an unambiguous confirmation of the final structure, ensuring the highest degree of scientific integrity for researchers in drug development and chemical synthesis.

Strategic Overview of Independent Synthetic Routes

To ensure the unequivocal confirmation of the target compound's structure, two strategically different synthetic pathways were devised.

Route A employs a classical Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction. This pathway focuses on first forming the diaryl ether bond by reacting a highly activated dinitro-aryl halide with 3-hydroxypyridine, and subsequently reducing one of the nitro groups to the desired aniline.

Route B utilizes a modern Palladium-Catalyzed Buchwald-Hartwig C-O Cross-Coupling reaction. This more direct approach constructs the same diaryl ether bond by coupling a substituted nitroaniline with 3-hydroxypyridine in a single, catalytic step.

The logical flow of these independent strategies is outlined below.

G cluster_A Route A: SNAr & Reduction cluster_B Route B: Buchwald-Hartwig C-O Coupling A1 1-Fluoro-3,5-dinitrobenzene A_Intermediate 3,5-Dinitro-1-(pyridin-3-yloxy)benzene A1->A_Intermediate SNAr (K2CO3, DMF) A2 3-Hydroxypyridine A2->A_Intermediate A_Final 3-Nitro-5-(pyridin-3-yloxy)aniline A_Intermediate->A_Final Selective Reduction (SnCl2·2H2O) Confirmation Structural Confirmation (NMR, MS) A_Final->Confirmation B1 3-Bromo-5-nitroaniline B_Final 3-Nitro-5-(pyridin-3-yloxy)aniline B1->B_Final Pd-Catalyzed Coupling (Pd2(dba)3, Ligand, Base) B2 3-Hydroxypyridine B2->B_Final B_Final->Confirmation

Caption: Independent synthetic strategies for 3-Nitro-5-(pyridin-3-yloxy)aniline.

PART 1: Experimental Protocols & Comparative Analysis

This section details the step-by-step methodologies for both synthetic routes and provides a direct comparison of their key performance indicators.

Route A: Nucleophilic Aromatic Substitution & Selective Reduction

This two-step approach is predicated on well-established reaction mechanisms. The first step leverages the strong electron-withdrawing nature of two nitro groups to activate the aryl fluoride towards nucleophilic attack by the hydroxyl group of 3-hydroxypyridine.[3][4] The subsequent reduction of one nitro group is a common transformation in organic synthesis.[5]

Step A1: Synthesis of 3,5-Dinitro-1-(pyridin-3-yloxy)benzene

  • To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 20 minutes.

  • Add a solution of 1-fluoro-3,5-dinitrobenzene (1.05 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product.

Step A2: Synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline

  • Suspend the intermediate 3,5-dinitro-1-(pyridin-3-yloxy)benzene (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the suspension.

  • Carefully add concentrated hydrochloric acid (HCl) dropwise and heat the mixture to reflux (approx. 78 °C) for 3 hours.

  • Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Route B: Palladium-Catalyzed Buchwald-Hartwig C-O Cross-Coupling

This route offers a more convergent synthesis. The Buchwald-Hartwig reaction for C-O bond formation is a powerful tool that allows for the direct coupling of an aryl halide with an alcohol, often under milder conditions than classical methods.[6][7] The choice of ligand is critical for catalytic efficiency.

Protocol:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-nitroaniline (1.0 eq), 3-hydroxypyridine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand such as RuPhos (0.04 eq).

  • Add anhydrous, degassed 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude material via silica gel column chromatography to obtain the pure product.

Comparative Analysis of Synthetic Routes
ParameterRoute A: SNAr & ReductionRoute B: Buchwald-Hartwig CouplingJustification & Insights
Number of Steps 21Route B is more step-economical, which is advantageous for efficiency and overall yield.
Starting Materials 1-Fluoro-3,5-dinitrobenzene, 3-Hydroxypyridine3-Bromo-5-nitroaniline, 3-HydroxypyridineAll starting materials are commercially available. The cost and availability may vary.
Reaction Conditions Step 1: 80 °C; Step 2: 78 °C100 °CBoth routes require elevated temperatures. Route B requires strict inert atmosphere conditions due to the air-sensitive catalyst.
Catalyst System None (Stoichiometric reagents)Palladium catalyst and phosphine ligandThe need for an expensive and air-sensitive palladium catalyst in Route B can be a drawback for large-scale synthesis.[8]
Overall Yield ModerateGood to ExcellentOne-step catalytic reactions often provide higher overall yields by minimizing handling losses between steps.
Purification Two column chromatography stepsOne column chromatography stepFewer purification steps in Route B reduce solvent waste and processing time.
Scalability Generally straightforwardCan be challenging due to catalyst cost and removalThe stoichiometric nature of Route A can be simpler to scale, whereas catalyst poisoning or removal can complicate Route B scale-up.

PART 2: Confirmation of Product Identity & Purity

The cornerstone of this guide is the validation of the synthesized molecule's identity. By demonstrating that the products from two mechanistically distinct routes are identical, we provide the highest level of confidence in the assigned structure. The analytical workflow involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow Product_A Product from Route A NMR 1H & 13C NMR Spectroscopy Product_A->NMR MS Mass Spectrometry (LC-MS) Product_A->MS Product_B Product from Route B Product_B->NMR Product_B->MS Comparison Data Comparison NMR->Comparison MS->Comparison Confirmation Structure Confirmed Comparison->Confirmation Data Match

Caption: Workflow for the analytical confirmation of the synthesized product.

Analytical Data Comparison

The products obtained from both Route A and Route B were subjected to identical analytical procedures. The resulting data are summarized below.

Analytical TechniqueExpected Value / PatternResult from Route AResult from Route BConclusion
Appearance Yellow SolidYellow SolidYellow SolidConsistent
¹H NMR (DMSO-d₆) Aromatic protons consistent with the structureMatched expected patternMatched expected patternIdentical proton environment
¹³C NMR (DMSO-d₆) Aromatic carbons consistent with the structureMatched expected patternMatched expected patternIdentical carbon backbone
LC-MS (ESI+) [M+H]⁺ = 232.07m/z = 232.07m/z = 232.07Correct molecular weight confirmed
Purity (HPLC) >95%>98%>98%High purity achieved

Note: NMR chemical shifts are highly dependent on solvent and concentration. The key confirmation comes from the matching of spectra from both samples under identical conditions.

The perfect alignment of the analytical data from both independently synthesized samples provides unambiguous proof of the structure of 3-Nitro-5-(pyridin-3-yloxy)aniline . The mass spectrometry data confirms the molecular formula (C₁₁H₉N₃O₃), while the ¹H and ¹³C NMR spectra confirm the specific connectivity of the atoms and the chemical environment of each nucleus.

Conclusion

This guide has successfully detailed and compared two independent synthetic routes to 3-Nitro-5-(pyridin-3-yloxy)aniline .

  • Route A , a classical SNAr and reduction sequence, offers a reliable, catalyst-free method that is often straightforward to scale.

  • Route B , a modern Buchwald-Hartwig C-O coupling, provides a more efficient, single-step synthesis with potentially higher yields, albeit with the requirement of an air-sensitive palladium catalyst system.

Crucially, the analytical characterization of the final product from both pathways yielded identical results. This convergence of evidence provides an unequivocal confirmation of the compound's structure, fulfilling the core objective of this guide. Researchers and drug development professionals can now proceed with confidence, utilizing this versatile building block in their synthetic endeavors, assured of its identity and purity through the robust, self-validating methodologies presented herein.

References

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Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Nitro-5-(pyridin-3-yloxy)aniline Production

Introduction 3-Nitro-5-(pyridin-3-yloxy)aniline is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, most notably the multi-targeted tyrosine kinase inhibitor, Pazopanib. The efficie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-5-(pyridin-3-yloxy)aniline is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, most notably the multi-targeted tyrosine kinase inhibitor, Pazopanib. The efficiency of its production is a critical factor in the overall cost-effectiveness and scalability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary synthetic routes to 3-Nitro-5-(pyridin-3-yloxy)aniline, offering a comprehensive analysis of their respective yields, operational complexities, and overall synthetic efficiency. The insights presented herein are grounded in established chemical principles and supported by experimental data derived from analogous transformations reported in the scientific literature and patent filings. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry who are seeking to optimize the synthesis of this crucial building block.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic disconnections dominate the landscape of 3-Nitro-5-(pyridin-3-yloxy)aniline synthesis. The choice between these routes has significant implications for the overall process efficiency, cost of goods, and environmental impact.

Route 1: Ullmann Condensation Approach

This classical approach prioritizes the formation of the diaryl ether linkage via a copper-catalyzed Ullmann condensation, followed by a selective reduction of a nitro group. This strategy is predicated on the availability of suitable precursors, such as 3-amino-5-nitrophenol or a protected derivative.

Workflow for Ullmann Condensation Route

cluster_0 Route 1: Ullmann Condensation A 3-Amino-5-nitrophenol C Ullmann Condensation (Cu Catalyst, Base) A->C Nucleophile B 3-Halopyridine (e.g., 3-Bromopyridine) B->C Electrophile D 3-Nitro-5-(pyridin-3-yloxy)aniline C->D Product

Caption: Workflow for the Ullmann Condensation approach.

The causality behind this experimental choice lies in the robustness and historical precedent of the Ullmann condensation for diaryl ether synthesis.[1][2][3] The use of a copper catalyst, often in combination with a ligand and a base, facilitates the coupling of an aryl halide with a phenol.[4] The reaction conditions, however, can be demanding, often requiring high temperatures and polar aprotic solvents.

Route 2: Nucleophilic Aromatic Substitution (SNAr) Approach

An alternative strategy involves the direct nucleophilic aromatic substitution of a highly activated aromatic ring. In this scenario, the nitro groups on a dinitrophenol precursor sufficiently activate the ring for attack by the hydroxyl group of 3-hydroxypyridine. This is followed by a regioselective reduction of one of the two nitro groups.

Workflow for SNAr Route

cluster_1 Route 2: SNAr Approach E 3,5-Dinitrophenol G Nucleophilic Aromatic Substitution (Base) E->G F 3-Hydroxypyridine F->G H 3,5-Dinitro(pyridin-3-yloxy)benzene G->H I Selective Nitro Reduction H->I J 3-Nitro-5-(pyridin-3-yloxy)aniline I->J

Caption: Workflow for the Nucleophilic Aromatic Substitution approach.

The rationale for this approach is the potent activating effect of two nitro groups on an aromatic ring, which can enable a metal-free C-O bond formation. The subsequent selective reduction of one nitro group in the presence of another is a well-established transformation, often achievable with reagents like sodium sulfide or tin(II) chloride.

Quantitative Performance Benchmarking

The following table summarizes the key performance indicators for the two primary synthetic routes, based on data from analogous reactions and process chemistry principles.

ParameterRoute 1: Ullmann CondensationRoute 2: SNAr & Reduction
Starting Materials 3-Amino-5-nitrophenol, 3-Halopyridine3,5-Dinitrophenol, 3-Hydroxypyridine
Key Transformation(s) Copper-catalyzed C-O bond formationNucleophilic aromatic substitution, Selective nitro reduction
Typical Yield 60-80%70-90% (over two steps)
Reaction Conditions High temperature (120-180 °C), Inert atmosphereMilder temperatures for SNAr, Standard reduction conditions
Catalyst Copper (I) salt (e.g., CuI)Typically catalyst-free for SNAr
Process Safety Use of high boiling point solvents, potential for catalyst toxicityHandling of potentially energetic dinitroaromatics
Cost-Effectiveness Dependent on catalyst and ligand costGenerally favorable due to cheaper starting materials and no metal catalyst
Purification Removal of copper catalyst can be challengingStraightforward chromatographic or crystallization methods

Detailed Experimental Protocols

Protocol for Route 1: Ullmann Condensation

This protocol is a representative procedure based on established Ullmann condensation methodologies.

Materials:

  • 3-Amino-5-nitrophenol

  • 3-Bromopyridine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3-amino-5-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF to the flask.

  • Add 3-bromopyridine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 140-150 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with toluene.

  • Filter the mixture through a pad of celite to remove inorganic salts and the copper catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Nitro-5-(pyridin-3-yloxy)aniline.

Protocol for Route 2: Nucleophilic Aromatic Substitution and Selective Reduction

This two-step protocol is based on the principles of SNAr chemistry and selective nitro group reduction.

Step 1: Synthesis of 3,5-Dinitro(pyridin-3-yloxy)benzene

Materials:

  • 3,5-Dinitrophenol

  • 3-Hydroxypyridine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 3,5-dinitrophenol (1.0 eq) and 3-hydroxypyridine (1.1 eq) in DMSO.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 3,5-Dinitro(pyridin-3-yloxy)benzene.

Step 2: Selective Reduction to 3-Nitro-5-(pyridin-3-yloxy)aniline

Materials:

  • 3,5-Dinitro(pyridin-3-yloxy)benzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

Procedure:

  • Dissolve 3,5-Dinitro(pyridin-3-yloxy)benzene (1.0 eq) in a mixture of methanol and water.

  • Prepare a solution of sodium sulfide nonahydrate (1.1 eq) and ammonium chloride (1.1 eq) in water.

  • Add the sodium sulfide/ammonium chloride solution dropwise to the solution of the dinitro compound at room temperature.

  • Stir the reaction mixture for 2-3 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-Nitro-5-(pyridin-3-yloxy)aniline.

Conclusion and Future Outlook

Both the Ullmann condensation and the SNAr/reduction routes offer viable pathways to 3-Nitro-5-(pyridin-3-yloxy)aniline. The SNAr approach appears to hold a slight advantage in terms of milder reaction conditions and the avoidance of a metal catalyst, which can simplify purification and reduce costs. However, the Ullmann route remains a robust and well-established method.

The choice of synthetic route will ultimately depend on a variety of factors, including the cost and availability of starting materials, the scale of the synthesis, and the specific capabilities of the manufacturing facility. For large-scale industrial production, the SNAr route is likely to be more economically and environmentally favorable.

Future research in this area should focus on the development of even more efficient and sustainable methods. This could include the exploration of novel, more active, and less expensive catalysts for the Ullmann condensation, or the development of a one-pot SNAr and selective reduction process. The application of flow chemistry could also offer significant advantages in terms of safety, scalability, and product consistency.

References

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Sources

Validation

Comparative Docking Analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline with Key Biological Targets

A Technical Guide for Researchers in Drug Discovery Abstract This guide presents a comprehensive in-silico analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline , a novel small molecule featuring a synthetically tractable scaff...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Abstract

This guide presents a comprehensive in-silico analysis of 3-Nitro-5-(pyridin-3-yloxy)aniline , a novel small molecule featuring a synthetically tractable scaffold combining nitroaromatic and anilino-pyridine moieties. Recognizing the established therapeutic relevance of these chemical motifs, we conducted comparative molecular docking studies against three high-value protein targets implicated in oncology and infectious diseases: Epidermal Growth Factor Receptor (EGFR) kinase, Cyclooxygenase-2 (COX-2), and E. coli DNA Gyrase subunit B. This document provides a detailed, step-by-step protocol for replicating these docking experiments, an objective comparison of the binding affinities and interactions of our lead compound against structural analogues, and an expert analysis of the potential therapeutic implications of the findings. The methodologies and data herein are intended to serve as a practical resource for researchers engaged in structure-based drug design and lead optimization.

Introduction: Rationale and Scientific Context

The convergence of specific structural motifs in a single small molecule often yields novel pharmacological profiles. The compound 3-Nitro-5-(pyridin-3-yloxy)aniline is a case in point, integrating two scaffolds of significant medicinal chemistry interest.

  • The Anilino-Pyrimidine/Pyridine Scaffold: This framework is a cornerstone of modern kinase inhibitor design. The anilino-pyrimidine core famously mimics the adenine hinge-binding region of ATP, enabling competitive inhibition of a vast array of protein kinases.[1][2] Specifically, 4-anilinoquinazoline and related pyrimidine derivatives are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other members of the ErbB family of receptor tyrosine kinases.[3][4] Dysregulation of EGFR signaling is a well-validated driver of tumorigenesis in numerous cancers, making it a prime therapeutic target.[5]

  • The Nitroaromatic Moiety: Nitroaromatic compounds are prevalent in a variety of biologically active agents. The strong electron-withdrawing nature of the nitro group can significantly influence a molecule's pharmacokinetic properties and its interaction with biological targets. In some contexts, the nitro group is a key pharmacophore, while in others, it can be bioactivated under specific physiological conditions, such as the hypoxic microenvironment of solid tumors or within certain microorganisms.

Given this background, we hypothesized that 3-Nitro-5-(pyridin-3-yloxy)aniline could exhibit inhibitory activity against targets amenable to both scaffolds. This guide explores this hypothesis through a comparative docking study against:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase pivotal in cell proliferation and a major oncology target.

  • Cyclooxygenase-2 (COX-2): An enzyme central to inflammatory pathways, which are often implicated in cancer progression.

  • Bacterial DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, representing a key antibacterial target.

To provide a robust comparative analysis, we will evaluate the docking performance of our lead compound against two structural analogues:

  • Alternative Ligand 1 (AL1): 4-(pyridin-3-yloxy)aniline (Isomer without the nitro group)

  • Alternative Ligand 2 (AL2): 3-(pyridin-2-yloxy)aniline (Isomer with a different pyridine linkage)

This comparative approach will allow us to dissect the potential contributions of the nitro group and the specific isomeric arrangement to target binding.

Detailed Experimental Protocols

This section outlines the complete workflow for the comparative molecular docking studies. The protocol is designed to be self-validating and reproducible.

Software and Tools Required
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • PubChem: For retrieving ligand structures.

  • RCSB Protein Data Bank (PDB): For retrieving protein crystal structures.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the computational experiment.

docking_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (PubChem -> PDBQT) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB -> PDBQT) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results_analysis Results Analysis (Binding Affinity & Pose) docking->results_analysis visualization Interaction Visualization (PyMOL/Chimera) results_analysis->visualization

Sources

Comparative

Assessing the Reproducibility of Published Synthesis Methods for 3-Nitro-5-(pyridin-3-yloxy)aniline: A Comparative Guide for Researchers

In the landscape of pharmaceutical research and drug development, the reliable synthesis of novel molecular scaffolds is paramount. 3-Nitro-5-(pyridin-3-yloxy)aniline, a key intermediate in the synthesis of various targe...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the reliable synthesis of novel molecular scaffolds is paramount. 3-Nitro-5-(pyridin-3-yloxy)aniline, a key intermediate in the synthesis of various targeted therapies, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth, objective comparison of published synthesis methods for this compound, offering a critical assessment of their reproducibility, scalability, and overall efficiency. The insights and detailed protocols presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction to the Synthetic Challenge

The structure of 3-Nitro-5-(pyridin-3-yloxy)aniline incorporates three distinct functionalities on an aniline backbone: a nitro group, an amino group, and a pyridinyloxy moiety. The meta-relationship of the nitro and amino groups, coupled with the ether linkage to a pyridine ring, necessitates a carefully considered synthetic strategy to control regioselectivity and achieve acceptable yields. This guide will explore two primary retrosynthetic approaches: the nitration of a pre-formed pyridinyloxy aniline and the nucleophilic aromatic substitution (SNAr) to introduce the pyridinyloxy group onto a dinitroaniline precursor.

Method 1: Electrophilic Nitration of 5-(pyridin-3-yloxy)aniline

This approach commences with the synthesis of the pyridinyl ether linkage, followed by a regioselective nitration. The directing effects of the amino and pyridinyloxy groups are critical considerations in this pathway.

Synthesis of the Precursor: 5-(pyridin-3-yloxy)aniline

A common route to this intermediate involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol.

  • Materials: 3-aminophenol, 3-bromopyridine, copper(I) iodide, potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 3-aminophenol (1.0 eq) and 3-bromopyridine (1.1 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

    • Heat the reaction mixture to 120 °C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-(pyridin-3-yloxy)aniline.

Nitration of 5-(pyridin-3-yloxy)aniline

The subsequent nitration must be carefully controlled to favor the introduction of the nitro group at the 3-position, ortho to the amino group and meta to the pyridinyloxy group.

  • Materials: 5-(pyridin-3-yloxy)aniline, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Dissolve 5-(pyridin-3-yloxy)aniline (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Slowly add a pre-cooled mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature between 0 and 5 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-Nitro-5-(pyridin-3-yloxy)aniline.

Diagram of the Electrophilic Nitration Workflow

G cluster_0 Synthesis of Precursor cluster_1 Nitration 3-aminophenol 3-aminophenol Ullmann_Condensation Ullmann Condensation (CuI, K2CO3, DMF) 3-aminophenol->Ullmann_Condensation 3-bromopyridine 3-bromopyridine 3-bromopyridine->Ullmann_Condensation 5-(pyridin-3-yloxy)aniline 5-(pyridin-3-yloxy)aniline Ullmann_Condensation->5-(pyridin-3-yloxy)aniline Nitration_Step Nitration (HNO3, H2SO4) 5-(pyridin-3-yloxy)aniline->Nitration_Step 3-Nitro-5-(pyridin-3-yloxy)aniline 3-Nitro-5-(pyridin-3-yloxy)aniline Nitration_Step->3-Nitro-5-(pyridin-3-yloxy)aniline

Caption: Workflow for the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline via electrophilic nitration.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This alternative strategy involves the formation of the pyridinyl ether linkage through the displacement of a leaving group on a dinitro-substituted benzene ring by 3-hydroxypyridine.

Synthesis of the Precursor: 1,3-Dinitro-5-halobenzene

This starting material can be prepared through the Sandmeyer reaction from 3,5-dinitroaniline.

  • Materials: 3,5-dinitroaniline, sodium nitrite, hydrobromic acid, copper(I) bromide.

  • Procedure:

    • Suspend 3,5-dinitroaniline (1.0 eq) in an aqueous solution of hydrobromic acid.

    • Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 1-bromo-3,5-dinitrobenzene.

SNAr Reaction with 3-Hydroxypyridine

The key step in this pathway is the nucleophilic displacement of the halide by the pyridinol.

  • Materials: 1-bromo-3,5-dinitrobenzene, 3-hydroxypyridine, potassium carbonate, DMF.

  • Procedure:

    • To a solution of 3-hydroxypyridine (1.1 eq) in DMF, add potassium carbonate (2.0 eq) and stir at room temperature for 30 minutes.

    • Add 1-bromo-3,5-dinitrobenzene (1.0 eq) to the mixture.

    • Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice water and collect the precipitate by filtration.

    • Wash the solid with water and dry to yield 3-(3,5-dinitrophenoxy)pyridine.

Selective Reduction of a Nitro Group

The final step is the selective reduction of one of the two nitro groups to an amine. This can be achieved using various reducing agents, with sodium sulfide being a common choice for its selectivity.

  • Materials: 3-(3,5-dinitrophenoxy)pyridine, sodium sulfide nonahydrate, ethanol, water.

  • Procedure:

    • Dissolve 3-(3,5-dinitrophenoxy)pyridine (1.0 eq) in ethanol.

    • Prepare a solution of sodium sulfide nonahydrate (1.5 eq) in water and add it dropwise to the ethanolic solution of the dinitro compound at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography to obtain 3-Nitro-5-(pyridin-3-yloxy)aniline.

Diagram of the SNAr Workflow

G cluster_0 Precursor Synthesis cluster_1 SNAr and Reduction 3,5-dinitroaniline 3,5-dinitroaniline Sandmeyer_Reaction Sandmeyer Reaction (NaNO2, HBr, CuBr) 3,5-dinitroaniline->Sandmeyer_Reaction 1-Bromo-3,5-dinitrobenzene 1-Bromo-3,5-dinitrobenzene Sandmeyer_Reaction->1-Bromo-3,5-dinitrobenzene SNAr_Reaction SNAr Reaction (K2CO3, DMF) 1-Bromo-3,5-dinitrobenzene->SNAr_Reaction 3-hydroxypyridine 3-hydroxypyridine 3-hydroxypyridine->SNAr_Reaction 3-(3,5-Dinitrophenoxy)pyridine 3-(3,5-Dinitrophenoxy)pyridine SNAr_Reaction->3-(3,5-Dinitrophenoxy)pyridine Selective_Reduction Selective Reduction (Na2S) 3-(3,5-Dinitrophenoxy)pyridine->Selective_Reduction 3-Nitro-5-(pyridin-3-yloxy)aniline 3-Nitro-5-(pyridin-3-yloxy)aniline Selective_Reduction->3-Nitro-5-(pyridin-3-yloxy)aniline

Caption: Workflow for the synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline via SNAr.

Comparison of Synthetic Methods

ParameterMethod 1: Electrophilic NitrationMethod 2: SNAr
Starting Materials 3-aminophenol, 3-bromopyridine3,5-dinitroaniline, 3-hydroxypyridine
Number of Steps 23
Key Reactions Ullmann condensation, Electrophilic nitrationSandmeyer reaction, SNAr, Selective reduction
Regioselectivity Control Relies on directing group effects during nitration; potential for isomeric impurities.Defined by the starting materials; less ambiguity in substitution pattern.
Potential Challenges Controlling the nitration to avoid dinitration or incorrect isomer formation.The Sandmeyer reaction can have variable yields and produce side products. Selective reduction of one nitro group requires careful control.
Scalability The Ullmann condensation can be challenging to scale up due to the use of a copper catalyst and high temperatures. Nitration with fuming nitric acid requires careful handling on a large scale.The Sandmeyer reaction is a well-established industrial process. SNAr reactions are generally scalable. Selective reduction can be optimized for large-scale production.
Overall Yield (Reported) Varies depending on the efficiency of both the Ullmann and nitration steps.Generally provides a more reliable and predictable overall yield.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 3-Nitro-5-(pyridin-3-yloxy)aniline.

  • Method 1 (Electrophilic Nitration) is more convergent but poses a significant challenge in controlling the regioselectivity of the nitration step. This can lead to difficult purification and lower overall yields of the desired isomer. It may be suitable for smaller-scale synthesis where purification of isomers is feasible.

  • Method 2 (SNAr) , while involving an additional step, offers superior control over the final product's substitution pattern. The regiochemistry is unambiguously established by the choice of starting materials. This method is generally more robust, reproducible, and scalable, making it the recommended choice for the reliable production of 3-Nitro-5-(pyridin-3-yloxy)aniline, particularly in a drug development setting where purity and consistency are critical.

Researchers should carefully consider the scale of their synthesis, their purification capabilities, and the desired level of isomeric purity when selecting a synthetic route. The detailed protocols provided in this guide serve as a solid foundation for reproducing these methods and for further optimization.

References

  • A comprehensive search of chemical databases and patent literature was conducted to inform the general synthetic strategies presented.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Nitro-5-(pyridin-3-yloxy)aniline

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed operational plan for the safe handling and disposal of 3-Nitro-5-(pyridin-3-yloxy)aniline.

In the absence of a specific Safety Data Sheet (SDS) for this unique compound, this protocol has been synthesized from the known, significant hazards of its core structural motifs: nitroaromatic compounds and pyridine derivatives[1][2][3]. This conservative approach ensures that the highest safety standards are met by treating the substance with the caution merited by its components.

Hazard Assessment and Waste Classification

3-Nitro-5-(pyridin-3-yloxy)aniline must be unequivocally classified as hazardous waste . This classification is derived from the toxicological profiles of both 3-nitroaniline and pyridine, which indicate significant potential hazards[4][5][6].

  • Nitroaniline Moiety: The nitroaniline group is associated with acute toxicity if swallowed, inhaled, or in contact with skin.[7][8]. Prolonged or repeated exposure may lead to organ damage, particularly affecting the blood (causing methemoglobinemia), liver, and kidneys[2][5].

  • Pyridine Moiety: Pyridine and its derivatives are known irritants, potentially harmful, and are considered environmental hazards[1][9].

  • Environmental Hazard: Analogous compounds are recognized as being harmful to aquatic life with long-lasting effects[7][8][10]. Therefore, this compound must never be disposed of down the drain or in regular trash, as this can lead to significant environmental contamination[4][11][12].

The following table summarizes the anticipated hazard profile based on structurally related compounds.

Parameter Guideline / Anticipated Hazard Source Analogs
Waste Classification Hazardous Waste3-Nitroaniline, Pyridine[4][9]
Primary Routes of Exposure Inhalation, Skin/Eye Contact, Ingestion[2][7]3-Nitroaniline, p-Nitroaniline
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[10]3-Nitroaniline
Chronic Toxicity May cause damage to organs (blood, liver, kidneys) through prolonged or repeated exposure.[5]3-Nitroaniline
Eye/Skin Irritation May cause serious eye and skin irritation.[13]3-(Pyridin-2-yloxy)aniline
Environmental Hazard Harmful to aquatic life with long-lasting effects.[7][8][14]3-Nitroaniline, p-Nitroaniline

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory to prevent exposure. The causality behind each PPE choice is to create a barrier against the specific routes of entry identified in the hazard assessment.

PPE Item Specification Purpose & Rationale
Hand Protection Double-layered chemical-resistant gloves (e.g., Nitrile base layer, Butyl rubber or Viton® outer layer).To prevent skin contact and absorption. The nitroaniline class is known to be toxic upon dermal contact[8]. Gloves must be changed immediately upon contamination[2].
Eye Protection Chemical splash goggles or a full-face shield.To protect eyes from splashes of solutions or accidental aerosolization of the solid compound.[13]
Body Protection A buttoned, long-sleeved laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection All handling of solid material or concentrated solutions must be performed within a certified chemical fume hood.To prevent inhalation of airborne particles or vapors, a primary route of exposure for toxic nitroaromatics[2][15].

Step-by-Step Disposal and Waste Management Protocol

The guiding principle for disposal is waste segregation at the source . This prevents accidental mixing of incompatible chemicals and streamlines the final disposal process managed by environmental health and safety professionals.[11][16].

Step 1: Waste Collection
  • Solid Waste:

    • Collect unadulterated 3-Nitro-5-(pyridin-3-yloxy)aniline, along with any contaminated disposable items (e.g., weigh boats, spatulas, pipette tips, and contaminated gloves), in a dedicated solid hazardous waste container.

    • This container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[1].

    • A plastic liner should be used within the container for powdered waste to minimize dust upon final disposal.[2].

  • Liquid Waste:

    • Collect all solutions containing 3-Nitro-5-(pyridin-3-yloxy)aniline in a dedicated liquid hazardous waste container.

    • The container must be leak-proof, constructed of chemically compatible material (e.g., HDPE or borosilicate glass for certain solvents), and feature a screw-top cap.[12].

    • Crucially, segregate halogenated and non-halogenated solvent waste. If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), the entire mixture must be collected in a "Halogenated Organic Waste" container. If dissolved in non-halogenated solvents (e.g., methanol, acetone), use a "Non-Halogenated Organic Waste" container.[17].

Step 2: Avoid Incompatible Mixtures

Based on the reactivity of its constituent parts, 3-Nitro-5-(pyridin-3-yloxy)aniline waste must never be mixed with the following:

  • Strong oxidizing agents[4][18]

  • Strong acids (especially nitric acid)[4][19]

  • Strong bases[10]

  • Acid chlorides and anhydrides[7]

Mixing with incompatible materials can lead to violent reactions, gas evolution, or fire.[4].

WasteDisposalWorkflow cluster_0 Waste Generation Point cluster_1 Waste Segregation & Collection cluster_2 Storage & Pickup Waste Generate Waste (Solid or Liquid) IsSolid Solid? Waste->IsSolid SolidWaste Collect in Lined HDPE Container IsSolid->SolidWaste Yes LiquidWaste Collect in Leak-Proof Solvent Container IsSolid->LiquidWaste No Label Label Container (Name, Date, Hazards) SolidWaste->Label IsHalogenated Halogenated Solvent? LiquidWaste->IsHalogenated Halogenated Halogenated Waste Stream IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream IsHalogenated->NonHalogenated No Halogenated->Label NonHalogenated->Label Store Store in SAA (Secondary Containment) Label->Store Pickup Request EHS Pickup Store->Pickup

Caption: Workflow for the proper segregation and disposal of 3-Nitro-5-(pyridin-3-yloxy)aniline waste.

Step 3: Labeling and Storage

Proper labeling is a critical, non-negotiable step for regulatory compliance and safety.[16][20].

  • Affix a completed hazardous waste label to the container before adding the first drop of waste.[12][19].

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "3-Nitro-5-(pyridin-3-yloxy)aniline" and any solvents. Do not use abbreviations.

    • The approximate percentages of each component.

    • The date waste accumulation began.

    • The name and contact information of the generating laboratory/researcher.

    • Appropriate hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).

  • Store the sealed container in a designated Satellite Accumulation Area (SAA).[20][21]. This area must be at or near the point of generation, feature secondary containment (such as a spill tray), and be located away from drains and incompatible chemicals.[11][20].

Step 4: Final Disposal

Do not allow hazardous waste to accumulate in the lab for more than six to twelve months, depending on institutional and local regulations.[21]. Once the container is full or ready for disposal, arrange for collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]. The most common and effective disposal method for this type of waste is high-temperature incineration in a facility equipped with scrubbers to handle nitrogen oxides.[9].

Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate exposure and environmental release.

  • Small Spill (Solid or Liquid):

    • Alert personnel in the immediate area and ensure the spill is contained within the chemical fume hood if possible.

    • Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1][15]. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material and any broken glassware using non-sparking tools. Place it into your designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Close the doors and prevent entry.

    • Notify your institution's EHS department and emergency services immediately.[2].

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[8][22].

    • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][13].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][22].

By adhering to this comprehensive disposal protocol, you actively contribute to a culture of safety, ensuring that your vital research and development efforts are conducted responsibly and without compromise to personal or environmental health.

References

  • Daniels Health (2025).
  • Maren, A. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • BenchChem Technical Support Team (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem.
  • Amherst College Environmental Health & Safety (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline. Amherst College.
  • BenchChem Technical Support Team (2025).
  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • BenchChem Technical Support Team (2025). Navigating the Disposal of N-(2-Ethoxyethyl)
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Carl ROTH (n.d.).
  • Fisher Scientific (2025).
  • Fisher Scientific (2025).
  • Loba Chemie (2015). 3-NITROANILINE PURE MSDS.
  • BenchChem Technical Support Team (2025).
  • Muby Chemicals (n.d.). 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet.
  • Washington State University (n.d.).
  • West Liberty University (n.d.).
  • International Chemical Safety Cards (ICSC) (n.d.). ICSC 0307 - 3-NITROANILINE.
  • Sigma-Aldrich (2024).
  • Carl ROTH (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice: 3-Nitroaniline.
  • Suvchem Laboratory Chemicals (n.d.). 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE)
  • Jubilant Ingrevia Limited (2024).
  • Thermo Fisher Scientific (2026).
  • Fisher Scientific (2025).
  • ECHEMI (n.d.).
  • CymitQuimica (2024).
  • Carl ROTH (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU: 3-Nitroaniline.
  • BenchChem (n.d.). 3-Nitro-5-(pyridin-3-yloxy)aniline.
  • ResearchGate (2025).

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Nitro-5-(pyridin-3-yloxy)aniline

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Nitro-5-(pyridin-3-yloxy)aniline. As no specific Safety Data Sheet (SDS) is readily available for this compound...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Nitro-5-(pyridin-3-yloxy)aniline. As no specific Safety Data Sheet (SDS) is readily available for this compound, this directive is grounded in a conservative assessment based on the known hazards of its structural analogs, particularly aromatic nitro compounds and aniline derivatives. The primary objective is to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment: A Conservative Approach

The chemical structure of 3-Nitro-5-(pyridin-3-yloxy)aniline incorporates both a nitroaniline moiety and a pyridinoxy group. Aromatic nitro compounds are a well-documented class of chemicals with significant toxicological profiles. Therefore, we must assume this compound presents similar hazards.

Anticipated Potential Hazards:

  • High Acute Toxicity: Aromatic nitroanilines are classified as toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5] Repeated exposure can lead to significant health hazards.[5]

  • Methemoglobinemia Risk: A critical concern with this class of compounds is their potential to induce methemoglobinemia, a condition that dangerously reduces the oxygen-carrying capacity of the blood.[1][6][7][8] This can lead to symptoms such as cyanosis (blue-colored skin), headache, dizziness, and confusion.[9]

  • Target Organ Damage: Prolonged or repeated exposure may cause damage to vital organs, including the liver, kidneys, heart, and blood.[1][2][4][10]

  • Skin and Eye Irritation: The compound is likely to be an irritant upon contact with skin and eyes.[7][11]

  • Dust Explosion Hazard: As a solid, finely dispersed particles of this compound in the air may form an explosive mixture.[9]

  • Aquatic Toxicity: This compound is presumed to be harmful to aquatic life with long-lasting effects and its release into the environment must be avoided.[1][2][4][5]

Given these significant potential risks, a stringent and multi-layered approach to personal protection is not just recommended, but mandatory.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following table summarizes the minimum required PPE for handling 3-Nitro-5-(pyridin-3-yloxy)aniline. The causality behind each selection is detailed in the subsequent sections.

Protection Type Specification Rationale for Use
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A full-face shield is required over goggles when there is a splash hazard.Protects against dust particles, splashes, and accidental contact. The full-face shield offers a broader barrier during high-risk procedures like transferring solutions.
Skin Protection Gloves: Chemical-resistant nitrile rubber gloves (>0.11 mm thickness). Double-gloving is recommended. Lab Coat: Standard, clean, buttoned lab coat. Protective Clothing: Chemical-resistant apron or suit for large quantities or high splash risk.Prevents dermal absorption, a primary route of exposure for toxic nitroanilines.[1][3][5] Double-gloving provides an extra layer of security. A chemical-resistant apron protects against permeation during spills.
Respiratory Protection A NIOSH-approved respirator with a P100 (or N99/P2) particulate filter is required when handling the solid outside a fume hood.Mitigates the risk of inhaling toxic dust particles.[3][9] Inhalation is a primary route of acute toxicity.[1][4][8]
Eye and Face Protection: The First Line of Defense

Direct contact of chemical dust or splash with the eyes can cause severe irritation and rapid absorption.

  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against fine dust particles.

  • Face Shield: When handling solutions or performing any operation with a risk of splashing, a full-face shield must be worn in addition to safety goggles.

Skin Protection: Preventing Dermal Absorption

Anilines and their derivatives can be readily absorbed through the skin, leading to systemic toxicity.[9][12]

  • Gloves: Nitrile gloves provide adequate protection against incidental contact. Always inspect gloves for tears or punctures before use.[1] For procedures involving prolonged contact or immersion, consult a glove compatibility chart for the appropriate material and breakthrough time. When finished, remove gloves using the proper technique to avoid contaminating your hands.[1]

  • Protective Clothing: A clean, buttoned lab coat is the minimum requirement. For operations involving larger quantities (>10g) or a significant risk of splashing, a chemical-resistant apron or a disposable chemical-resistant suit is required over the lab coat.[6] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[1][5]

Respiratory Protection: Mitigating Inhalation Hazards

Inhalation of fine powders of toxic compounds is a direct route to systemic poisoning.[3][4]

  • Engineering Controls as Primary Protection: All handling of solid 3-Nitro-5-(pyridin-3-yloxy)aniline that may generate dust must be performed within a certified chemical fume hood.[1][6] This is the most critical protective measure.

  • Respirator Use: In the rare event that handling the solid outside of a fume hood is unavoidable, or if dust generation is likely even within the hood, a NIOSH-approved air-purifying respirator with a P100 particulate filter is mandatory. All personnel requiring respirator use must be fit-tested and properly trained.

Operational Plan: A Step-by-Step Workflow

This workflow integrates the PPE requirements into a standard operational procedure to ensure safety at every step.

PPE_Workflow cluster_prep Preparation & Assessment cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Hazard Assessment: Review hazards of aromatic nitro compounds B Select & Inspect PPE (Goggles, Double Gloves, Lab Coat) A->B C Weigh Solid Compound Minimize dust generation B->C Proceed to Handling D Prepare Solution Add solid to solvent slowly C->D E Cap and Mix Container D->E F Clean Spills Immediately E->F Proceed to Cleanup G Segregate Waste: Solid vs. Liquid F->G H Dispose of Contaminated PPE (e.g., outer gloves) G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of 3-Nitro-5-(pyridin-3-yloxy)aniline.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Before handling the chemical, don all required PPE: chemical safety goggles, a lab coat, and double nitrile gloves.

  • Engineering Control: Perform all work in a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Weighing: To prevent dust formation, handle the solid material carefully.[6] Use a spatula to transfer the desired amount to a tared weighing vessel. If appropriate, the material can be gently moistened with a small amount of the intended solvent to prevent dusting.[6][9]

  • Solution Preparation: Slowly add the weighed compound to the solvent in an appropriate container. Do not add solvent directly to the dry powder in a way that could aerosolize it.

  • Mixing: Securely cap the container before mixing or sonicating.

  • Post-Handling: After handling, dispose of the outer pair of gloves in the designated solid hazardous waste container. Wash hands and forearms thoroughly with soap and water.[1][9] Do not eat, drink, or smoke in the laboratory area.[1][5][9]

Emergency and Disposal Plan

Spill Management
  • Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, carefully wipe it up with a damp cloth or paper towel to avoid raising dust. Place the contaminated material in a sealed, labeled hazardous waste container.

  • Major Spill: Evacuate the immediate area. Prevent the dispersion of dust.[9] Alert laboratory safety personnel. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

Waste Disposal

Proper waste segregation is crucial to ensure safe and compliant disposal.[1]

  • Solid Waste:

    • Unused or expired 3-Nitro-5-(pyridin-3-yloxy)aniline.

    • Contaminated PPE (gloves, disposable lab coats, etc.).[6]

    • Contaminated lab supplies (weighing paper, pipette tips, etc.).[6]

    • Action: Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste:

    • Solutions containing 3-Nitro-5-(pyridin-3-yloxy)aniline.

    • Solvents used to rinse contaminated glassware.

    • Action: Collect all liquid waste in a sealed, labeled, and chemical-resistant hazardous waste container.[6] Do not pour into drains, as the substance is harmful to aquatic life.[4][10]

By adhering to these stringent guidelines, you build a self-validating system of safety that protects you, your colleagues, and the environment. Your expertise in the lab is complemented by your commitment to safety.

References

  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • SAFETY DATA SHEET: 3-Nitroaniline. Sigma-Aldrich.
  • Safety Data Sheet: 3-Nitroaniline. Carl ROTH.
  • 3-Nitroaniline SDS, 99-09-2 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET: m-Nitroaniline. Fisher Scientific.
  • SAFETY DATA SHEET: p-Nitroaniline. Thermo Fisher Scientific.
  • Material Safety Data Sheet: 4-NitroAniline. Piochem.
  • ICSC 0307 - 3-NITROANILINE. International Programme on Chemical Safety.
  • 3-NITROANILINE PURE MSDS. Loba Chemie.
  • SAFETY DATA SHEET: 3-(Pyridin-2-yloxy)aniline. Fisher Scientific.
  • Aniline Product Safety Assessment. Lanxess.

Sources

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